molecular formula C76H74N16O5S8 B15587180 VU0463271 quarterhydrate

VU0463271 quarterhydrate

Numéro de catalogue: B15587180
Poids moléculaire: 1548.0 g/mol
Clé InChI: XKOXVOXECQNISG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VU0463271 quarterhydrate is a useful research compound. Its molecular formula is C76H74N16O5S8 and its molecular weight is 1548.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C76H74N16O5S8

Poids moléculaire

1548.0 g/mol

Nom IUPAC

tetrakis(N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide);hydrate

InChI

InChI=1S/4C19H18N4OS2.H2O/c4*1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14;/h4*2-6,9-11,15H,7-8,12H2,1H3;1H2

Clé InChI

XKOXVOXECQNISG-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Technical Guide: The Core Mechanism of Action of VU0463271, a Selective KCC2 Co-transporter Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides an in-depth technical overview of VU0463271, a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2). Contrary to the initial query, extensive scientific literature consistently identifies VU0463271 as a KCC2 inhibitor, not a positive allosteric modulator of the M1 muscarinic receptor. This guide will detail its established mechanism of action, present quantitative data from key studies, outline experimental protocols used for its characterization, and provide visual representations of its physiological role and experimental evaluation. This information is intended for researchers, scientists, and professionals in drug development interested in the modulation of neuronal chloride homeostasis.

Core Mechanism of Action: Inhibition of KCC2-Mediated Chloride Extrusion

The primary mechanism of action of VU0463271 is the potent and selective inhibition of the KCC2 co-transporter.[1] KCC2 is a neuron-specific protein crucial for maintaining low intracellular chloride concentrations in mature neurons.[2] It achieves this by extruding chloride ions from the cell, a process driven by the potassium gradient.[3] This low intracellular chloride is fundamental for the hyperpolarizing and thus inhibitory action of GABAergic and glycinergic neurotransmission.[2]

By inhibiting KCC2, VU0463271 disrupts this critical chloride extrusion process. This leads to an accumulation of intracellular chloride, causing a depolarizing shift in the reversal potential for GABA (EGABA).[4][5] Consequently, the activation of GABAA receptors can become less hyperpolarizing or even excitatory, leading to increased neuronal excitability.[4][6] This disruption of inhibitory signaling is the basis for the observed physiological effects of VU0463271, such as hyperexcitability and the induction of epileptiform discharges in both in vitro and in vivo models.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of VU0463271's activity and properties as reported in the scientific literature.

Table 1: In Vitro Potency and Selectivity

ParameterValueSpecies/Cell LineNotes
IC50 for KCC2 61 nMNot specifiedPotent inhibition of the target.[1][7][8]
Selectivity vs. NKCC1 >100-foldNot specifiedHighly selective over the related Na-K-2Cl cotransporter 1.[1][7][8]
Off-target Activity No activityPanel of 68 GPCRs, ion channels, and transportersDemonstrates a clean off-target profile.[1]

Table 2: In Vitro Electrophysiological Effects

Experimental ModelConcentrationEffect on EGABA / EGlyEffect on Neuronal Firing
KCC2-expressing HEK cells10 µMShift from -71 mV to -35 mV (EGly)Not Applicable
Cultured hippocampal neurons100 nMShift from -73 mV to -42 mVIncreased spontaneous action potentials from 22 to 83 AP/min.[6][9]
Cultured hippocampal neurons10 µMShift from -73 mV to -36 mVIncreased spontaneous action potentials from 18 to 78 AP/min.[6]

Table 3: In Vivo Pharmacokinetics in Rat

ParameterValueAdministration Route
Clearance (CL) 57 mL/min/kgIntravenous (1 mg/kg)
Volume of Distribution (Vss) 0.4 L/kgIntravenous (1 mg/kg)
Half-life (t1/2) 9 minIntravenous (1 mg/kg)

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the protocols for key experiments used to characterize VU0463271.

Perforated Patch-Clamp Electrophysiology in Cultured Neurons

This technique was employed to measure the reversal potential of GABAA receptor-mediated currents (EGABA) without disturbing the intracellular chloride concentration.

  • Cell Culture: Primary hippocampal neurons are cultured on glass coverslips.

  • Recording Pipettes: Pipettes are filled with a solution containing a pore-forming antibiotic, such as gramicidin (B1672133) or amphotericin B.

  • Seal Formation: A high-resistance seal is formed between the pipette tip and the cell membrane. The antibiotic then diffuses into the membrane patch, forming small pores permeable to monovalent cations but not chloride, thus maintaining the endogenous intracellular chloride concentration.

  • GABAA Receptor Activation: The GABAA receptor agonist, muscimol, is applied locally to the neuron.

  • EGABA Measurement: The membrane potential is clamped at various voltages to determine the potential at which the muscimol-induced current reverses direction. This reversal potential is EGABA.

  • VU0463271 Application: VU0463271 is bath-applied at various concentrations, and the effect on EGABA is measured to quantify the inhibition of KCC2-mediated chloride extrusion.[5][6]

In Vitro Seizure Model in Hippocampal Slices

This ex vivo model is used to assess the pro-convulsant effects of KCC2 inhibition.

  • Slice Preparation: Acute hippocampal slices are prepared from rodents.

  • Recording Chamber: Slices are maintained in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

  • Induction of Epileptiform Activity: Epileptiform discharges are induced by perfusing the slices with aCSF containing low magnesium.

  • Field Potential Recordings: Extracellular field potentials are recorded in the pyramidal cell layer to monitor network activity.

  • VU0463271 Perfusion: Following the establishment of a baseline of epileptiform activity, VU0463271 is added to the perfusing aCSF.

  • Data Analysis: Changes in the frequency, duration, and amplitude of epileptiform discharges are quantified to determine the effect of VU0463271 on network hyperexcitability.[4][5]

In Vivo Microinfusion and Electroencephalography (EEG)

This in vivo approach directly assesses the effect of VU0463271 on brain activity in a living animal.

  • Animal Surgery: Anesthetized rodents are implanted with a guide cannula targeting a specific brain region, such as the hippocampus, and EEG recording electrodes.

  • Recovery: Animals are allowed to recover from surgery.

  • Microinfusion: VU0463271 is dissolved in a vehicle solution and microinfused directly into the target brain region through an internal cannula.

  • EEG Recording: EEG activity is continuously recorded before, during, and after the microinfusion.

  • Analysis: The EEG recordings are analyzed for the emergence of epileptiform discharges or seizure activity.[4]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by VU0463271 and a typical experimental workflow for its characterization.

KCC2_Mechanism_of_Action cluster_neuron Mature Neuron cluster_drug VU0463271 Action GABA_R GABA-A Receptor Cl_in Low Intracellular Cl- GABA_R->Cl_in Cl- influx Increased_Cl Increased Intracellular Cl- GABA_R->Increased_Cl Cl- influx KCC2 KCC2 Transporter KCC2->Cl_in maintains low Cl- KCC2->Increased_Cl leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization GABA GABA GABA->GABA_R binds VU0463271 VU0463271 VU0463271->KCC2 blocks Inhibition Inhibition Depolarization Depolarization (Excitation) Increased_Cl->Depolarization

Caption: Mechanism of VU0463271 action on neuronal inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies assay_dev Biochemical Assay (e.g., Thallium Flux) ic50 Determine IC50 and Selectivity assay_dev->ic50 electrophys Patch-Clamp Electrophysiology (HEK cells, neurons) ic50->electrophys egaba_shift Measure Shift in E-GABA electrophys->egaba_shift slice_prep Hippocampal Slice Preparation egaba_shift->slice_prep field_rec Field Potential Recordings (Low Mg2+ Model) slice_prep->field_rec seizure_activity Quantify Epileptiform Activity field_rec->seizure_activity pk_studies Pharmacokinetic Studies (Rat) seizure_activity->pk_studies microinfusion Intracranial Microinfusion pk_studies->microinfusion eeg EEG Recording and Analysis microinfusion->eeg

Caption: Experimental workflow for characterizing VU0463271.

VU0463271 is a well-characterized and highly selective research tool for probing the function of the KCC2 co-transporter. Its mechanism of action, centered on the inhibition of neuronal chloride extrusion, leads to a disruption of GABAergic inhibitory signaling and subsequent neuronal hyperexcitability. The quantitative data and experimental protocols summarized herein provide a solid foundation for its use in neuroscience research, particularly in studies related to epilepsy, neuropathic pain, and other neurological disorders where chloride homeostasis is implicated. It is critical for researchers to recognize its established role as a KCC2 antagonist to ensure its appropriate application in experimental designs.

References

VU0463271 Quarterhydrate: A Selective KCC2 Inhibitor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The K+/Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific membrane protein crucial for establishing and maintaining the low intracellular chloride concentration ([Cl-]i) necessary for fast hyperpolarizing synaptic inhibition mediated by GABAA and glycine (B1666218) receptors in the mature central nervous system. Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and schizophrenia, making it a compelling target for therapeutic intervention. VU0463271 is a potent and selective inhibitor of KCC2, serving as a critical tool for elucidating the physiological and pathological roles of this transporter. This technical guide provides a comprehensive overview of VU0463271 quarterhydrate, including its pharmacological properties, detailed experimental protocols for its use, and its effects on neuronal signaling.

Core Compound Properties

VU0463271, with the chemical name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a well-characterized antagonist of KCC2.[1] The quarterhydrate form is often used in experimental settings.

Data Presentation

The following tables summarize the key quantitative data regarding the potency, selectivity, and effects of VU0463271.

Table 1: In Vitro Potency and Selectivity of VU0463271

TargetAssay TypeMeasured ParameterValueReference
KCC2Thallium Flux AssayIC5061 nM[1][2][3]
NKCC1Thallium Flux AssaySelectivity>100-fold vs. KCC2[1][2]
Panel of 68 GPCRs, ion channels, and transportersVariousActivityNo significant activity[1]

Table 2: Electrophysiological Effects of VU0463271 on Cultured Hippocampal Neurons

ParameterConditionConcentration of VU0463271ResultReference
GABA Reversal Potential (EGABA)Gramicidin (B1672133) Perforated Patch-Clamp10 µMDepolarizing shift from -76 ± 5 mV to -36 ± 2 mV[4]
Intracellular Chloride ([Cl-]i)Calculated from EGABA10 µMIncrease from 9.8 ± 1.6 mM to 39.1 ± 2.6 mM[4]
Spontaneous Action PotentialsCurrent-Clamp10 µMIncreased firing rate[5]

Table 3: In Vivo Effects of VU0463271 in Mice

Experimental ModelAdministration RouteEffectReference
Healthy Adult MiceMicroinfusion into dorsal hippocampusInduction of epileptiform discharges[4][5]
Low-Mg2+ model of epilepsy in hippocampal slicesBath applicationInduction of unremitting recurrent epileptiform discharges[4][5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of VU0463271 and its consequences on neuronal signaling.

KCC2_Inhibition_Pathway cluster_membrane Neuronal Membrane KCC2 KCC2 Transporter Cl_out Chloride Efflux KCC2->Cl_out Depolarization Depolarizing Shift in E_GABA KCC2->Depolarization Inhibition leads to GABA_R GABA-A Receptor Hyperpolarization Hyperpolarizing GABAergic Inhibition GABA_R->Hyperpolarization Mediates VU0463271 VU0463271 VU0463271->KCC2 Inhibits Cl_in Low Intracellular Chloride ([Cl-]i) Cl_out->Cl_in Maintains Cl_in->Hyperpolarization Enables Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Causes Perforated_Patch_Workflow Start Start: Prepare Cultured Neurons Prepare_Pipette Prepare Gramicidin-filled Pipette Start->Prepare_Pipette Gigaseal Establish Gigaseal (>1 GΩ) Prepare_Pipette->Gigaseal Perforation Monitor Perforation (Access Resistance) Gigaseal->Perforation Measure_Baseline Measure Baseline E_GABA (with Muscimol) Perforation->Measure_Baseline Apply_VU0463271 Apply VU0463271 Measure_Baseline->Apply_VU0463271 Measure_PostVU Measure E_GABA in Presence of VU0463271 Apply_VU0463271->Measure_PostVU Analyze Analyze Data: Compare E_GABA values Measure_PostVU->Analyze

References

Technical Guide: VU0463271, a Potent and Selective Inhibitor of the K-Cl Cotransporter KCC2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VU0463271, focusing on its inhibitory activity against the neuron-specific potassium-chloride cotransporter 2 (KCC2). KCC2 is a critical regulator of intracellular chloride concentration ([Cl⁻]i) and is essential for the hyperpolarizing action of GABAergic neurotransmission in the mature central nervous system.[1][2] Dysregulation of KCC2 function is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant target for therapeutic development.[1] VU0463271 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of KCC2.[2]

Core Topic: IC50 of VU0463271 for KCC2

VU0463271 is a potent and selective antagonist of KCC2, with a reported half-maximal inhibitory concentration (IC50) of 61 nM .[2][3] This compound exhibits high selectivity, being over 100-fold more potent against KCC2 than the related Na-K-2Cl cotransporter 1 (NKCC1).[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for VU0463271's activity and selectivity.

Table 1: Inhibitory Potency of VU0463271

TargetIC50 (nM)Compound Class
KCC2 61 Antagonist/Inhibitor

Table 2: Selectivity Profile of VU0463271

TransporterSelectivity vs. KCC2Notes
NKCC1 >100-foldDemonstrates high selectivity for the neuronal K-Cl cotransporter over the more ubiquitously expressed Na-K-2Cl cotransporter.[2][3]

Experimental Protocols

The IC50 of VU0463271 for KCC2 has been determined using various functional assays. Below are detailed methodologies for two key experimental approaches.

Thallium (Tl⁺) Flux Assay

This fluorescence-based assay is a widely used high-throughput screening method to assess KCC2 activity. It measures the influx of thallium ions (Tl⁺), a surrogate for K⁺, into cells engineered to express KCC2.

Principle: KCC2 cotransports K⁺ and Cl⁻ ions. Tl⁺ can substitute for K⁺ and, upon entering the cell, binds to a Tl⁺-sensitive fluorescent dye, causing an increase in fluorescence. The initial rate of this fluorescence increase is proportional to KCC2 activity.

Detailed Methodology:

  • Cell Culture and Plating:

    • Human Embryonic Kidney (HEK-293) cells are stably or transiently transfected with a vector expressing human KCC2.

    • Cells are plated into 384-well, black-walled, clear-bottom microplates at a density of approximately 20,000 cells per well.[4][5]

    • If using an inducible expression system (e.g., T-REx-293), KCC2 expression is induced with an appropriate agent like tetracycline (B611298) (e.g., 100 ng/ml) for 24-48 hours prior to the assay.[4][5]

  • Dye Loading:

    • The cell culture medium is removed.

    • Cells are incubated with a loading buffer containing a Tl⁺-sensitive fluorescent dye (e.g., Thallos-AM or FluoZin-2 AM) for approximately 45-60 minutes at 37°C.[4] The buffer may also contain agents like bumetanide (B1668049) (to block endogenous NKCC1 activity) and ouabain (B1677812) (to block the Na⁺/K⁺-ATPase).

    • For inhibitor studies, various concentrations of VU0463271 are added during the final phase of dye loading.

  • Assay Execution:

    • The plate is transferred to a fluorescence microplate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

    • A baseline fluorescence reading is taken.

    • A stimulus solution containing Tl⁺ (e.g., thallium sulfate) is added to initiate the influx.[4]

    • Fluorescence is measured kinetically over a period of several minutes.

  • Data Analysis:

    • The initial rate of Tl⁺ influx is calculated from the linear phase of the fluorescence increase.

    • The rates are normalized to a vehicle control (e.g., DMSO).

    • A dose-response curve is generated by plotting the percent inhibition against the logarithm of VU0463271 concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Gramicidin-Perforated Patch-Clamp Electrophysiology

This technique allows for the functional measurement of KCC2 activity in neurons by assessing the reversal potential of GABA-A receptor (GABAAR)-mediated currents (E_GABA) without disturbing the native intracellular Cl⁻ concentration.

Principle: Gramicidin (B1672133) forms small pores in the cell membrane that are permeable to monovalent cations (like K⁺) but impermeable to anions (like Cl⁻).[6][7][8] This allows for electrical access to the cell while maintaining the physiological Cl⁻ gradient established by transporters like KCC2. Inhibition of KCC2 leads to an accumulation of intracellular Cl⁻, causing a depolarizing (positive) shift in E_GABA.

Detailed Methodology:

  • Cell Preparation:

    • Primary cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices are prepared.

  • Recording Setup:

    • A glass patch pipette is filled with a K⁺-based internal solution containing gramicidin (e.g., 50-100 µg/ml).[7][8]

    • A gigaseal is formed between the pipette tip and the neuron's membrane.

    • The experimenter waits for the gramicidin to incorporate into the membrane patch, which is monitored by the decrease in access resistance.

  • Measurement of E_GABA:

    • The neuron is voltage-clamped.

    • A GABAAR agonist (e.g., GABA or muscimol) is applied locally to elicit a current.

    • The membrane potential is stepped through a series of voltages to determine the potential at which the GABA-evoked current reverses polarity. This reversal potential is E_GABA.

  • Application of VU0463271:

    • A baseline E_GABA is established.

    • VU0463271 is applied to the bath at various concentrations.

    • The shift in E_GABA is measured after application of the inhibitor.

  • Data Analysis:

    • The magnitude of the depolarizing shift in E_GABA is quantified for each concentration of VU0463271.

    • A dose-response curve is constructed, and the IC50 is calculated.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate Plate KCC2-expressing HEK-293 cells in 384-well plate induce Induce KCC2 expression (e.g., with tetracycline) for 24-48h plate->induce load Load cells with Tl+-sensitive fluorescent dye induce->load add_inhibitor Add varying concentrations of VU0463271 load->add_inhibitor read_baseline Measure baseline fluorescence in FLIPR add_inhibitor->read_baseline add_stim Add Tl+ stimulus solution read_baseline->add_stim read_kinetic Measure kinetic fluorescence increase add_stim->read_kinetic calc_rate Calculate initial rate of fluorescence change read_kinetic->calc_rate normalize Normalize rates to vehicle control calc_rate->normalize plot_curve Plot dose-response curve (% Inhibition vs. [VU0463271]) normalize->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50 caption Workflow for Tl⁺ Flux Assay to Determine IC50

Caption: Workflow for Tl⁺ Flux Assay to Determine IC50.

KCC2 in the Context of GABAergic Signaling and its Regulation

G cluster_regulation Regulatory Signaling Pathways cluster_membrane Neuronal Membrane cluster_ions Ion Movement & Potential WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK activates KCC2 KCC2 Transporter SPAK->KCC2 phosphorylates (T906/T1007) decreases activity PKC PKC PKC->KCC2 phosphorylates (S940) increases activity BDNF BDNF-TrkB BDNF->KCC2 regulates expression & function Cl_out Low [Cl-]i KCC2->Cl_out extrudes Cl- GABA_R GABAA Receptor (Cl- Channel) Hyperpolarization Hyperpolarizing GABA Response GABA_R->Hyperpolarization leads to Cl_out->GABA_R enables Cl- influx GABA GABA GABA->GABA_R binds VU VU0463271 VU->KCC2 inhibits (K+ competitive) caption KCC2 Regulation and its Role in GABAergic Inhibition

Caption: KCC2 Regulation and its Role in GABAergic Inhibition.

References

VU0463271 Quarterhydrate: A Technical Guide to a Potent KCC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes publicly available research on VU0463271. Information regarding a specific "quarterhydrate" structure of VU0463271 is not available in the scientific literature reviewed. The data presented pertains to VU0463271, with commercial sources noting that the molecule's hydration state can vary.

Introduction

VU0463271 is a potent and selective small-molecule inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2), a key regulator of intracellular chloride concentration in the central nervous system. Its ability to modulate neuronal excitability has made it a valuable tool for studying the roles of KCC2 in physiological and pathological processes, including epilepsy and neuropathic pain. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of VU0463271.

Chemical Structure and Properties

VU0463271, chemically named N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a complex heterocyclic molecule. While the existence of a specific and stable quarterhydrate has not been documented, it is noted that the compound can exist in hydrated forms.

Table 1: Chemical and Physical Properties of VU0463271

PropertyValueReference
Chemical Name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide[1]
Molecular Formula C₁₉H₁₈N₄OS₂[1]
Molecular Weight 382.5 g/mol (anhydrous)[1]
Appearance Solid
Solubility 50 mM in DMSO (19.12 mg/mL)[1]
Purity ≥98% (HPLC)[1]
CAS Number 1391737-01-1[1]

Mechanism of Action

VU0463271 exerts its biological effects through the selective inhibition of the KCC2 cotransporter. KCC2 is primarily responsible for extruding chloride ions from mature neurons, which is essential for maintaining the hyperpolarizing effect of the neurotransmitter GABA.

By inhibiting KCC2, VU0463271 leads to an accumulation of intracellular chloride. This, in turn, causes a depolarizing shift in the reversal potential for GABA (EGABA), diminishing the efficacy of GABAergic inhibition and leading to a state of neuronal hyperexcitability. This mechanism has been demonstrated to induce epileptiform discharges in both in vitro and in vivo models.[2][3]

Structural studies of the related KCC1 transporter in complex with VU0463271 have revealed that the inhibitor binds to an extracellular pocket, physically occluding the ion translocation pathway and stabilizing the transporter in an outward-open conformation.[4]

Biological Activity and Signaling Pathways

The primary biological effect of VU0463271 is the potent and selective inhibition of KCC2. This activity has been quantified in various assays.

Table 2: In Vitro Activity of VU0463271

ParameterValueTarget/SystemReference
IC₅₀ 61 nMKCC2[1][3]
Selectivity >100-fold vs. NKCC1NKCC1[1][3]

Recent research has also implicated KCC2 inhibition by VU0463271 in the activation of the extrinsic apoptotic pathway. This process is initiated by extracellular signals and leads to programmed cell death. Studies have shown that treatment with a VU0463271 analog leads to the cleavage and activation of caspase-8, a key initiator caspase in the extrinsic pathway.[5]

Signaling Pathway Diagrams

KCC2_Inhibition_Pathway Mechanism of VU0463271 Action VU0463271 VU0463271 KCC2 KCC2 Transporter VU0463271->KCC2 Inhibits Cl_out Chloride Extrusion VU0463271->Cl_out Blocks KCC2->Cl_out Mediates Cl_in Intracellular Cl⁻ ↑ Cl_out->Cl_in EGABA Depolarizing Shift in EGABA Cl_in->EGABA Inhibition GABAergic Inhibition ↓ EGABA->Inhibition Excitability Neuronal Hyperexcitability Inhibition->Excitability

Caption: Mechanism of VU0463271-induced neuronal hyperexcitability.

Apoptosis_Pathway Proposed Apoptotic Signaling VU0463271 VU0463271 Analog KCC2_inhibition KCC2 Inhibition VU0463271->KCC2_inhibition Extracellular_Signal Extracellular Stress Signal (e.g., C1q) KCC2_inhibition->Extracellular_Signal Promotes Death_Receptor Death Receptor Activation Extracellular_Signal->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Apoptosis Extrinsic Apoptosis Caspase8->Apoptosis

Caption: Proposed extrinsic apoptosis pathway activated by KCC2 inhibition.

Experimental Protocols

Rubidium (Rb⁺) Flux Assay for KCC2 Inhibition

This assay indirectly measures KCC2 activity by quantifying the influx of Rubidium (Rb⁺), a congener of Potassium (K⁺).

Rb_Flux_Assay Rb⁺ Flux Assay Workflow Start HEK293 cells expressing KCC2 Preincubation Pre-incubate with VU0463271 or vehicle (DMSO) Start->Preincubation Rb_Addition Add Rb⁺-containing buffer Preincubation->Rb_Addition Incubation Incubate for a defined period Rb_Addition->Incubation Wash Wash cells to remove extracellular Rb⁺ Incubation->Wash Lysis Lyse cells Wash->Lysis Detection Measure intracellular Rb⁺ (e.g., by atomic absorption spectroscopy) Lysis->Detection Analysis Calculate % inhibition relative to vehicle Detection->Analysis

Caption: Workflow for a Rubidium (Rb⁺) flux assay to measure KCC2 inhibition.

Pharmacokinetics

Detailed pharmacokinetic data for VU0463271 is limited. Some studies have noted that while VU0463271 is a potent and selective tool for in vitro and ex vivo studies, it possesses poor pharmacokinetic properties, which may limit its utility for in vivo applications requiring systemic administration.[6]

Conclusion

VU0463271 is a cornerstone pharmacological tool for investigating the function of the KCC2 cotransporter. Its high potency and selectivity allow for precise interrogation of KCC2's role in regulating neuronal chloride homeostasis and its implications in neurological disorders. While the specific quarterhydrate structure remains to be fully characterized in the literature, the available data on VU0463271 provide a strong foundation for its use in neuroscience research. Further studies are warranted to improve its pharmacokinetic profile for potential therapeutic applications.

References

VU0463271: A Deep Dive into its Selectivity for KCC2 over NKCC1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VU0463271 is a potent and highly selective inhibitor of the neuronal K+-Cl- cotransporter 2 (KCC2), a critical protein for maintaining low intracellular chloride concentrations in mature neurons and thus enabling fast hyperpolarizing GABAergic inhibition.[1][2] Its remarkable selectivity over the closely related Na+-K+-2Cl- cotransporter 1 (NKCC1) makes it an invaluable tool for dissecting the physiological roles of KCC2 and a lead compound in the development of therapeutics targeting neurological disorders associated with KCC2 dysfunction.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of VU0463271, detailing the quantitative data, experimental methodologies, and the underlying molecular interactions.

Quantitative Selectivity Profile

The selectivity of VU0463271 for KCC2 versus NKCC1 has been rigorously quantified using various in vitro assays. The following tables summarize the key inhibitory potency data.

Table 1: Inhibitory Potency of VU0463271 against KCC2 and NKCC1

TargetAssay TypeIC50Reference
KCC286Rb Uptake61 nM[1][3]
NKCC186Rb Uptake>10 µM[3]

Table 2: Comparative Selectivity of VU0463271

MetricValueReference
Selectivity Ratio (IC50 NKCC1 / IC50 KCC2)>100-fold[1][3]

Beyond NKCC1, VU0463271 has been screened against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, demonstrating a clean off-target profile and further highlighting its specificity for KCC2.[3]

Experimental Protocols for Determining Selectivity

The robust determination of VU0463271's selectivity relies on well-defined cellular and electrophysiological assays. The following sections detail the key experimental methodologies employed.

86Rb+ Uptake Assays in HEK293 Cells

This biochemical assay directly measures the transport activity of KCC2 and NKCC1 by quantifying the uptake of the potassium congener, Rubidium-86 (86Rb+).

Objective: To determine the concentration-dependent inhibition of KCC2 and NKCC1 by VU0463271.

Cell Lines:

  • Human Embryonic Kidney (HEK293) cells stably overexpressing human KCC2.

  • HEK293 cells endogenously expressing human NKCC1.

Protocol for KCC2 Inhibition Assay:

  • Cell Culture: HEK293-KCC2 cells are cultured to confluence in appropriate media.

  • Stimulation: To activate KCC2, cells are pre-treated with N-ethylmaleimide (NEM). NEM stimulates K-Cl cotransport while simultaneously inhibiting the endogenous Na-K-2Cl cotransporter.

  • Inhibitor Incubation: Cells are incubated with varying concentrations of VU0463271 for a defined period.

  • 86Rb+ Uptake: The assay is initiated by adding a buffer containing 86Rb+.

  • Termination and Lysis: After a short incubation period, the uptake is terminated by washing with ice-cold buffer. The cells are then lysed.

  • Quantification: The amount of intracellular 86Rb+ is measured using a scintillation counter.

  • Data Analysis: The 86Rb+ uptake is normalized to control (vehicle-treated) cells, and the IC50 value is calculated by fitting the data to a dose-response curve.

Protocol for NKCC1 Inhibition Assay:

  • Cell Culture: HEK293 cells are cultured to confluence.

  • Stimulation: NKCC1 is activated by exposing the cells to a hyperosmotic solution.

  • Inhibitor Incubation: Cells are incubated with varying concentrations of VU0463271.

  • 86Rb+ Uptake, Termination, and Quantification: The subsequent steps are similar to the KCC2 assay.

Gramicidin-Perforated Patch-Clamp Electrophysiology

This electrophysiological technique allows for the measurement of GABAA receptor-mediated currents without disturbing the native intracellular chloride concentration, providing a functional readout of KCC2 activity in a neuronal context.

Objective: To assess the effect of VU0463271 on the reversal potential of GABAA receptor-mediated currents (EGABA), an indicator of intracellular chloride concentration and KCC2 function.

Preparation:

  • Primary cultured hippocampal neurons or acute hippocampal slices.

Protocol:

  • Recording Configuration: A gramicidin-perforated patch-clamp recording is established on a target neuron. Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but not anions like chloride, thus preserving the intracellular chloride concentration.

  • Baseline EGABA Measurement: The baseline EGABA is determined by applying brief puffs of GABA or a GABAA receptor agonist (e.g., muscimol) while holding the neuron at different membrane potentials. The reversal potential is the membrane potential at which the GABA-evoked current reverses its polarity.

  • Application of VU0463271: The preparation is perfused with a solution containing VU0463271.

  • Post-treatment EGABA Measurement: EGABA is measured again in the presence of the inhibitor. A depolarizing shift in EGABA indicates an increase in intracellular chloride, consistent with KCC2 inhibition.

  • Washout: The inhibitor is washed out to assess the reversibility of the effect.

  • NKCC1 Contribution Assessment: To confirm that the observed shift in EGABA is not due to NKCC1 activity, the experiment can be repeated in the presence of the NKCC1 inhibitor bumetanide (B1668049). Co-application of VU0463271 and bumetanide showing no further significant shift in EGABA compared to VU0463271 alone indicates that NKCC1 is not a major contributor to chloride loading under these conditions.[4]

Signaling Pathway and Logical Relationships

The selective action of VU0463271 on KCC2 has profound implications for neuronal signaling. The following diagrams illustrate the mechanism of action and the experimental workflow for determining selectivity.

cluster_membrane Cell Membrane KCC2 KCC2 Chloride_Extrusion Cl- Extrusion KCC2->Chloride_Extrusion Mediates NKCC1 NKCC1 Chloride_Intrusion Cl- Intrusion NKCC1->Chloride_Intrusion Mediates VU0463271 VU0463271 VU0463271->KCC2 Inhibits VU0463271->NKCC1 No significant inhibition

Caption: VU0463271 selectively inhibits KCC2-mediated chloride extrusion.

cluster_assays Selectivity Assays cluster_biochemical Biochemical cluster_functional Functional (Neuronal) Rb_Uptake_KCC2 86Rb+ Uptake (KCC2-HEK293) Selectivity_Conclusion >100-fold Selectivity for KCC2 over NKCC1 Rb_Uptake_KCC2->Selectivity_Conclusion Rb_Uptake_NKCC1 86Rb+ Uptake (NKCC1-HEK293) Rb_Uptake_NKCC1->Selectivity_Conclusion Ephys Gramicidin Perforated-Patch (E-GABA Shift) Ephys->Selectivity_Conclusion VU0463271 VU0463271 VU0463271->Rb_Uptake_KCC2 Potent Inhibition (IC50 = 61 nM) VU0463271->Rb_Uptake_NKCC1 Weak Inhibition (IC50 > 10 µM) VU0463271->Ephys Causes Depolarizing Shift in E-GABA

Caption: Experimental workflow for determining VU0463271 selectivity.

Conclusion

VU0463271 stands out as a highly potent and selective inhibitor of KCC2. The extensive characterization through robust biochemical and electrophysiological assays confirms its greater than 100-fold selectivity for KCC2 over NKCC1. This high degree of selectivity, combined with a clean off-target profile, establishes VU0463271 as an indispensable pharmacological tool for investigating the roles of KCC2 in neuronal function and pathology. For drug development professionals, the structure-activity relationship studies that led to VU0463271 provide a strong foundation for the design of next-generation KCC2-targeted therapeutics with improved pharmacokinetic properties.

References

The Role of KCC2 in Neuronal Chloride Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The K+/Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for fast inhibitory neurotransmission in the mature central nervous system (CNS).[1] By actively extruding chloride ions ([Cl-]) from neurons, KCC2 establishes a low intracellular chloride concentration ([Cl-]i), which is a prerequisite for the hyperpolarizing, inhibitory action of GABA and glycine (B1666218).[1][2] Dysregulation of KCC2 expression or function leads to impaired synaptic inhibition and neuronal hyperexcitability, a common pathological mechanism in a host of neurological and psychiatric disorders, including epilepsy, neuropathic pain, schizophrenia, and autism spectrum disorders.[1][3][4] This technical guide provides an in-depth overview of KCC2's core functions, regulatory mechanisms, and role in disease, with a focus on quantitative data and the experimental protocols used to elucidate its function.

Core Function and Developmental Significance of KCC2

In mature neurons, KCC2 is the primary transporter responsible for maintaining a low [Cl-]i.[2] It utilizes the electrochemical gradient of potassium (K+) to drive the electroneutral co-transport of K+ and Cl- out of the cell.[4] This action ensures that the reversal potential for Cl- (ECl) is more negative than the neuron's resting membrane potential. Consequently, the opening of GABAA or glycine receptor channels leads to an influx of Cl-, hyperpolarizing the membrane and producing an inhibitory postsynaptic potential (IPSP).

The Developmental "GABA Shift"

During early brain development, GABAergic transmission is depolarizing and often excitatory. This is due to a higher [Cl-]i maintained by the predominant expression of the Na+-K+-2Cl- cotransporter 1 (NKCC1), a chloride importer.[5] A critical developmental milestone, often termed the "GABA shift," occurs with the progressive upregulation of KCC2 expression.[5][6] This increase in KCC2-mediated chloride extrusion lowers [Cl-]i, shifting the action of GABA from excitatory to inhibitory.[5] This transition is fundamental for the proper maturation of synaptic circuits.

Regulation of KCC2 Activity

The function of KCC2 is dynamically regulated at multiple levels, including transcription, protein trafficking, and post-translational modifications, primarily phosphorylation. This complex regulation allows for both long-term and rapid, activity-dependent modulation of neuronal inhibition.

Transcriptional and Translational Regulation

Brain-Derived Neurotrophic Factor (BDNF) is a key regulator of KCC2 expression.[7] While mature BDNF (mBDNF) signaling through its receptor TrkB has been shown to upregulate KCC2 expression, particularly during development, its precursor, proBDNF, can have opposing effects, promoting KCC2 downregulation.[7][8] Neuronal activity itself can also influence KCC2 transcription; sustained pathological activity, such as in epilepsy, often leads to a decrease in KCC2 mRNA and protein levels.[9]

Post-Translational Modification: Phosphorylation

Phosphorylation is the principal mechanism for the rapid and dynamic regulation of KCC2 transport activity. Several key phosphorylation sites within the intracellular C-terminal domain of KCC2 act as a molecular switch, bidirectionally controlling its function.

  • Inhibitory Phosphorylation : Phosphorylation at Threonine 906 (T906) and Threonine 1007 (T1007) by the With-No-Lysine (WNK) kinase-STE20/SPS1-related proline/alanine-rich kinase (SPAK) pathway inhibits KCC2 activity.[10][11] This pathway is a crucial regulator of cation-chloride cotransport.

  • Activating Phosphorylation : Conversely, phosphorylation at Serine 940 (S940) by Protein Kinase C (PKC) stabilizes KCC2 at the plasma membrane, enhancing its function.[12][13]

  • Role of Phosphatases : Protein phosphatases, such as Protein Phosphatase 1 (PP1), can dephosphorylate KCC2. For instance, NMDA receptor activation can lead to PP1-mediated dephosphorylation of S940, resulting in KCC2 internalization and reduced function.[12]

// Connections "PKC Activation" -> PKC; "Cellular Stress" -> WNK_SPAK; "NMDA-R Activation" -> PP1; "BDNF-TrkB" -> KCC2 [label="↑ Expression"];

PKC -> S940 [label=" P ", color="#4285F4", fontcolor="#4285F4"]; WNK_SPAK -> T906_T1007 [label=" P ", color="#EA4335", fontcolor="#EA4335"]; PP1 -> S940 [label=" De-P ", color="#34A853", fontcolor="#34A853"];

S940 -> KCC2_Active [label="Stabilizes at\nmembrane", color="#34A853"]; T906_T1007 -> KCC2_Inactive [label="Inhibits\nfunction", color="#EA4335"]; S940 -> KCC2_Inactive [style=invis]; // for layout

// Invisible edges for alignment KCC2 -> S940 [style=invis]; KCC2 -> T906_T1007 [style=invis]; } .enddot Caption: Key signaling pathways regulating KCC2 function via phosphorylation.

Quantitative Data on KCC2 Function and Chloride Homeostasis

The precise quantification of ion gradients and transporter expression is fundamental to understanding KCC2's role.

Table 1: Neuronal Intracellular Chloride ([Cl-]i) and GABAA Reversal Potential (EGABA)

Condition Neuronal Type [Cl-]i (mM) EGABA (mV) Polarity of GABA Response Reference(s)
Immature Hippocampal / Cortical ~30 > -50 Depolarizing / Excitatory [5]
Mature Hippocampal / Cortical 5 - 10 < -70 Hyperpolarizing / Inhibitory [14]
KCC2 Knockout/Downregulation Mature Forebrain Neurons Elevated (e.g., >15) Shifted positive (e.g., -55) Weakly Hyperpolarizing or Depolarizing [15]

| Pathological (e.g., Seizure) | Mature Hippocampal | Acutely Elevated | Shifted positive | Depolarizing / Excitatory |[16][17] |

Table 2: Key KCC2 Phosphorylation Sites and Their Functional Impact

Phosphorylation Site Regulating Kinase / Phosphatase Functional Effect on KCC2 Reference(s)
Serine 940 (S940) Protein Kinase C (PKC) / PP1 Phosphorylation enhances activity/stability. Dephosphorylation reduces activity. [12][13][18]
Threonine 906 (T906) WNK-SPAK/OSR1 Phosphorylation inhibits Cl- extrusion. [10][11][19]
Threonine 1007 (T1007) WNK-SPAK/OSR1 Phosphorylation inhibits Cl- extrusion. [10][11][19]

| Tyrosine 1087 (Y1087) | Src-family tyrosine kinases | Phosphorylation inhibits activity. |[10][20] |

KCC2 Dysfunction in Neurological Disorders

Given its central role in setting the strength of inhibition, it is unsurprising that KCC2 hypofunction is a convergent mechanism in many CNS disorders.[4][21]

  • Epilepsy : A hallmark of many epilepsy models and human epileptic tissue is the downregulation of KCC2.[12][17][22] This leads to a positive shift in EGABA, compromising inhibition and promoting network hyperexcitability and seizure generation.[3][22]

  • Neuropathic Pain : Following peripheral nerve injury, KCC2 is downregulated in spinal cord dorsal horn neurons.[12] This loss of function transforms GABAergic signaling from inhibitory to excitatory, contributing to the central sensitization that underlies chronic pain.[4]

  • Neurodevelopmental & Psychiatric Disorders : Mutations in the SLC12A5 gene have been linked to idiopathic generalized epilepsy and autism spectrum disorder.[3][23] Furthermore, altered KCC2 expression has been observed in schizophrenia and Rett syndrome, suggesting that disrupted chloride homeostasis may be a key factor in their pathophysiology.[1][12]

Experimental Protocols for Studying KCC2

A variety of sophisticated techniques are required to study KCC2 expression, function, and the resulting chloride dynamics.

Protocol: Electrophysiological Measurement of EGABA

The gramicidin-perforated patch-clamp technique is the gold standard for accurately measuring EGABA without disturbing the native intracellular chloride concentration.

Objective : To determine the reversal potential of GABAA receptor-mediated currents.

Methodology :

  • Preparation : Prepare acute brain slices or cultured neurons according to standard protocols.[24]

  • Pipette Solution : Back-fill a patch pipette (3-5 MΩ) with an internal solution containing a high concentration of a cation (e.g., KCl or K-gluconate) and 50-100 µg/mL gramicidin (B1672133). Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like Cl-.

  • Recording :

    • Establish a high-resistance (>1 GΩ) seal on a target neuron.

    • Monitor access resistance as gramicidin incorporates into the membrane patch. Perforation is typically achieved within 15-30 minutes.

    • Clamp the neuron in voltage-clamp mode.

    • Locally apply GABA or a GABAA agonist (e.g., muscimol) while holding the neuron at different membrane potentials (e.g., from -90 mV to -40 mV in 10 mV steps).

  • Data Analysis :

    • Measure the peak current response at each holding potential.

    • Plot the current amplitude against the holding potential (I-V curve).

    • The voltage at which the plotted line crosses the x-axis (0 current) is the EGABA.

Ephys_Workflow start Start: Prepare Neuronal Culture or Brain Slice prep_pipette Prepare Gramicidin-filled Patch Pipette start->prep_pipette establish_seal Establish Giga-Ohm Seal on Target Neuron prep_pipette->establish_seal perforation Allow for Membrane Perforation (Monitor Access Resistance) establish_seal->perforation voltage_clamp Switch to Voltage-Clamp Mode perforation->voltage_clamp apply_gaba Apply GABA/Muscimol at Varying Holding Potentials voltage_clamp->apply_gaba record_current Record GABAA-mediated Currents apply_gaba->record_current analyze Plot I-V Curve and Determine Zero-Current Potential record_current->analyze end Result: EGABA Value analyze->end

Protocol: Fluorescence Imaging of Intracellular Chloride

Optical methods allow for the dynamic, real-time visualization of [Cl-]i changes in neuronal compartments.

Objective : To measure relative or absolute changes in [Cl-]i in response to neuronal activity or pharmacological manipulation.

Methodology :

  • Indicator Loading :

    • Chemical Dyes : Incubate brain slices or cultures with a membrane-permeable chloride indicator, such as MQAE.[25][26] Two-photon microscopy is often preferred to minimize phototoxicity and improve tissue penetration.[25]

    • Genetically Encoded Sensors : Transfect or transduce neurons with a chloride sensor, such as Cl-Sensor or Clomeleon.[14] These ratiometric sensors offer more stable and quantitative measurements.[26]

  • Imaging Setup :

    • Use a fluorescence microscope (confocal or two-photon) equipped with appropriate excitation sources and emission filters for the chosen indicator.

  • Image Acquisition :

    • Acquire a baseline fluorescence signal.

    • Stimulate the neuron(s) electrically or pharmacologically (e.g., with a high K+ solution to induce depolarization, or a GABA agonist).

    • Record time-lapse images to capture the dynamics of the fluorescence change. For ratiometric sensors, acquire images at both emission wavelengths.

  • Data Analysis :

    • Measure the change in fluorescence intensity (ΔF/F) over time.

    • For ratiometric sensors, calculate the ratio of the two emission intensities.

    • Calibrate the fluorescence signal to absolute [Cl-]i values using ionophores (e.g., nigericin (B1684572) and tributyltin) in solutions with known chloride concentrations.

Imaging_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_cells Prepare Neuronal Culture or Brain Slice load_indicator Load Chemical Dye (e.g., MQAE) or Express Genetically Encoded Sensor (e.g., Cl-Sensor) prep_cells->load_indicator baseline Acquire Baseline Fluorescence Images load_indicator->baseline stimulate Apply Stimulus (Pharmacological or Electrical) baseline->stimulate timelapse Record Time-Lapse Image Series stimulate->timelapse measure_f Measure Fluorescence Intensity (Calculate ΔF/F or Ratio) timelapse->measure_f calibrate Perform In Situ Calibration (Optional, for absolute [Cl-]i) measure_f->calibrate result Result: Dynamic [Cl-]i Changes calibrate->result

Protocol: Molecular Analysis of KCC2 Expression

Western blotting is a standard technique to quantify changes in total and cell-surface KCC2 protein levels.

Objective : To determine the relative abundance of KCC2 protein in tissue or cell lysates.

Methodology :

  • Sample Preparation : Homogenize brain tissue or lyse cultured neurons in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Biotinylation (for surface protein) : To specifically measure surface KCC2, first incubate live cells/acute slices with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin). Then, lyse the cells and pull down biotinylated proteins using streptavidin beads.

  • Protein Quantification : Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to KCC2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis : Quantify band density using software like ImageJ. Normalize the KCC2 signal to a loading control (e.g., β-actin, GAPDH, or transferrin receptor).

Therapeutic Targeting of KCC2

The critical role of KCC2 hypofunction in various disorders makes it an attractive therapeutic target.[21][22][27] The goal of KCC2-targeted therapies is to restore normal chloride homeostasis and enhance GABAergic inhibition. Strategies currently under investigation include:

  • Direct KCC2 Agonists : Small molecules that directly bind to and potentiate the transport activity of KCC2.[28]

  • Modulation of Regulatory Pathways : Inhibitors of the WNK-SPAK kinase pathway that would decrease the inhibitory phosphorylation of KCC2, thereby increasing its activity.[19]

  • Gene Therapy : Approaches aimed at increasing KCC2 expression in pathological conditions.

Conclusion

KCC2 is a master regulator of neuronal chloride homeostasis and, by extension, the efficacy of synaptic inhibition in the adult brain. Its developmental upregulation is a cornerstone of CNS maturation, while its dysfunction is a key pathogenic factor in numerous neurological disorders. A deep understanding of its function, regulation, and the experimental methods used for its study is essential for researchers and drug developers seeking to devise novel therapeutic strategies for these debilitating conditions. Future work will continue to unravel the complexities of KCC2's regulatory network and accelerate the translation of this knowledge into clinically effective treatments.

References

Erroneous Premise Identified: VU0463271 is a KCC2 Inhibitor, Not an M1 PAM

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that the compound VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, and not a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor as specified in the topic request.

Initial and targeted searches for information on VU0463271's activity at the M1 receptor have yielded no evidence to support its role as a PAM. In fact, multiple sources explicitly contradict this premise. One key finding states that VU0463271 "displays >100-fold selectivity versus the Na-K-2Cl cotransporter 1 (NKCC1) and no activity against a panel of 68 GPCRs, ion channels and transporters"[1], a panel which would include the M1 muscarinic receptor.

The body of research consistently identifies VU0463271's primary mechanism of action as the inhibition of KCC2, with a reported IC50 of 61 nM[1]. This activity leads to a disruption of chloride ion homeostasis in neurons, a critical factor in GABAergic inhibition.

Given this fundamental discrepancy, it is not possible to generate an in-depth technical guide on VU0463271 as a positive allosteric modulator of M1 receptors. Such a document would be factually incorrect and misleading to the target audience of researchers and drug development professionals.

Alternative Topic Suggestion: A Technical Guide on a Validated M1 PAM

For the benefit of the intended audience and to fulfill the spirit of the original request for a detailed guide on an M1 PAM, we propose to create the comprehensive technical whitepaper on a well-characterized and scientifically validated M1 positive allosteric modulator, such as VU0486846 or VU0467319 .

These compounds have been extensively studied, and there is a wealth of available data to support the creation of the requested in-depth guide, including:

  • Quantitative Data: EC50 values, selectivity profiles, and pharmacokinetic data are readily available for compilation into structured tables.

  • Experimental Protocols: Detailed methodologies for assays used to characterize these M1 PAMs, such as calcium mobilization and electrophysiology, have been published.

  • Signaling Pathways: The M1 receptor signaling cascade is well-understood, allowing for the creation of accurate and informative diagrams.

A technical guide on one of these alternative compounds would accurately reflect the current state of M1 receptor pharmacology and provide valuable, actionable information for researchers in the field. We are prepared to proceed with generating the requested content on a scientifically accurate topic.

References

Early Research on the Biological Activity of VU0463271: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 has emerged as a critical pharmacological tool for investigating the intricacies of neuronal chloride homeostasis. This technical guide provides a comprehensive overview of the early research into the biological activity of VU0463271, with a primary focus on its potent and selective inhibition of the neuronal K-Cl cotransporter, KCC2. While the user's initial query mentioned "quarterhydrate," it is important to note that the degree of hydration can vary, and this document will refer to the active compound, VU0463271. Contrary to an initial mischaracterization, extensive research has firmly established VU0463271 as a KCC2 inhibitor, not a positive allosteric modulator of the M1 muscarinic receptor.

Core Biological Activity: Potent and Selective KCC2 Inhibition

VU0463271 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2).[1][2] KCC2 is a neuron-specific membrane protein crucial for maintaining low intracellular chloride concentrations in mature neurons, a prerequisite for the hyperpolarizing and inhibitory effects of GABAergic and glycinergic neurotransmission. By inhibiting KCC2, VU0463271 effectively reduces the extrusion of chloride ions from neurons, leading to a depolarizing shift in the GABA reversal potential (EGABA) and subsequent neuronal hyperexcitability.[3][4]

Quantitative Data on In Vitro Activity

The following table summarizes the key quantitative data from early in vitro studies characterizing the potency and selectivity of VU0463271.

ParameterValueTarget/SystemReference
IC50 61 nMKCC2[1][2][5]
Selectivity >100-fold vs. NKCC1Na-K-2Cl cotransporter 1[1][2][5]
Off-Target Activity No significant activityPanel of 68 GPCRs, ion channels, and transporters[2]

Experimental Protocols

In Vitro KCC2 Inhibition Assay (Thallium Flux Assay)

A common method to determine KCC2 inhibition involves using a thallium-based flux assay. Since KCCs can transport thallium (Tl+) as a congener for potassium (K+), a Tl+-sensitive fluorescent dye is used to measure transporter activity.

Principle: This assay measures the influx of Tl+ into cells overexpressing KCC2. Inhibition of KCC2 by a compound like VU0463271 results in a decreased rate of Tl+ influx, which is detected as a change in fluorescence.

Methodology:

  • Cell Culture: HEK-293 cells are transiently or stably transfected with a vector expressing human or rat KCC2.

  • Dye Loading: Cells are incubated with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of VU0463271 or vehicle control.

  • Assay Initiation: A solution containing Tl+ and a stimulant to activate KCC2 (e.g., by inducing cell swelling) is added to the cells.

  • Fluorescence Reading: The change in fluorescence over time is measured using a fluorescence plate reader.

  • Data Analysis: The initial rate of fluorescence increase is calculated and plotted against the concentration of VU0463271 to determine the IC50 value.

Electrophysiological Recording of EGABA Shift

Perforated patch-clamp electrophysiology is used to measure the reversal potential of GABAA receptor-mediated currents (EGABA) in cultured neurons, providing a functional readout of KCC2 activity.

Principle: Inhibition of KCC2 by VU0463271 leads to an accumulation of intracellular chloride, causing a depolarizing (positive) shift in EGABA.

Methodology:

  • Cell Preparation: Primary hippocampal or cortical neurons are cultured for a sufficient duration to express mature levels of KCC2.

  • Perforated Patch-Clamp: A patch pipette containing a pore-forming agent (e.g., gramicidin (B1672133) or amphotericin B) is used to gain electrical access to the cell while maintaining the endogenous intracellular chloride concentration.

  • GABA Application: A GABAA receptor agonist (e.g., muscimol) is locally applied to the neuron at various holding potentials to determine the voltage at which the GABA-evoked current reverses direction (EGABA).

  • VU0463271 Application: VU0463271 is bath-applied to the neuronal culture.

  • Post-treatment EGABA Measurement: EGABA is re-measured in the presence of VU0463271.

  • Data Analysis: The change in EGABA before and after VU0463271 application is calculated to quantify the extent of KCC2 inhibition.

Signaling Pathways and Experimental Workflows

Mechanism of Action: KCC2 Inhibition and Neuronal Excitation

The following diagram illustrates the signaling pathway affected by VU0463271, leading to neuronal hyperexcitability.

cluster_neuron Neuron cluster_effect Effect of VU0463271 KCC2 KCC2 Cl_out [Cl-]out (High) KCC2->Cl_out K_out [K+]out (Low) KCC2->K_out Increased_Cl_in Increased [Cl-]in GABA_R GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Cl_in [Cl-]in (Low) Cl_in->KCC2 Cl- Efflux Cl_out->GABA_R Cl- Influx K_in [K+]in (High) K_in->KCC2 K+ Efflux Depolarization Depolarization (Excitation) GABA GABA GABA->GABA_R GABA Binding GABA->GABA_R VU0463271 VU0463271 VU0463271->KCC2 Inhibition Increased_Cl_in->Depolarization Depolarizing GABA Response

Caption: VU0463271 inhibits KCC2, leading to increased intracellular chloride and a shift from hyperpolarizing to depolarizing GABAergic signaling.

Experimental Workflow for In Vivo Studies

Research investigating the in vivo effects of VU0463271 often involves direct administration into the brain to bypass its poor pharmacokinetic properties.[6] The following workflow outlines a typical experiment to assess the pro-convulsant effects of VU0463271.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Rodent Model (e.g., Mouse) Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal->Surgery Recovery Post-operative Recovery Surgery->Recovery Infusion Microinfusion of VU0463271 or Vehicle Recovery->Infusion EEG EEG Recording Infusion->EEG Behavior Behavioral Monitoring (Seizure Scoring) Infusion->Behavior EEG_Analysis Analysis of Epileptiform Discharges EEG->EEG_Analysis Behavior_Analysis Quantification of Seizure Severity Behavior->Behavior_Analysis Stats Statistical Analysis EEG_Analysis->Stats Behavior_Analysis->Stats

Caption: Workflow for assessing the in vivo effects of VU0463271 on seizure activity.

Biological Effects and Therapeutic Implications

The inhibition of KCC2 by VU0463271 has been shown to have profound effects on neuronal activity. In vitro studies have demonstrated that VU0463271 causes a reversible depolarizing shift in EGABA and increases the spiking of cultured hippocampal neurons.[3][4] In hippocampal slices, application of VU0463271 under low-magnesium conditions induces recurrent epileptiform discharges.[3][4] Furthermore, direct microinfusion of VU0463271 into the hippocampus in vivo rapidly causes epileptiform discharges, highlighting the critical role of KCC2 in preventing neuronal hyperexcitability.[3][4]

These findings underscore the potential of KCC2 as a therapeutic target for neurological disorders characterized by impaired chloride homeostasis and GABAergic dysfunction, such as epilepsy and neuropathic pain.[7] While VU0463271 itself has poor pharmacokinetic properties that limit its clinical utility, it serves as an invaluable research tool to validate KCC2 as a drug target and to explore the consequences of its modulation.[6] The development of KCC2 potentiators, which enhance the function of the transporter, is an active area of research for the treatment of these conditions.[8]

Conclusion

Early research has unequivocally identified VU0463271 as a potent and selective inhibitor of the KCC2 transporter. Its well-characterized in vitro and in vivo activities have provided crucial insights into the fundamental role of KCC2 in maintaining inhibitory neurotransmission. This technical guide summarizes the core biological data, experimental methodologies, and conceptual frameworks that have established VU0463271 as a cornerstone pharmacological agent for the study of neuronal chloride transport and its implications in health and disease.

References

Investigating the Quarterhydrate Form of VU0463271: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2, a critical component in maintaining inhibitory GABAergic neurotransmission.[1][2][3] While the anhydrous form of VU0463271 has been characterized, the existence and properties of its hydrated forms, including a potential quarterhydrate, remain largely unexplored in public literature. The degree of hydration can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the core methodologies required to investigate and characterize the quarterhydrate form of VU0463271.

Introduction to VU0463271 and the Significance of Hydration States

VU0463271, chemically known as N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a valuable research tool for studying the role of KCC2 in neuronal function and pathological conditions such as epilepsy and neuropathic pain.[4][5] Although specific hydrated forms are not detailed in published studies, commercial suppliers of VU0463271 note that the degree of hydration can vary between batches, affecting the compound's molecular weight.[6] This suggests that VU0463271 can exist in one or more hydrated states.

The formation of hydrates, where water molecules are incorporated into the crystal lattice of a solid, can significantly alter the material's properties. For a pharmaceutical compound, understanding and controlling the hydration state is crucial for ensuring consistent product quality and performance. A quarterhydrate, containing one water molecule for every four molecules of the active pharmaceutical ingredient (API), represents a specific, stoichiometric form that requires precise characterization.

Physicochemical Properties of VU0463271 (Anhydrous and Hypothetical Quarterhydrate)

The following tables summarize the known properties of anhydrous VU0463271 and provide a template for the characterization of a hypothetical quarterhydrate form.

Table 1: Chemical and Physical Properties

PropertyAnhydrous VU0463271Hypothetical Quarterhydrate VU0463271
Chemical Name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamideN-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide quarterhydrate
Molecular Formula C19H18N4OS2C19H18N4OS2 · 0.25H2O
Molecular Weight 382.5 g/mol [1]387.0 g/mol
Appearance White to off-white solidTo be determined
Solubility DMSO: ≥ 19.12 mg/mL (50 mM)[6]To be determined
Melting Point To be determinedTo be determined

Table 2: Biological Activity

TargetAnhydrous VU0463271Hypothetical Quarterhydrate VU0463271
KCC2 IC50 61 nM[1][7]To be determined
Selectivity >100-fold vs. NKCC1[1]To be determined

Experimental Protocols for the Preparation and Characterization of VU0463271 Quarterhydrate

The following protocols are proposed based on standard methodologies for the investigation of pharmaceutical hydrates.[1][2][4]

Preparation of this compound

Objective: To prepare the quarterhydrate form of VU0463271 through controlled crystallization.

Methodology:

  • Solvent Selection: Dissolve anhydrous VU0463271 in a suitable solvent or solvent/water mixture (e.g., ethanol/water, acetone/water) at an elevated temperature to achieve saturation.

  • Controlled Cooling/Evaporation: Slowly cool the saturated solution or allow for slow evaporation at a controlled temperature and humidity. The rate of cooling or evaporation can influence the resulting crystalline form.

  • Slurry Crystallization: Stir a suspension of anhydrous VU0463271 in a solvent/water mixture at a constant temperature for an extended period to facilitate the conversion to a hydrated form.

  • Isolation and Drying: Isolate the resulting crystals by filtration and dry under controlled conditions (e.g., specific relative humidity) to prevent dehydration.

Characterization of the Hydration State

Objective: To confirm the presence and stoichiometry of water in the crystalline structure of VU0463271.

3.2.1. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. For a hydrate, a weight loss corresponding to the loss of water will be observed upon heating.[8][9]

Protocol:

  • Accurately weigh 5-10 mg of the VU0463271 sample into a TGA pan.

  • Heat the sample from ambient temperature to a temperature above the dehydration point (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. A weight loss of approximately 1.16% would be expected for a quarterhydrate.

3.2.2. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Dehydration is an endothermic process that will be observed as a peak in the DSC thermogram.[10]

Protocol:

  • Accurately weigh 2-5 mg of the VU0463271 sample into a DSC pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the dehydration and melting events.

  • Record the heat flow and identify endothermic peaks corresponding to dehydration and melting.

3.2.3. X-Ray Powder Diffraction (XRPD)

Principle: XRPD provides a unique "fingerprint" of a crystalline solid. The diffraction pattern of a hydrated form will be distinct from that of the anhydrous form.[5][11][12]

Protocol:

  • Gently grind the VU0463271 sample to a fine powder.

  • Mount the powder on a sample holder.

  • Acquire the XRPD pattern over a suitable range of 2θ angles (e.g., 2-40°) using a diffractometer with Cu Kα radiation.

  • Compare the resulting pattern to that of the anhydrous form to confirm a different crystal structure.

3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy can detect the presence of water molecules in a sample through their characteristic vibrational modes (O-H stretching and H-O-H bending).[13][14]

Protocol:

  • Prepare a sample of VU0463271 (e.g., as a KBr pellet or using an ATR accessory).

  • Acquire the FTIR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Look for the appearance of broad O-H stretching bands in the region of 3500-3200 cm⁻¹ and H-O-H bending vibrations around 1650 cm⁻¹, which are indicative of water of hydration.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of VU0463271

The following diagram illustrates the mechanism of action of VU0463271 as a KCC2 inhibitor and its impact on GABAergic signaling.

VU0463271_Signaling_Pathway cluster_neuron Neuron cluster_extracellular Extracellular Space GABA_A GABA-A Receptor Cl_in Intracellular Cl- GABA_A->Cl_in Cl- influx KCC2 KCC2 Transporter KCC2->Cl_in maintains low [Cl-]i Cl_out Extracellular Cl- KCC2->Cl_out Cl- efflux K_out Extracellular K+ KCC2->K_out K+ efflux Depolarization Depolarization (Excitation) KCC2->Depolarization Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Cl_out->GABA_A K_in Intracellular K+ GABA GABA GABA->GABA_A binds VU0463271 VU0463271 VU0463271->KCC2 inhibits

Caption: Mechanism of action of VU0463271 as a KCC2 inhibitor.

Experimental Workflow for Characterization

The following diagram outlines the logical workflow for the preparation and characterization of the quarterhydrate form of VU0463271.

Characterization_Workflow cluster_prep Preparation cluster_char Characterization Start Anhydrous VU0463271 Crystallization Controlled Crystallization (Solvent/Water System) Start->Crystallization Isolation Isolation and Controlled Drying Crystallization->Isolation Hydrated_Solid Potential Hydrated Solid Isolation->Hydrated_Solid TGA Thermogravimetric Analysis (TGA) Hydrated_Solid->TGA Determine Water Content DSC Differential Scanning Calorimetry (DSC) Hydrated_Solid->DSC Identify Dehydration Events XRPD X-Ray Powder Diffraction (XRPD) Hydrated_Solid->XRPD Confirm Crystal Structure FTIR FTIR Spectroscopy Hydrated_Solid->FTIR Detect Water Vibrations Confirmation Quarterhydrate Confirmed TGA->Confirmation DSC->Confirmation XRPD->Confirmation FTIR->Confirmation

Caption: Workflow for preparing and characterizing this compound.

Conclusion

While direct evidence for the quarterhydrate form of VU0463271 is not yet available in the public domain, the potential for its existence is suggested by supplier information. The investigation and characterization of this and other hydrated forms are crucial for a complete understanding of the compound's properties and for ensuring its reliable use in research and development. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for undertaking such an investigation. The successful identification and characterization of this compound will contribute valuable knowledge to the scientific community and aid in the development of consistent and well-characterized chemical probes.

References

Pharmacological Profile of VU0463271 Quarterhydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0463271 is a potent and highly selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2).[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of VU0463271, including its mechanism of action, in vitro and in vivo activities, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and drug development efforts. While commercially available as a quarterhydrate, the pharmacological data presented herein pertains to the active compound, VU0463271.

Introduction

The K-Cl cotransporter KCC2, encoded by the SLC12A5 gene, is the primary extruder of chloride (Cl⁻) in mature neurons.[4] This function is critical for maintaining a low intracellular Cl⁻ concentration, which is essential for the hyperpolarizing and shunting effects of GABAA and glycine (B1666218) receptor-mediated neurotransmission. Dysregulation of KCC2 function is implicated in various neurological disorders, including epilepsy, neuropathic pain, and spasticity. VU0463271 serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of KCC2.

Chemical Properties

PropertyValue
IUPAC Name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
Molecular Formula C₁₉H₁₈N₄OS₂
Molecular Weight 382.5 g/mol
CAS Number 1391737-01-1
Form Commercially available as VU0463271 quarterhydrate.[3]

Mechanism of Action

VU0463271 is a selective inhibitor of the KCC2 cotransporter.[1][2][3] By blocking KCC2-mediated Cl⁻ extrusion, VU0463271 leads to an accumulation of intracellular Cl⁻. This increase in the intracellular Cl⁻ concentration causes a depolarizing shift in the reversal potential for GABAA receptor-mediated currents (EGABA), thereby diminishing the efficacy of GABAergic inhibition and leading to neuronal hyperexcitability.

Signaling Pathway of KCC2 Inhibition

The primary effect of VU0463271 is the direct inhibition of KCC2. This disrupts the chloride gradient, which has significant downstream consequences on neuronal signaling.

KCC2_Inhibition_Pathway VU0463271 VU0463271 KCC2 KCC2 Transporter VU0463271->KCC2 Inhibits Cl_Extrusion Chloride Extrusion KCC2->Cl_Extrusion Mediates Intra_Cl Intracellular Cl⁻ Concentration Cl_Extrusion->Intra_Cl Decreases EGABA EGABA (GABA Reversal Potential) Intra_Cl->EGABA Determines GABA_Inhibition GABAergic Inhibition EGABA->GABA_Inhibition Modulates Neuronal_Excitability Neuronal Excitability GABA_Inhibition->Neuronal_Excitability Regulates

Mechanism of Action of VU0463271.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of VU0463271.

Table 1: In Vitro Activity
ParameterSpeciesCell LineAssayValueReference
IC₅₀ HumanHEK293Thallium Flux61 nM[2][3]
Selectivity HumanHEK293Radioligand Binding>100-fold vs. NKCC1[2][3]
EGABA Shift RatCultured Hippocampal NeuronsGramicidin (B1672133) Perforated Patch-ClampDepolarizing shift from -76 mV to -36 mV (at 10 µM)
Table 2: In Vivo Pharmacokinetics (Rat)
ParameterRouteDoseValueReference
Clearance (CL) IV1 mg/kg57 mL/min/kg[2]
Volume of Distribution (Vss) IV1 mg/kg0.4 L/kg[2]
Half-life (t₁/₂) IV1 mg/kg9 min[2]

In Vitro and In Vivo Effects

In Vitro Effects

Application of VU0463271 to cultured hippocampal neurons causes a significant and reversible depolarizing shift in EGABA. This shift diminishes the inhibitory postsynaptic potentials mediated by GABAA receptors, leading to increased neuronal firing rates. In hippocampal slice preparations under low magnesium conditions, which model epileptiform activity, VU0463271 induces unremitting recurrent epileptiform discharges.

In Vivo Effects

Direct microinfusion of VU0463271 into the hippocampus of awake, freely moving mice rapidly induces epileptiform discharges, demonstrating that acute inhibition of KCC2 is sufficient to generate seizure-like activity in vivo.

Detailed Experimental Protocols

Rubidium (Rb⁺) Flux Assay for KCC2 Inhibition

This assay indirectly measures KCC2 activity by quantifying the influx of rubidium (Rb⁺), a potassium congener, into cells expressing KCC2.

Rb_Flux_Assay Start Start: Plate KCC2-expressing cells Preincubation Pre-incubate with VU0463271 or vehicle Start->Preincubation Rb_Addition Add Rb⁺-containing buffer Preincubation->Rb_Addition Incubation Incubate to allow Rb⁺ influx Rb_Addition->Incubation Wash Wash cells to remove extracellular Rb⁺ Incubation->Wash Lysis Lyse cells Wash->Lysis Detection Measure intracellular Rb⁺ (e.g., by atomic absorption spectroscopy) Lysis->Detection Analysis Calculate % inhibition of KCC2-mediated Rb⁺ influx Detection->Analysis Perforated_Patch_Workflow Start Prepare patch pipette with gramicidin-containing internal solution Seal Establish a high-resistance (GΩ) seal on a neuron Start->Seal Perforation Allow gramicidin to form pores in the cell membrane patch (perforation) Seal->Perforation Record_Baseline Record baseline membrane potential and GABA-evoked currents Perforation->Record_Baseline Apply_VU0463271 Bath apply VU0463271 Record_Baseline->Apply_VU0463271 Record_Drug Record GABA-evoked currents in the presence of VU0463271 Apply_VU0463271->Record_Drug Washout Washout VU0463271 Record_Drug->Washout Record_Washout Record GABA-evoked currents after washout Washout->Record_Washout Analysis Determine EGABA from current-voltage relationships and analyze the shift Record_Washout->Analysis InVivo_Workflow Start Surgically implant guide cannula and EEG electrodes in a mouse Recovery Allow for post-operative recovery Start->Recovery Baseline_EEG Record baseline EEG activity in a freely moving mouse Recovery->Baseline_EEG Microinfusion Microinfuse VU0463271 through the guide cannula into the hippocampus Baseline_EEG->Microinfusion Postinfusion_EEG Record EEG activity immediately following and for a period after infusion Microinfusion->Postinfusion_EEG Analysis Analyze EEG recordings for the appearance of epileptiform discharges Postinfusion_EEG->Analysis

References

Methodological & Application

VU0463271 quarterhydrate experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the use of VU0463271 quarterhydrate in cell culture is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes, including the mechanism of action, data presentation in tabular format, detailed experimental methodologies, and diagrams of the relevant signaling pathway and experimental workflow.

Application Notes

Introduction

VU0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter KCC2, which plays a critical role in maintaining low intracellular chloride concentrations in mature neurons.[1] This low chloride environment is fundamental for the hyperpolarizing and thus inhibitory action of GABAA receptors.[2][3][4] By inhibiting KCC2, VU0463271 blocks the extrusion of chloride ions, leading to an accumulation of intracellular chloride.[5] This results in a depolarizing shift of the GABAA reversal potential (EGABA), diminishing synaptic inhibition and promoting neuronal hyperexcitability.[3][5] Due to its high selectivity for KCC2 over the sodium-potassium-chloride cotransporter NKCC1, VU0463271 is a valuable pharmacological tool for studying the physiological and pathological roles of KCC2.[6]

Mechanism of Action

The primary mechanism of action of VU0463271 is the direct inhibition of KCC2-mediated chloride extrusion. This leads to a cascade of events within the neuron, ultimately altering its response to the neurotransmitter GABA. Under normal physiological conditions in mature neurons, the activation of GABAA receptors leads to an influx of chloride ions, hyperpolarizing the cell membrane and thus inhibiting neuronal firing. When KCC2 is inhibited by VU0463271, the intracellular chloride concentration rises, causing the electrochemical gradient for chloride to decrease or even reverse. Consequently, the activation of GABAA receptors can lead to a chloride efflux or a reduced influx, resulting in a depolarizing effect that can excite the neuron. This can lead to increased neuronal firing and, in larger networks, epileptiform discharges.[1][3][5]

Data Presentation

Table 1: Potency and Selectivity of VU0463271

TargetIC50Selectivity vs. NKCC1
KCC261 nM[6]>100-fold[6]

Table 2: Effects of VU0463271 on Cultured Hippocampal Neurons

ConcentrationEffect on EGABA (mV)Effect on [Cl-]i (mM)Effect on Spontaneous Action Potential Firing Rate (AP/min)
100 nMShift from -73 ± 4 to -42 ± 3[5]Shift from 10.4 ± 1.3 to 32.4 ± 4.4[5]Increase from 22 ± 6 to 83 ± 23[5]
10 µMShift from -76 ± 5 to -36 ± 2[7]Shift from 9.8 ± 1.6 to 39.1 ± 2.6[7]Increase from 18 ± 5 to 78 ± 26[5]

Signaling Pathway Diagram

VU0463271_Mechanism_of_Action cluster_membrane Cell Membrane KCC2 KCC2 Transporter Cl_out Extracellular Cl- KCC2->Cl_out Extrusion Cl_in Intracellular Cl- KCC2->Cl_in Inhibition of extrusion leads to increased intracellular Cl- GABA_A GABA-A Receptor Hyperexcitability Neuronal Hyperexcitability GABA_A->Hyperexcitability Reduced inhibition VU0463271 VU0463271 VU0463271->KCC2 Inhibits GABA GABA GABA->GABA_A Activates Cl_out->GABA_A Influx Cl_in->GABA_A Depolarizing shift in E_GABA K_out Extracellular K+ K_in Intracellular K+

Caption: Mechanism of action of VU0463271.

Experimental Protocols

1. Preparation of VU0463271 Stock Solution

  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Allow the vial of VU0463271 to equilibrate to room temperature before opening.

    • Based on the molecular weight of the anhydrous form (382.5 g/mol ), prepare a 10 mM stock solution in sterile DMSO.[6][7] Note: The quarterhydrate form will have a slightly higher molecular weight; adjust calculations accordingly based on the batch-specific information if available.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

2. Cell Culture and Treatment

  • Cell Type: Primary rat hippocampal neurons or HEK293 cells stably expressing KCC2.[2][7]

  • Culture Conditions:

    • For primary neurons: Plate on poly-D-lysine coated plates and culture in Neurobasal medium supplemented with B-27 and GlutaMAX. Maintain at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed on mature neurons (e.g., DIV18-21).[8]

    • For HEK293 cells: Culture in α-MEM supplemented with 10% (v/v) fetal bovine serum (FBS) and 1x GlutaGro at 37°C and 5% CO2.[2]

  • Treatment Protocol:

    • On the day of the experiment, thaw an aliquot of the VU0463271 stock solution.

    • Dilute the stock solution to the desired final concentration (e.g., 100 nM to 10 µM) in pre-warmed culture medium.[5] It is important to ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • For acute treatment in electrophysiology experiments, perfuse the cells with the VU0463271-containing medium for a defined period, such as 5 minutes.[5][7]

    • For longer-term studies, such as apoptosis assays, replace the existing medium with the VU0463271-containing medium and incubate for the desired duration (e.g., 60 minutes), after which the medium can be replaced with conditioned medium for further incubation (e.g., 24 hours).[8]

    • Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

3. Assessment of KCC2 Inhibition

  • Method: Gramicidin perforated patch-clamp electrophysiology to measure the GABAA reversal potential (EGABA). This technique maintains the endogenous intracellular chloride concentration.

  • Procedure:

    • Prepare a recording pipette solution containing gramicidin.

    • Establish a perforated patch configuration on a cultured neuron.

    • Clamp the neuron at various holding potentials and apply brief puffs of a GABAA agonist (e.g., 5 µM muscimol).[7]

    • Measure the resulting current to determine the reversal potential (EGABA).

    • Record baseline EGABA.

    • Perfuse the chamber with medium containing VU0463271 for 5 minutes and re-measure EGABA.[7]

    • A positive shift in EGABA indicates an increase in intracellular chloride and thus inhibition of KCC2.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM VU0463271 Stock in DMSO treat_cells Treat Cells with VU0463271 (e.g., 100 nM - 10 µM) and Vehicle Control prep_stock->treat_cells culture_cells Culture Primary Neurons (e.g., to DIV 18-21) culture_cells->treat_cells incubate Incubate for Desired Duration (e.g., 5 min to 24h) treat_cells->incubate ephys Electrophysiology: Measure E_GABA and Action Potentials incubate->ephys imaging Chloride Imaging: Measure Intracellular [Cl-] incubate->imaging biochem Biochemical Assays: (e.g., Apoptosis Assay) incubate->biochem

Caption: General experimental workflow for VU0463271.

References

Application Notes and Protocols: Preparation of VU0463271 Quarterhydrate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of VU0463271 quarterhydrate, a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2). Accurate preparation of the stock solution is critical for achieving reliable and reproducible results in downstream biological assays.

Compound Information

VU0463271 is a valuable tool for studying the physiological roles of KCC2 in neuronal function and for investigating its potential as a therapeutic target. The quarterhydrate form is one of the commercially available solid forms of this compound.

PropertyValueSource
Molecular Formula C19H18N4OS2.1/4H2O[1]
Molecular Weight 387.00 g/mol [1]
Appearance Light yellow to yellow solid[1]
Biological Activity Potent and selective KCC2 antagonist[1][2][3][4]
IC50 61 nM for KCC2[1][2][3][4]

Solubility and Storage

Proper solvent selection and storage conditions are crucial for maintaining the integrity and activity of this compound.

SolventMaximum ConcentrationNotesSource
DMSO 19 mg/mL (49.10 mM)Requires sonication and warming. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1]
DMSO 50 mM-[4]
DMSO 25 mg/mL (65.36 mM)Requires sonication.[2]
DMSO 3.83 mg/mL (10.01 mM)Sonication is recommended.[3]

Storage Conditions:

FormTemperatureDurationSource
Powder -20°C3 years[1][3]
Powder +4°C2 years[1]
In Solvent (-80°C) -80°C6 months - 2 years[1][2]
In Solvent (-20°C) -20°C1 month - 1 year[1][2]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Pipettes and sterile filter tips

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh VU0463271 quarterhydrate add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex thoroughly add_dmso->vortex sonicate Sonicate (with warming if necessary) vortex->sonicate aliquot Aliquot into single-use tubes sonicate->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Detailed Protocol
  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: On a calibrated analytical balance, carefully weigh the desired amount of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration. Refer to the table below for common concentrations.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution. Gentle warming (e.g., in a 37°C water bath) can be used in conjunction with sonication to aid dissolution.[1] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1]

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 month).[1][2]

Stock Solution Calculation Table

The following table provides the required mass of this compound (MW: 387.00 g/mol ) to prepare stock solutions of various concentrations and volumes.

Desired ConcentrationVolumeMass of this compound
1 mM 1 mL0.387 mg
5 mL1.935 mg
10 mL3.870 mg
5 mM 1 mL1.935 mg
5 mL9.675 mg
10 mL19.350 mg
10 mM 1 mL3.870 mg
5 mL19.350 mg
10 mL38.700 mg
50 mM 1 mL19.350 mg
5 mL96.750 mg
10 mL193.500 mg

Note: For preparing working solutions, the DMSO stock solution should be diluted in the appropriate aqueous buffer. It is important to ensure that the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent-induced artifacts.

Signaling Pathway Context

VU0463271 acts by inhibiting the KCC2 transporter, which is primarily expressed in neurons. KCC2 plays a crucial role in maintaining the low intracellular chloride concentration necessary for the hyperpolarizing actions of GABAergic and glycinergic neurotransmission.

G cluster_membrane Neuronal Membrane kcc2 KCC2 Transporter cl_out Cl- Efflux kcc2->cl_out gaba_r GABAA Receptor cl_in Cl- Influx gaba_r->cl_in vu VU0463271 vu->kcc2 Inhibits hyperpol Hyperpolarization (Inhibition) cl_out->hyperpol Maintains low [Cl-]i for depol Depolarization (Excitation) cl_in->depol Leads to

Caption: Inhibition of KCC2 by VU0463271 disrupts chloride homeostasis.

References

Application Notes and Protocols for VU0463271 in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VU0463271, a potent and selective antagonist of the K-Cl cotransporter 2 (KCC2), in in vivo rodent models. The provided protocols are intended to serve as a guide for researchers investigating the role of KCC2 in various physiological and pathological processes, including epilepsy and nociception.

Introduction

VU0463271 is a valuable pharmacological tool for studying the function of KCC2, a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride concentrations and enabling fast synaptic inhibition mediated by GABAA and glycine (B1666218) receptors.[1] By inhibiting KCC2, VU0463271 can induce a depolarizing shift in the GABAA reversal potential (EGABA), leading to neuronal hyperexcitability.[1][2] This property makes it a useful compound for modeling conditions associated with KCC2 dysfunction, such as epilepsy and neuropathic pain.[3]

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of VU0463271 is presented below.

PropertyValueReference
Molecular Weight 382.50 g/mol [4]
Formula C₁₉H₁₈N₄OS₂[4]
IC₅₀ for KCC2 61 nM[3][4]
Selectivity >100-fold selective for KCC2 over NKCC1[4]
Solubility Soluble to 50 mM in DMSO
Rat Pharmacokinetics (1 mg/kg, IV)
   Clearance (CL)57 mL/min/kg[4]
   Volume of Distribution (Vss)0.4 L/kg[4]
   Half-life (t₁/₂)9 min[4]

Key In Vivo Applications and Protocols

Induction of Epileptiform Activity in Mice

Objective: To induce acute epileptiform discharges in vivo to study seizure mechanisms or to evaluate the efficacy of potential anticonvulsant compounds.

Background: Direct inhibition of KCC2 in the hippocampus by VU0463271 disrupts the inhibitory tone maintained by GABAergic interneurons, leading to hyperexcitability and the generation of epileptiform discharges.[1][2] This model is useful for investigating the role of chloride homeostasis in seizure generation.

Experimental Protocol:

  • Animal Model: Adult C57BL/6 mice.[2]

  • Compound Preparation: Dissolve VU0463271 in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] Further dilute with artificial cerebrospinal fluid (aCSF) to the final desired concentration for microinfusion.

  • Surgical Procedure:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

    • Place the animal in a stereotaxic frame.

    • Perform a craniotomy over the dorsal hippocampus.

  • Microinfusion:

    • Lower a microinjection cannula into the dorsal hippocampus.

    • Infuse VU0463271 directly into the hippocampus.

    • The infusion of VU0463271 has been shown to rapidly cause epileptiform discharges.[1][2]

  • Monitoring: Record electroencephalographic (EEG) activity via implanted electrodes to monitor for epileptiform discharges.

Expected Outcome: Microinfusion of VU0463271 into the mouse dorsal hippocampus is expected to rapidly induce epileptiform discharges.[1][2]

Investigation of Nociceptive Pathways in Mice

Objective: To investigate the role of KCC2 in spinal nociceptive processing and to model pain hypersensitivity.

Background: KCC2-mediated chloride extrusion is critical for maintaining inhibitory signaling in the spinal cord. Inhibition of KCC2 by VU0463271 can lead to a state of disinhibition, resulting in hypersensitivity to sensory stimuli. This model can be used to study the mechanisms of neuropathic pain.

Experimental Protocol:

  • Animal Model: Wild-type (WT) mice.[5]

  • Compound Preparation: Prepare VU0463271 for intrathecal injection.

  • Administration:

    • Perform an intrathecal injection of VU0463271 (e.g., 5 μg) in conscious mice.[5]

  • Behavioral Assessment:

    • Measure withdrawal thresholds to mechanical and thermal stimuli before and after VU0463271 administration.

    • Utilize von Frey filaments to assess mechanical sensitivity (tactile and pressure thresholds).

    • Use a radiant heat source to assess thermal sensitivity (heat withdrawal threshold).

  • Biochemical Analysis (Optional):

    • Thirty minutes after intrathecal injection, collect dorsal spinal cord tissue.[5]

    • Prepare synaptosomes to analyze protein-protein interactions (e.g., co-immunoprecipitation of α2δ-1 and GluN1).[5]

Expected Outcome: Intrathecal administration of VU0463271 is expected to reduce tactile, pressure, and heat withdrawal thresholds, indicating pain hypersensitivity.[5] Biochemical analysis may reveal an increased interaction between α2δ-1 and the NMDA receptor subunit GluN1 in spinal synaptosomes.[5]

Signaling Pathways and Experimental Workflows

KCC2_Inhibition_Pathway cluster_neuron Neuron VU0463271 VU0463271 KCC2 KCC2 Transporter VU0463271->KCC2 Inhibits Cl_out Cl- Efflux KCC2->Cl_out Depolarization Depolarization (Disinhibition) KCC2->Depolarization Cl_in Intracellular Cl- Cl_out->Cl_in Maintains Low [Cl-]i Cl_in->Depolarization Increased [Cl-]i GABA_R GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Cl- Influx GABA_R->Depolarization Cl- Efflux/Less Influx GABA GABA GABA->GABA_R Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability

Caption: Signaling pathway of KCC2 inhibition by VU0463271.

InVivo_Epilepsy_Workflow cluster_workflow In Vivo Epilepsy Model Workflow start Anesthetize Mouse stereotaxic Mount in Stereotaxic Frame start->stereotaxic craniotomy Perform Craniotomy (Dorsal Hippocampus) stereotaxic->craniotomy infusion Microinfuse VU0463271 craniotomy->infusion eeg Record EEG infusion->eeg analysis Analyze for Epileptiform Discharges eeg->analysis

Caption: Experimental workflow for inducing epileptiform activity.

InVivo_Pain_Workflow cluster_workflow In Vivo Nociception Model Workflow baseline Baseline Behavioral Testing (Mechanical & Thermal) it_injection Intrathecal Injection of VU0463271 baseline->it_injection post_injection_testing Post-Injection Behavioral Testing it_injection->post_injection_testing tissue_collection Spinal Cord Tissue Collection it_injection->tissue_collection data_analysis Analyze Withdrawal Thresholds post_injection_testing->data_analysis biochem_analysis Biochemical Analysis (e.g., Co-IP) tissue_collection->biochem_analysis

Caption: Experimental workflow for the in vivo nociception model.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective antagonist of the neuronal-specific potassium-chloride cotransporter 2 (KCC2), with an IC50 of 61 nM.[1][2] It exhibits over 100-fold selectivity against the related Na-K-2Cl cotransporter 1 (NKCC1). KCC2 is the primary transporter responsible for extruding chloride ions from mature neurons, which is crucial for maintaining the low intracellular chloride concentration required for hyperpolarizing postsynaptic inhibition mediated by GABA-A receptors. Inhibition of KCC2 with VU0463271 leads to an increase in intracellular chloride, a depolarizing shift in the GABA-A reversal potential (EGABA), and subsequent neuronal hyperexcitability.[1][2] These properties make VU0463271 a valuable tool for studying the role of KCC2 in synaptic plasticity, neuronal excitability, and pathological conditions such as epilepsy.

These application notes provide recommended concentrations, detailed experimental protocols, and the underlying signaling pathways for the use of VU0463271 in ex vivo hippocampal slice preparations.

Data Presentation: Recommended Concentrations of VU0463271

The optimal concentration of VU0463271 can vary depending on the specific experimental goals and the type of hippocampal slice preparation. The following table summarizes concentrations used in published studies.

ConcentrationSlice PreparationExperimental ModelObserved EffectReference
100 nMAcute mouse brain slicesEntorhinal cortex recordings in normal ACSFInsufficient to elicit seizure-like events on its own.[3]
100 nMAcute mouse brain slicesLow-magnesium (0-Mg2+) induced seizure-like eventsPre-incubation and continued presence of VU0463271 accelerated the transition to recurrent epileptiform discharges.[3]
0.1 µM (100 nM) & 1 µMOrganotypic rat hippocampal slicesSpontaneous recurrent ictal-like epileptiform dischargesReduced chloride extrusion and increased the duration of epileptiform discharges. The 1 µM concentration led to status epilepticus.[4]
10 µMCultured rat hippocampal neuronsGramicidin perforated patch recordingCaused a significant depolarizing shift in EGABA from -76 mV to -36 mV, converting hyperpolarizing muscimol (B1676869) responses to depolarizing.[1]
10 µMAcute mouse hippocampal slicesLow-magnesium (0-Mg2+) modelDisrupted the pattern of seizure-like events, leading to a persistent afterdischarge phase or recurrent epileptiform discharges.[1]
10 µMAcute mouse hippocampal slicesInvestigation of apoptosis pathwaysUsed to acutely inhibit KCC2 to study downstream signaling cascades.[5]

General Recommendation: For initial experiments, a concentration range of 100 nM to 1 µM is recommended to observe significant effects on neuronal excitability related to KCC2 inhibition in hippocampal slices. A higher concentration of 10 µM can be used for achieving maximal inhibition of KCC2.

Signaling Pathway and Experimental Workflow

Signaling Pathway of KCC2 Inhibition

The following diagram illustrates the mechanism of action of VU0463271 in a mature neuron. Inhibition of KCC2 disrupts chloride homeostasis, leading to a reduction in GABAergic inhibition.

KCC2_Inhibition cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KCC2 KCC2 Transporter Cl_in Cl- KCC2->Cl_in Extrudes Cl- Effect1 Increased Intracellular [Cl-] KCC2->Effect1 GABA_A GABA-A Receptor K_out K+ Cl_out Cl- Cl_out->GABA_A Influx GABA GABA GABA->GABA_A Binds K_in K+ K_in->KCC2 Extrudes K+ VU0463271 VU0463271 VU0463271->KCC2 Inhibits Effect2 Depolarizing Shift in EGABA Effect1->Effect2 Effect3 Reduced GABAergic Inhibition Effect2->Effect3 Effect4 Neuronal Hyperexcitability Effect3->Effect4

Mechanism of VU0463271 action on neuronal chloride homeostasis.
Experimental Workflow

The diagram below outlines a typical experimental workflow for assessing the effects of VU0463271 on synaptic transmission in acute hippocampal slices.

Experimental_Workflow cluster_prep Slice Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis P1 Anesthetize and decapitate animal P2 Rapidly dissect brain in ice-cold cutting solution P1->P2 P3 Prepare 300-400 µm hippocampal slices using a vibratome P2->P3 P4 Transfer slices to recovery chamber with ACSF (32-34°C) for >1 hour P3->P4 E1 Transfer a slice to the recording chamber P4->E1 E2 Position stimulating and recording electrodes (e.g., CA3-CA1 pathway) E1->E2 E3 Record baseline synaptic responses (e.g., fEPSPs) for 20-30 min E2->E3 E4 Bath apply VU0463271 at desired concentration E3->E4 E5 Record responses during drug application for >30 min E4->E5 E6 Washout VU0463271 with ACSF (optional) E5->E6 A1 Measure synaptic response parameters (e.g., fEPSP slope, population spike amplitude) E6->A1 A2 Normalize data to the baseline period A1->A2 A3 Perform statistical analysis (e.g., t-test, ANOVA) A2->A3

Workflow for studying VU0463271 effects in hippocampal slices.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing acute rodent hippocampal slices for electrophysiology.[6][7][8][9]

Materials:

  • Animals: Mouse (e.g., C57BL/6) or rat (e.g., Sprague-Dawley).

  • Cutting Solution (Ice-cold and carbogenated - 95% O2/5% CO2):

    • Sucrose-based: 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 10 mM D-Glucose.

  • Artificial Cerebrospinal Fluid (ACSF) (Carbogenated):

    • 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM MgSO4, 2 mM CaCl2, 10 mM D-Glucose.

  • Equipment: Vibratome, dissection tools, recovery chamber, recording chamber, perfusion system, electrophysiology rig (amplifier, digitizer, electrodes).

Procedure:

  • Preparation: Vigorously bubble both the cutting solution and ACSF with carbogen (B8564812) (95% O2/5% CO2) for at least 20 minutes prior to use. Chill the cutting solution to 0-4°C.

  • Anesthesia and Dissection: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, decapitate the animal.

  • Brain Extraction: Rapidly excise the brain and immerse it in the ice-cold, carbogenated cutting solution.

  • Slicing:

    • Remove the cerebellum and make a coronal cut to separate the hemispheres.

    • Glue one hemisphere onto the vibratome stage.

    • Submerge the stage in the cutting solution chamber of the vibratome, filled with ice-cold, carbogenated cutting solution.

    • Cut transverse hippocampal slices at a thickness of 300-400 µm.

  • Recovery:

    • Using a fine paintbrush or spatula, carefully transfer the slices to a recovery chamber containing carbogenated ACSF at 32-34°C.

    • Allow slices to recover for at least 1 hour before starting experiments.

Protocol 2: Electrophysiological Recording of Field Potentials

This protocol describes a typical experiment to measure the effect of VU0463271 on synaptic transmission in the CA1 region of the hippocampus.

Procedure:

  • Slice Placement: Transfer one recovered hippocampal slice to the recording chamber, which is continuously perfused with carbogenated ACSF at a rate of 2-3 mL/min at 30-32°C.

  • Electrode Placement:

    • Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway of the CA3 region.

    • Place a recording electrode (a glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds to evoke fEPSPs.

    • Determine the stimulus intensity that evokes approximately 50% of the maximal fEPSP response.

    • Record a stable baseline for at least 20-30 minutes using this stimulus intensity.

  • Drug Application:

    • Prepare a stock solution of VU0463271 in DMSO (e.g., 10 mM).

    • Dilute the stock solution into the ACSF to the final desired concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <0.01%).

    • Switch the perfusion from the control ACSF to the ACSF containing VU0463271.

  • Data Acquisition:

    • Continue recording the fEPSPs for at least 30-60 minutes to observe the full effect of the drug.

    • Monitor for changes in the fEPSP slope, which reflects synaptic strength, and for the appearance of spontaneous epileptiform activity.

  • Washout (Optional):

    • To test for reversibility, switch the perfusion back to the control ACSF and record for another 30-60 minutes.

  • Data Analysis:

    • Measure the slope of the fEPSP for each time point.

    • Normalize the fEPSP slope to the average slope during the baseline period.

    • Plot the normalized fEPSP slope over time and perform statistical analysis to compare the baseline period with the drug application period.

References

Application Notes and Protocols for VU0463271 in Epilepsy and Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the K⁺-Cl⁻ cotransporter 2 (KCC2), a neuron-specific protein crucial for maintaining low intracellular chloride concentrations ([Cl⁻]i).[1][2] By extruding chloride ions, KCC2 enables the hyperpolarizing action of GABAergic neurotransmission, which is the primary source of fast synaptic inhibition in the mature central nervous system.[3][4] In pathological conditions such as epilepsy, KCC2 function can be impaired, leading to a depolarizing shift in the GABA reversal potential (EGABA) and subsequent neuronal hyperexcitability.[2][5] VU0463271 serves as a valuable pharmacological tool to mimic this pathological state and induce epileptiform activity, providing a robust model for studying the mechanisms of seizure generation and for the preclinical evaluation of potential anti-epileptic therapies that target chloride homeostasis.[3][6]

These application notes provide detailed protocols for utilizing VU0463271 in both in vitro and in vivo models of epilepsy and seizures.

Mechanism of Action

VU0463271 selectively inhibits KCC2-mediated chloride extrusion.[1] This inhibition leads to an accumulation of intracellular chloride, causing a positive (depolarizing) shift in EGABA.[6][7] Consequently, the activation of GABAA receptors, which are permeable to chloride ions, results in a less effective hyperpolarization or even depolarization of the neuronal membrane, thereby promoting neuronal firing and network hyperexcitability.[4][6]

cluster_neuron Neuron cluster_normal Normal GABAergic Inhibition cluster_impaired Inhibition by VU0463271 KCC2 KCC2 Cl_out High [Cl⁻]e KCC2->Cl_out Cl⁻ Extrusion High_Cl_in High [Cl⁻]i KCC2->High_Cl_in Impaired Cl⁻ Extrusion GABA_A GABA-A Receptor Cl_in Low [Cl⁻]i GABA_A->Cl_in Cl⁻ Influx Hyperpolarization Hyperpolarization (Inhibition) GABA_A->Hyperpolarization GABA_A->High_Cl_in Cl⁻ Influx Cl_in->KCC2 Cl_out->GABA_A GABA Cl_out->GABA_A GABA VU0463271 VU0463271 Inhibition Inhibition VU0463271->Inhibition Inhibition->KCC2 Depolarization Depolarization (Excitation) High_Cl_in->Depolarization

Caption: Mechanism of action of VU0463271.

Data Presentation

In Vitro Efficacy of VU0463271
ParameterCell TypeConcentrationEffectReference
EGABA Shift Cultured Hippocampal Neurons100 nMShift from -73 ± 4 mV to -42 ± 3 mV[6]
Cultured Hippocampal Neurons10 µMShift to -62 ± 1 mV[6]
EGly Shift KCC2-expressing HEK cells10 µMDepolarizing shift[6]
IC50 KCC261 nMInhibition of KCC2-mediated Cl⁻ extrusion[1]
In Vivo and Ex Vivo Effects of VU0463271 on Epileptiform Activity
ModelPreparationApplicationConcentrationOutcomeReference
Low-Mg²⁺ Model Acute Hippocampal SlicesBath application10 µMInduced unremitting recurrent epileptiform discharges[6][7]
4-Aminopyridine (B3432731) (4-AP) Model Acute Brain SlicesBath applicationNot specifiedIncreased duration of seizure-like events[3][8]
In Vivo Infusion Adult Mouse HippocampusMicroinfusion100 µMRapidly caused epileptiform discharges[6][7]

Experimental Protocols

Protocol 1: Induction of Epileptiform Activity in Acute Hippocampal Slices

This protocol describes the induction of seizure-like events (SLEs) in brain slices using VU0463271 in a low-magnesium model.

Materials:

  • VU0463271 (stock solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.

  • Magnesium-free aCSF (0-Mg²⁺ aCSF)

  • Dissection tools

  • Vibratome

  • Incubation chamber

  • Recording chamber for electrophysiology

  • Electrophysiology rig with amplifier and data acquisition system

  • Glass microelectrodes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate an adult mouse.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.

    • Prepare 300-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.

    • Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Induction of Seizure-Like Events:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • To induce spontaneous SLEs, switch the perfusion to 0-Mg²⁺ aCSF. Allow stable SLEs to develop over 60-120 minutes.[6]

    • Alternatively, perfuse with aCSF containing 4-aminopyridine (4-AP).

  • Application of VU0463271:

    • Prepare the final concentration of VU0463271 (e.g., 10 µM) in the respective aCSF (e.g., 0-Mg²⁺ aCSF).[6] Ensure the final DMSO concentration is minimal (<0.1%).

    • Switch the perfusion to the VU0463271-containing aCSF.

  • Electrophysiological Recording:

    • Place a glass microelectrode filled with aCSF in the CA1 or CA3 pyramidal cell layer or the entorhinal cortex to record local field potentials.[6]

    • Record baseline activity, the development of SLEs, and the effect of VU0463271 application.

    • Analyze the frequency, duration, and amplitude of epileptiform discharges. Application of VU0463271 is expected to increase the duration of SLEs and can lead to continuous, unremitting discharges.[3][6]

cluster_prep Slice Preparation cluster_recording Recording and Drug Application A Anesthetize and Decapitate B Brain Extraction A->B C Vibratome Slicing (300-400 µm) B->C D Recovery in aCSF (≥1 hr) C->D E Transfer Slice to Recording Chamber D->E Start Experiment F Perfuse with 0-Mg²⁺ aCSF to Induce SLEs E->F G Record Baseline SLEs F->G H Perfuse with VU0463271 in 0-Mg²⁺ aCSF G->H I Record Changes in Epileptiform Activity H->I cluster_surgery Surgical Procedure cluster_infusion Infusion and Monitoring A Anesthetize and Mount in Stereotax B Expose Skull and Drill Burr Hole A->B C Lower Infusion Cannula into Hippocampus B->C D Infuse VU0463271 (100 µM) C->D Target Acquired E Post-operative Care D->E F Monitor for Behavioral and/or EEG Seizures E->F

References

Application of VU0463271 in Neuropathic Pain Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. A key pathological mechanism contributing to neuropathic pain is the downregulation of the K-Cl cotransporter 2 (KCC2) in spinal cord neurons.[1] This leads to a disruption of chloride ion homeostasis, impairing the inhibitory effects of GABAergic and glycinergic neurotransmission and resulting in neuronal hyperexcitability.[1][2] VU0463271 is a potent and selective inhibitor of KCC2, making it an invaluable pharmacological tool for modeling and investigating the consequences of KCC2 hypofunction in the context of neuropathic pain research.[3][4][5][6] By acutely mimicking the chloride dysregulation seen in chronic pain states, VU0463271 allows for the controlled study of the downstream cellular and behavioral consequences, providing a platform to explore potential therapeutic interventions.

Mechanism of Action

VU0463271 selectively blocks the chloride-extruding function of KCC2.[3][4][5][6] In mature neurons, KCC2 is responsible for maintaining a low intracellular chloride concentration, which is essential for the hyperpolarizing (inhibitory) action of GABA-A and glycine (B1666218) receptors.[1] Inhibition of KCC2 by VU0463271 leads to an accumulation of intracellular chloride, causing a depolarizing shift in the reversal potential for GABA (EGABA).[7] Consequently, activation of GABA-A receptors becomes less inhibitory and can even become excitatory. This "disinhibition" contributes to increased neuronal excitability and pain hypersensitivity. Furthermore, studies have shown that KCC2 inhibition by VU0463271 potentiates N-methyl-D-aspartate (NMDA) receptor activity in excitatory dorsal horn neurons, a process that involves the α2δ-1 subunit.[7] This enhancement of excitatory neurotransmission further contributes to the central sensitization characteristic of neuropathic pain.

Data Presentation

In Vitro Activity of VU0463271
ParameterValueSpecies/Cell LineReference
IC50 for KCC2 61 nMNot Specified[3][4][5][6]
Selectivity >100-fold vs. NKCC1Not Specified[3][4][5]
Effects of VU0463271 on Neuronal Properties
ParameterConditionEffectCell TypeReference
GABA Reversal Potential (EGABA) 25 µM VU0463271Significant depolarizing shiftMouse VGluT2 and VGAT dorsal horn neurons[7]
NMDA Receptor Currents 25 µM VU0463271Increased amplitude of NMDA-elicited currentsMouse VGluT2 dorsal horn neurons[7]
Miniature Excitatory Postsynaptic Currents (mEPSCs) 25 µM VU0463271Significantly increased frequencyMouse VGluT2 dorsal horn neurons[7]
In Vivo Effects of VU0463271
Administration RouteDoseEffectAnimal ModelReference
Intrathecal5 µgIncreased α2δ-1 and GluN1 protein levels in spinal synaptosomesMouse[7]
IntrathecalNot specifiedReduced mechanical and thermal thresholdsWild-type mice[7]

Experimental Protocols

In Vivo Model of KCC2 Inhibition-Induced Pain Hypersensitivity

Objective: To induce and measure pain-like behaviors (mechanical allodynia and thermal hyperalgesia) in rodents following intrathecal administration of VU0463271.

Materials:

  • VU0463271

  • Vehicle (e.g., DMSO, saline)

  • Hamilton syringe with a 30-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Von Frey filaments

  • Hargreaves apparatus

  • Adult male or female mice (e.g., C57BL/6)

Protocol:

  • Animal Habituation:

    • For at least two days prior to testing, habituate the mice to the experimental environment and testing apparatus (e.g., Plexiglas enclosures on a wire mesh grid for von Frey testing, glass surface for Hargreaves testing) for 1-2 hours each day to minimize stress-induced variability.

  • Baseline Behavioral Testing:

    • Mechanical Allodynia (Von Frey Test):

      • Place the mice in the testing chambers on the elevated wire grid and allow them to acclimatize for at least 60 minutes.

      • Apply von Frey filaments of increasing force to the plantar surface of the hind paw. A positive response is a sharp withdrawal, flinching, or licking of the paw.

      • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

    • Thermal Hyperalgesia (Hargreaves Test):

      • Place the mice in the compartments on the glass surface of the Hargreaves apparatus and allow them to acclimatize.

      • Position the radiant heat source under the plantar surface of the hind paw and start the timer.

      • The timer stops automatically when the mouse withdraws its paw. Record the paw withdrawal latency (PWL). A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Intrathecal Injection of VU0463271:

    • Anesthetize the mouse with isoflurane.

    • Position the mouse for lumbar puncture.

    • Carefully insert a 30-gauge needle connected to a Hamilton syringe between the L5 and L6 vertebrae. A slight tail flick will indicate successful entry into the intrathecal space.

    • Slowly inject the desired volume (e.g., 5-10 µL) of VU0463271 solution (e.g., 5 µg dissolved in vehicle) or vehicle control.

    • Allow the animal to recover from anesthesia.

  • Post-Injection Behavioral Testing:

    • At predetermined time points after the intrathecal injection (e.g., 30 minutes, 1, 2, 4, and 24 hours), repeat the von Frey and Hargreaves tests to assess the development and duration of mechanical allodynia (decreased PWT) and thermal hyperalgesia (decreased PWL).

In Vitro Electrophysiological Recording

Objective: To measure the effect of VU0463271 on GABA reversal potential and NMDA receptor currents in spinal cord neurons.

Materials:

  • VU0463271

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Spinal cord slice preparation from rodents

Protocol:

  • Spinal Cord Slice Preparation:

    • Prepare acute transverse spinal cord slices (e.g., 300-400 µm thick) from rodents.

    • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Identify target neurons (e.g., in the superficial dorsal horn) using microscopy.

    • Establish a whole-cell patch-clamp configuration.

  • Measurement of GABA Reversal Potential (EGABA):

    • Voltage-clamp the neuron at various holding potentials.

    • Apply GABA puffs locally to elicit GABA-A receptor-mediated currents.

    • Construct a current-voltage (I-V) plot to determine the reversal potential (the voltage at which the current reverses polarity).

    • Bath apply VU0463271 (e.g., 25 µM) and repeat the EGABA measurement to determine the shift.

  • Measurement of NMDA Receptor Currents:

    • In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.

    • Locally apply NMDA to elicit an inward current.

    • Record the baseline NMDA receptor current amplitude.

    • Bath apply VU0463271 (e.g., 25 µM) and re-measure the NMDA-elicited current to assess potentiation.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR GABA GABA GABAAR GABA-A Receptor GABA->GABAAR KCC2 KCC2 KCC2->NMDAR Potentiation via α2δ-1 interaction Cl_high High [Cl⁻]i KCC2->Cl_high Dysregulation of Cl⁻ extrusion Depolarization Depolarization NMDAR->Depolarization GABAAR->Depolarization Reduced Inhibition/ Excitation alpha2delta1 α2δ-1 Cl_high->GABAAR Depolarizing Shift in EGABA Central_Sensitization Central Sensitization (Neuropathic Pain) Depolarization->Central_Sensitization VU0463271 VU0463271 VU0463271->KCC2 Inhibition

Caption: Signaling pathway of VU0463271-induced neuronal hyperexcitability.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Testing Testing Phase cluster_Analysis Analysis Phase Habituation Animal Habituation (≥ 2 days) Baseline Baseline Behavioral Testing (Von Frey & Hargreaves) Habituation->Baseline Proceed to testing Injection Intrathecal Injection (VU0463271 or Vehicle) Baseline->Injection Establish baseline Post_Injection Post-Injection Behavioral Testing (Multiple Time Points) Injection->Post_Injection Induce KCC2 inhibition Data_Analysis Data Analysis (Paw Withdrawal Threshold/Latency) Post_Injection->Data_Analysis Collect data Conclusion Conclusion Data_Analysis->Conclusion Interpret results

Caption: Experimental workflow for in vivo studies using VU0463271.

Logical_Relationship Neuropathic_Pain Neuropathic Pain Pathophysiology KCC2_Downregulation KCC2 Downregulation Neuropathic_Pain->KCC2_Downregulation is a key feature of Chloride_Dysregulation Chloride Homeostasis Dysregulation KCC2_Downregulation->Chloride_Dysregulation leads to VU0463271_Application Application of VU0463271 (KCC2 Inhibitor) VU0463271_Application->Chloride_Dysregulation mimics this effect by causing GABA_Disinhibition GABAergic Disinhibition Chloride_Dysregulation->GABA_Disinhibition results in NMDA_Potentiation NMDA Receptor Potentiation Chloride_Dysregulation->NMDA_Potentiation contributes to Pain_Hypersensitivity Pain Hypersensitivity (Allodynia & Hyperalgesia) GABA_Disinhibition->Pain_Hypersensitivity drives NMDA_Potentiation->Pain_Hypersensitivity drives

Caption: Logical relationship of VU0463271's mechanism in neuropathic pain research.

References

Application Notes and Protocols for VU0463271 in Neurodevelopmental Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter KCC2 (SLC12A5).[1] It serves as a critical research tool for studying the pathophysiology of neurodevelopmental disorders where chloride homeostasis is disrupted. KCC2 is essential for establishing the low intracellular chloride concentration required for the hyperpolarizing action of GABAergic neurotransmission in mature neurons.[2][3] In many neurodevelopmental disorders, including Rett syndrome and schizophrenia, the expression and function of KCC2 are compromised, leading to an excitatory or weakly inhibitory GABAergic signaling, which contributes to network hyperexcitability and cognitive deficits.[4][5][6][7] By acutely inhibiting KCC2, VU0463271 allows researchers to model these conditions, investigate the consequences of impaired chloride extrusion, and evaluate potential therapeutic strategies aimed at restoring GABAergic inhibition. There is no indication in the reviewed literature of a "quarterhydrate" form of this compound; therefore, these notes pertain to VU0463271.

Mechanism of Action

VU0463271 selectively blocks the chloride extrusion function of the KCC2 transporter. This inhibition leads to an accumulation of intracellular chloride, causing a depolarizing shift in the GABA reversal potential (EGABA). Consequently, the activation of GABAA receptors can become less hyperpolarizing or even excitatory, disrupting the excitatory/inhibitory balance within neuronal circuits. This mechanism is central to its use in modeling aspects of neurodevelopmental disorders where KCC2 hypofunction is a key pathological feature.

Data Presentation

Table 1: In Vitro Efficacy of VU0463271
ParameterCell TypeConcentrationEffectReference
IC50 KCC2-expressing HEK cells61 nMInhibition of KCC2-mediated Rb+ fluxSivakumaran et al., 2015
EGABA Shift Cultured Hippocampal Neurons100 nM-73 ± 4 mV to -42 ± 3 mVSivakumaran et al., 2015[1]
EGABA Shift Cultured Hippocampal Neurons10 µM-83 ± 2 mV to -62 ± 1 mVSivakumaran et al., 2015[1][8]
Spontaneous Firing Rate Cultured Hippocampal Neurons100 nMIncrease from 22 ± 6 to 83 ± 23 AP/minSivakumaran et al., 2015[1]
Spontaneous Firing Rate Cultured Hippocampal Neurons10 µMIncrease from 18 ± 5 to 78 ± 26 AP/minSivakumaran et al., 2015[1]
Table 2: In Vivo Effects of VU0463271
Animal ModelAdministration RouteDose/ConcentrationObserved EffectReference
Adult Mice Intrahippocampal Microinfusion100 µM (500 nL)Epileptiform discharges within 12 ± 7 sSivakumaran et al., 2015[1]
Adult Mice Intrahippocampal Microinfusion100 µM (500 nL)Rhythmic spiking activity lasting 23 ± 10 minSivakumaran et al., 2015[8]
Table 3: KCC2 Expression in Neurodevelopmental Disorder Models
Disorder ModelTissueChange in KCC2 ExpressionReference
Rett Syndrome (Human Post-mortem) Brain TissueDecreased KCC2a isoform expressionHinz et al., 2019[4]
Rett Syndrome (iPSC-derived neurons) NeuronsSignificant deficit in KCC2 expressionTang et al., 2016[9][10]
Schizophrenia (Human Post-mortem) Hippocampus27% lower KCC2 mRNAHyde et al., 2011[11]
Schizophrenia (Rat Model) HippocampusDecreased KCC2 mRNA expressionHakimizadeh et al., 2021[7]

Signaling Pathway and Experimental Workflow Diagrams

KCC2_Pathway KCC2 KCC2 K_out K+ KCC2->K_out Extrusion Cl_out Cl- KCC2->Cl_out Cl_in_high High [Cl-] KCC2->Cl_in_high Accumulation GABA_R GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Leads to Depolarization Depolarization (Excitation) GABA_R->Depolarization Leads to Cl_out->GABA_R Influx GABA GABA GABA->GABA_R Binds K_in K+ K_in->KCC2 Drives Cl_in_low Low [Cl-] Cl_in_low->KCC2 Extrusion Cl_in_high->GABA_R Efflux or Reduced Influx VU0463271 VU0463271 VU0463271->KCC2 Inhibits

Caption: KCC2-mediated chloride extrusion and its inhibition by VU0463271.

Experimental_Workflow cluster_invitro In Vitro: Acute Brain Slice Electrophysiology cluster_invivo In Vivo: Intrahippocampal Microinfusion prep 1. Prepare Acute Hippocampal Slices (300-400 µm) incubate 2. Incubate slices in ACSF (>1 hr at 32-34°C) prep->incubate record 3. Transfer slice to recording chamber (Perfuse with ACSF) incubate->record patch 4. Obtain whole-cell patch-clamp recording from neuron record->patch base 5. Record baseline E-GABA and spontaneous activity patch->base apply 6. Bath apply VU0463271 (e.g., 10 µM) base->apply post_rec 7. Record changes in E-GABA and firing rate apply->post_rec surgery 1. Stereotaxic surgery to implant guide cannula and EEG electrodes recover 2. Allow animal to recover from surgery surgery->recover infuse 3. Microinfuse VU0463271 (e.g., 100 µM) into dorsal hippocampus recover->infuse eeg 4. Record EEG and observe behavior for epileptiform activity infuse->eeg

References

Application Notes and Protocols for Measuring KCC2 Inhibition by VU0463271 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the inhibition of the K-Cl cotransporter 2 (KCC2) by the selective inhibitor VU0463271 in vitro. The following sections include quantitative data summaries, detailed experimental methodologies, and visual diagrams of signaling pathways and experimental workflows.

Introduction

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for establishing and maintaining the low intracellular chloride concentration ([Cl⁻]i) necessary for fast hyperpolarizing synaptic inhibition mediated by GABA-A and glycine (B1666218) receptors in the mature central nervous system.[1][2][3] Dysregulation of KCC2 function has been implicated in various neurological disorders, including epilepsy, neuropathic pain, and autism spectrum disorders.[1][4]

VU0463271 is a potent and selective small-molecule inhibitor of KCC2. It serves as a critical tool for studying the physiological roles of KCC2 and for validating KCC2 as a therapeutic target. These protocols describe two primary in vitro methods to quantify the inhibitory activity of VU0463271 on KCC2: electrophysiological recordings and thallium flux assays.

Quantitative Data Summary

The inhibitory potency of VU0463271 on KCC2 has been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Parameter Value Assay System Reference
IC₅₀61 nMThallium Flux Assay[5][6][7]
Selectivity>100-fold vs. NKCC1Thallium Flux Assay[5][6]

Table 1: Inhibitory Potency and Selectivity of VU0463271 for KCC2.

Cell Type VU0463271 Concentration Effect on EGABA / EGly Effect on [Cl⁻]i Reference
HEK cells with KCC210 µMShift from -71 mV to -35 mV (EGly)Shift from 10.2 mM to 40.3 mM[8]
Cultured Hippocampal Neurons10 µMShift from -76 mV to -36 mV (EGABA)Shift from 9.8 mM to 39.1 mM[8]
Cultured Hippocampal Neurons (Whole-Cell)10 µMShift from -83 mV to -62 mV (EGABA)Shift from 6.6 mM to 14.3 mM[8]

Table 2: Electrophysiological Effects of VU0463271 on KCC2 Function.

Signaling Pathway and Inhibition Mechanism

KCC2 utilizes the electrochemical gradient of potassium to extrude chloride ions from the neuron.[1] This process is essential for maintaining a low [Cl⁻]i, which allows the influx of Cl⁻ through GABA-A receptors to be hyperpolarizing. VU0463271 directly inhibits the transport activity of KCC2, leading to an accumulation of intracellular chloride. This, in turn, causes a depolarizing shift in the GABA-A reversal potential (EGABA), diminishing the strength of synaptic inhibition and leading to neuronal hyperexcitability.[8][9]

KCC2_Inhibition_Pathway cluster_membrane Cell Membrane GABA_R GABA-A Receptor Cl_in Cl⁻ GABA_R->Cl_in Cl⁻ Influx (Hyperpolarization) KCC2 KCC2 Transporter Cl_out Cl⁻ KCC2->Cl_out K_out K⁺ KCC2->K_out Extracellular Extracellular Space Intracellular Intracellular Space GABA GABA GABA->GABA_R Binds K_in K⁺ K_in->KCC2 K⁺ Efflux Cl_in->KCC2 Cl⁻ Efflux VU0463271 VU0463271 VU0463271->KCC2 Inhibits

Mechanism of KCC2 inhibition by VU0463271.

Experimental Protocols

Thallium (Tl⁺) Flux Assay

This high-throughput assay measures KCC2 activity by using thallium (Tl⁺) as a surrogate for K⁺.[10][11] Tl⁺ influx through KCC2 is detected by a fluorescent dye, providing a quantitative measure of transporter function.

Thallium_Flux_Workflow A Plate KCC2-expressing HEK293 cells in 384-well plates B Load cells with Thallium-sensitive dye A->B C Pre-incubate with VU0463271 or vehicle control B->C D Add Tl⁺ stimulus solution C->D E Measure fluorescence increase over time D->E F Analyze data to determine IC₅₀ value E->F

Workflow for the Thallium Flux Assay.
  • HEK293 cells stably expressing human KCC2

  • Black-walled, clear-bottom 384-well plates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)[12]

  • VU0463271

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Tl⁺ Stimulus Solution (Assay Buffer containing Tl₂SO₄)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent

  • Cell Plating: Seed KCC2-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare the thallium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 60-90 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of VU0463271 in Assay Buffer. Add the compound solutions to the wells and incubate for 10-30 minutes at room temperature. Include wells with vehicle (DMSO) as a negative control and a known KCC2 inhibitor as a positive control.

  • Thallium Stimulation and Measurement: Place the plate in the fluorometric plate reader. Program the instrument to add the Tl⁺ Stimulus Solution to each well and immediately begin recording fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) every second for 2-3 minutes.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl⁺ influx and KCC2 activity. Normalize the data to the vehicle control. Plot the percent inhibition against the logarithm of the VU0463271 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Electrophysiological Recording (Gramicidin Perforated Patch-Clamp)

This technique allows for the measurement of GABA-A receptor-mediated currents and the determination of the GABA reversal potential (EGABA) while maintaining the endogenous intracellular chloride concentration.

Electrophysiology_Workflow A Prepare cultured hippocampal neurons or KCC2-expressing HEK cells B Establish perforated patch configuration using a gramicidin-containing pipette A->B C Record baseline GABA-A receptor-mediated currents B->C D Determine baseline EGABA C->D E Bath apply VU0463271 (10 µM) D->E F Record GABA-A currents in the presence of the inhibitor E->F G Determine EGABA post-inhibition F->G H Calculate the shift in EGABA and [Cl⁻]i G->H

Workflow for Perforated Patch-Clamp Electrophysiology.
  • Cultured primary hippocampal neurons or KCC2-expressing HEK293 cells

  • Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Gramicidin (B1672133)

  • GABA or muscimol (B1676869)

  • VU0463271

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Pipette Solution (in mM): 140 KCl, 10 HEPES, with 50-100 µg/mL gramicidin (pH 7.2 with KOH).

  • Cell Preparation: Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation: Prepare the gramicidin-containing pipette solution fresh daily. Back-fill the patch pipette with this solution.

  • Patching: Under visual guidance, approach a cell with the patch pipette and form a giga-ohm seal.

  • Perforation: Monitor the access resistance. Allow 15-30 minutes for the gramicidin to perforate the cell membrane, indicated by a stable and sufficiently low access resistance.

  • Baseline Recording: In voltage-clamp mode, hold the cell at various potentials (e.g., from -90 mV to -20 mV) and apply brief puffs of GABA or muscimol to elicit GABA-A receptor-mediated currents.

  • Determine Baseline EGABA: Plot the peak current amplitude against the holding potential. The x-intercept of this current-voltage (I-V) relationship is the reversal potential (EGABA).

  • Inhibitor Application: Perfuse the recording chamber with the external solution containing VU0463271 (e.g., 10 µM) for 5-10 minutes.[8]

  • Post-Inhibition Recording: Repeat the GABA/muscimol applications at various holding potentials to determine the new EGABA in the presence of VU0463271.

  • Data Analysis: Calculate the shift in EGABA. The intracellular chloride concentration can be calculated using the Nernst equation: EGABA = (RT/zF) * ln([Cl⁻]out/[Cl⁻]in). A positive shift in EGABA indicates inhibition of KCC2-mediated chloride extrusion.[8]

Conclusion

The described in vitro assays are robust methods for quantifying the inhibitory effect of VU0463271 on KCC2. The thallium flux assay is well-suited for high-throughput screening and determining IC₅₀ values, while electrophysiological recordings provide detailed functional information about the consequences of KCC2 inhibition on neuronal chloride homeostasis and synaptic inhibition. These protocols provide a foundation for investigating the role of KCC2 in health and disease and for the development of novel modulators of its activity.

References

Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: High-Throughput Screening Assays for Ion Transporters and GPCRs

Section 1: VU0463271 as a Selective KCC2 Inhibitor in High-Throughput Screening

Important Note on Mechanism of Action: The compound VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter 2 (KCC2).[1][2] It is not a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This section provides application notes for the use of VU0463271 in its correct context as a KCC2 inhibitor.

Application Note: High-Throughput Screening for KCC2 Inhibitors Using a Thallium Flux Assay

Introduction: The K-Cl cotransporter KCC2 plays a critical role in establishing the low intracellular chloride concentrations necessary for fast hyperpolarizing synaptic inhibition in the central nervous system.[3] Dysregulation of KCC2 is implicated in neurological disorders such as epilepsy and neuropathic pain.[4] Identifying novel KCC2 inhibitors is therefore of significant therapeutic interest. A common high-throughput screening (HTS) method to identify modulators of KCC2 activity is a fluorescence-based thallium (Tl+) flux assay.[4][5][6] In this assay, Tl+ acts as a surrogate for K+, and its influx through KCC2 into the cell is measured using a Tl+-sensitive fluorescent dye. VU0463271 is an ideal control compound for such screens due to its high potency and selectivity.[1][2]

Principle of the Assay: HEK-293 cells stably expressing KCC2 are pre-loaded with a Tl+-sensitive fluorescent dye. The addition of a Tl+-containing buffer initiates influx through KCC2, causing an increase in fluorescence. Test compounds are added prior to Tl+ stimulation, and inhibitors of KCC2 will reduce the rate of Tl+ influx, resulting in a lower fluorescent signal. The assay is typically performed in a 384-well format and read on a Fluorometric Imaging Plate Reader (FLIPR).[7]

Quantitative Data: Pharmacological Profile of VU0463271
ParameterValueTargetAssay TypeReference
IC₅₀ 61 nMKCC2Thallium Flux Assay[1][2]
Selectivity >100-fold vs. NKCC1KCC2 vs. NKCC1Not Specified[2]
Activity Panel No activity68 GPCRs, ion channels, transportersNot Specified[2]
Experimental Protocol: Thallium Flux HTS Assay for KCC2 Inhibitors

Materials:

  • HEK-293 cells stably expressing human KCC2

  • Assay Plates: 384-well, black-walled, clear-bottom, poly-D-lysine coated plates

  • Thallium-sensitive dye (e.g., FluoZin-2 AM)

  • Pluronic F-127

  • VU0463271 (as a control inhibitor)

  • Assay Buffer (Chloride-free): 100 mM Na-gluconate, 5 mM K-gluconate, 2 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 5 mM HEPES, pH 7.4

  • Stimulus Buffer (with Thallium): 125 mM NaHCO₃, 12 mM Tl₂SO₄, 1 mM MgSO₄, 1.8 mM CaSO₄, 5 mM glucose, 10 mM HEPES, pH 7.3.[3]

  • Instrumentation: Multidrop Combi Reagent Dispenser, Acoustic Liquid Handler (e.g., Echo 555), and a FLIPR system.

Procedure:

  • Cell Plating: Seed KCC2-expressing HEK-293 cells into 384-well plates at a density of 20,000 cells/well and culture overnight.[3][5]

  • Compound Plating: Using an acoustic liquid handler, transfer test compounds and controls (e.g., VU0463271, DMSO vehicle) to a separate 384-well compound plate.

  • Dye Loading: Prepare a dye loading solution containing the Tl+-sensitive dye and Pluronic F-127 in Assay Buffer. Remove cell culture medium from the cell plate and add the dye loading solution. Incubate for approximately 1 hour at room temperature.

  • Compound Incubation: Following dye loading, wash the cells with Assay Buffer. Add the test compounds from the compound plate to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Thallium Flux Measurement: Place the cell plate into the FLIPR instrument. The instrument will add the Thallium Stimulus Buffer to initiate KCC2-mediated Tl+ influx.

  • Data Acquisition: Measure the fluorescence intensity kinetically over a period of 2-5 minutes. The initial rate of fluorescence increase corresponds to the KCC2 activity.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the DMSO (0% inhibition) and a maximally effective concentration of VU0463271 (100% inhibition) controls. Plot concentration-response curves for active compounds to determine their IC₅₀ values.

Visualization: HTS Workflow for KCC2 Inhibitor Screening

HTS_Workflow_KCC2 plate_cells Plate KCC2-HEK293 Cells (384-well) dye_loading Load Cells with Thallium-Sensitive Dye plate_cells->dye_loading prepare_compounds Prepare Compound Plate (Test Compounds + VU0463271) add_compounds Add Compounds to Cells & Incubate prepare_compounds->add_compounds wash_cells Wash Cells dye_loading->wash_cells wash_cells->add_compounds fliper Measure Fluorescence on FLIPR add_compounds->fliper analysis Data Analysis (% Inhibition, IC50) fliper->analysis add_thallium Inject Thallium Stimulus Buffer add_thallium->fliper Kinetic Read

Caption: Workflow for a thallium flux-based HTS assay to identify KCC2 inhibitors.

Section 2: High-Throughput Screening for M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs)

Application Note: Identifying M1 mAChR PAMs with a Calcium Mobilization Assay

Introduction: The M1 muscarinic acetylcholine receptor (M1 mAChR), a Gq-coupled G protein-coupled receptor (GPCR), is a key target for improving cognitive function in disorders like Alzheimer's disease and schizophrenia.[8][9] Positive allosteric modulators (PAMs) offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist acetylcholine (ACh), thereby offering greater subtype selectivity and a lower risk of over-activation compared to orthosteric agonists.[8] A robust HTS method for identifying M1 PAMs is the calcium mobilization assay, which measures the downstream Gq-mediated release of intracellular calcium.[8][10] This note describes a protocol using a representative M1 PAM, VU0486846 , as a reference compound.

Principle of the Assay: Chinese Hamster Ovary (CHO) or HEK-293 cells stably expressing the M1 receptor are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).[8][10] M1 PAMs are identified by their ability to potentiate the calcium response elicited by a sub-maximal (e.g., EC₂₀) concentration of acetylcholine. In the assay, cells are pre-incubated with test compounds before being challenged with ACh. A compound with PAM activity will cause a significant increase in the fluorescent signal compared to the response from ACh alone.

Visualization: M1 mAChR Gq Signaling Pathway

M1_Signaling_Pathway ACh Acetylcholine (ACh) (Orthosteric Agonist) M1R M1 Receptor ACh->M1R Binds PAM M1 PAM (Allosteric Modulator) PAM->M1R Binds & Potentiates Gq Gαq M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Intracellular Ca²⁺ Release ER->Ca_release Releases Ca²⁺

Caption: Simplified Gq signaling pathway activated by the M1 muscarinic receptor.

Quantitative Data: Pharmacological Profile of a Representative M1 PAM (VU0486846)
ParameterValue (Human M1)Value (Rat M1)Assay TypeReference
PAM EC₅₀ 0.31 µM0.25 µMCalcium Mobilization[11]
% ACh Max 85%83%Calcium Mobilization[11]
Agonist EC₅₀ 4.5 µM (weak)5.6 µM (weak)Calcium Mobilization[11]
Experimental Protocol: Calcium Mobilization HTS Assay for M1 PAMs

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human M1 mAChR

  • Assay Plates: 96- or 384-well, black-walled, clear-bottom plates

  • Calcium Indicator Dye: Fluo-4 AM

  • Probenecid

  • Acetylcholine (ACh)

  • VU0486846 (as a control PAM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[10]

  • Instrumentation: Automated liquid handler and a FLIPR system or equivalent plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed M1-expressing cells into assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove culture medium and add Fluo-4 AM dye solution (e.g., 2 µM in Assay Buffer containing 2.5 mM probenecid).[10][12] Incubate for 45-60 minutes at 37°C.[10][12]

  • Plate Washing: After incubation, gently wash the cell plate with Assay Buffer to remove extracellular dye.

  • Compound Pre-incubation: Add test compounds, controls (VU0486846, DMSO), and Assay Buffer to the wells. Incubate for a short period (e.g., 1.5-2 minutes) at room temperature.[10]

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR. The instrument will add an EC₂₀ concentration of acetylcholine to each well to stimulate the M1 receptor.

  • Data Acquisition: Measure the fluorescence kinetically for 50-90 seconds immediately after ACh addition.[10][12] The peak fluorescence response is used for analysis.

  • Data Analysis: Determine PAM activity by comparing the fluorescence signal in the presence of a test compound to the signal with ACh alone. Calculate the percent potentiation and determine EC₅₀ values for active compounds from concentration-response curves.

Visualization: HTS Workflow for M1 PAM Screening

HTS_Workflow_M1_PAM plate_cells Plate M1-CHO Cells (384-well) dye_loading Load Cells with Fluo-4 AM Calcium Dye plate_cells->dye_loading prepare_compounds Prepare Compound Plate (Test Compounds + M1 PAM) add_compounds Pre-incubate with Compounds prepare_compounds->add_compounds wash_cells Wash Cells dye_loading->wash_cells wash_cells->add_compounds fliper Measure Calcium Flux on FLIPR add_compounds->fliper analysis Data Analysis (% Potentiation, EC50) fliper->analysis add_ach Inject Acetylcholine (EC20 Concentration) add_ach->fliper Kinetic Read

Caption: Workflow for a calcium mobilization HTS assay to identify M1 mAChR PAMs.

References

Long-term stability of VU0463271 solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for VU0463271 Solutions

Audience: Researchers, scientists, and drug development professionals.

Topic: Long-term stability and experimental use of VU0463271 solutions.

Introduction

VU0463271 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2), with an IC50 of 61 nM.[1] It exhibits over 100-fold selectivity for KCC2 versus the closely related Na-K-2Cl cotransporter 1 (NKCC1).[1] This high selectivity makes VU0463271 a valuable tool for studying the physiological roles of KCC2 and its involvement in various neurological conditions. Proper handling and storage of VU0463271 solutions are critical for maintaining its potency and ensuring the reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and use of VU0463271 solutions.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for VU0463271
FormStorage Temperature (°C)Shelf LifeRecommendations
Powder -203 yearsStore in a dry, dark place.
+42 yearsFor shorter-term storage.
Stock Solution (in DMSO) -802 yearsAliquot to avoid repeated freeze-thaw cycles.[1]
-201 yearAliquot for use within one year.[1]
Table 2: Solubility of VU0463271
SolventMaximum Concentration (mM)Notes
DMSO 50Use of newly opened, anhydrous DMSO is recommended as the compound's solubility can be affected by water content.[1] Ultrasonic treatment may be needed to fully dissolve the compound.[1]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of VU0463271 in DMSO for long-term storage.

Materials:

  • VU0463271 powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Allow the VU0463271 powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of VU0463271 powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock solution from 1 mg of VU0463271 (MW: 382.50 g/mol ), add 261.4 µL of DMSO.

  • Vortex the solution thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes for storage. This will minimize the number of freeze-thaw cycles for the entire stock.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Preparation of Working Solutions

Objective: To prepare a diluted working solution of VU0463271 in an aqueous buffer for immediate use in experiments.

Materials:

  • VU0463271 stock solution (in DMSO)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Artificial Cerebrospinal Fluid (aCSF))

  • Sterile tubes

Protocol:

  • Thaw a single aliquot of the VU0463271 DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental buffer.

  • It is recommended to prepare the final working solution fresh before each experiment.[2]

  • Add the calculated volume of the DMSO stock solution to the appropriate volume of the pre-warmed (if required by the experiment) aqueous buffer.

  • Mix the solution gently but thoroughly by inversion or pipetting. Avoid vigorous vortexing to prevent precipitation.

  • The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent effects on the biological preparation.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for long periods.

Signaling Pathway and Experimental Workflow Diagrams

KCC2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_ions Ion Movement KCC2 KCC2 Transporter K_out K+ (out) KCC2->K_out Cl_out Cl- (out) KCC2->Cl_out GABA_A_R GABA-A Receptor KCC2->GABA_A_R Maintains Low [Cl-]i for Hyperpolarizing GABA Response K_in K+ (in) K_in->KCC2 Efflux Cl_in Cl- (in) Cl_in->KCC2 Efflux VU0463271 VU0463271 VU0463271->KCC2 Inhibits Result Depolarizing Shift in EGABA Increased Neuronal Excitability GABA_A_R->Result Leads to VU0463271_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_stability Stability Considerations Powder VU0463271 Powder Dissolve Dissolve in Anhydrous DMSO Powder->Dissolve Stock 10-50 mM Stock Solution Dissolve->Stock Aliquot Aliquot and Store at -80°C Stock->Aliquot Thaw Thaw Single Aliquot Aliquot->Thaw For Experiment Stock_Stability Stock stable for up to 2 years at -80°C Dilute Dilute in Aqueous Buffer (e.g., PBS, aCSF) Thaw->Dilute Working Fresh Working Solution (<0.1% DMSO) Dilute->Working Application Apply to Biological System Working->Application Working_Stability Prepare working solution fresh daily

References

Troubleshooting & Optimization

VU0463271 quarterhydrate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility issues with VU0463271 quarterhydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is VU0463271 and why is its solubility in aqueous solutions a concern?

A1: VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, with an IC50 of 61 nM.[1] Its chemical structure, N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, contributes to its hydrophobic nature, leading to poor solubility in aqueous solutions. This is a critical issue for researchers as most biological assays are conducted in aqueous buffers.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Due to its low aqueous solubility, it is highly recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for VU0463271.

Q3: My this compound precipitated when I diluted my DMSO stock solution in my aqueous experimental buffer. Why did this happen?

A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is not soluble. The drastic change in solvent polarity causes the compound to precipitate out of the solution.

Q4: Can I dissolve this compound directly in an aqueous buffer like PBS or cell culture media?

A4: Direct dissolution in aqueous buffers is not recommended and will likely result in very low and inconsistent concentrations of the dissolved compound.

Q5: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, it is always best to determine the specific tolerance of your cell line and to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue 1: The compound does not fully dissolve in DMSO.

  • Possible Cause: The concentration is too high, or the DMSO has absorbed water (hygroscopic).

  • Solution:

    • Try gentle warming of the solution (up to 37°C) in a water bath.

    • Use a bath sonicator for 5-10 minutes to aid dissolution.[2]

    • Ensure you are using anhydrous, high-purity DMSO. Use a fresh, unopened bottle if possible.

Issue 2: The compound precipitates immediately upon dilution of the DMSO stock into an aqueous buffer.

  • Possible Cause A: The final concentration in the aqueous solution is above its solubility limit.

  • Solution A: Lower the final working concentration of VU0463271. Perform a concentration-response curve to determine the optimal concentration for your experiment.

  • Possible Cause B: Improper mixing technique.

  • Solution B: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Possible Cause C: The aqueous buffer composition is unfavorable.

  • Solution C:

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.

    • Use of Surfactants or Co-solvents: For challenging applications, consider the use of a small percentage of a non-ionic surfactant like Tween® 80 or Pluronic® F-68, or a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). However, be sure to test for any effects of these additives on your experimental system.

Issue 3: The solution is clear initially but becomes cloudy or shows precipitate over time.

  • Possible Cause: The compound is slowly coming out of solution due to instability at the working temperature or interaction with components of the medium.

  • Solution:

    • Prepare fresh working solutions immediately before each experiment.

    • If possible, conduct experiments at a lower temperature.

    • Consider the use of a carrier protein like bovine serum albumin (BSA) in the final medium, which can sometimes help to maintain the solubility of hydrophobic compounds.

Quantitative Solubility Data

The following table summarizes the known solubility of VU0463271. Note that the exact molecular weight may vary between batches due to the degree of hydration.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO19.1250Based on a molecular weight of 382.5 g/mol .[1]
DMSO2565.36May require sonication. Hygroscopic DMSO can reduce solubility.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • (Optional) Bath sonicator and water bath

Procedure:

  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (e.g., for 1 mL of a 10 mM stock, use 3.825 mg, assuming a molecular weight of 382.5 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes, or warm it gently to 37°C.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol for Preparation of an Aqueous Working Solution

Materials:

  • 10 mM VU0463271 stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Vortex the aqueous buffer at a medium to high speed.

  • While the buffer is vortexing, add the required volume of the 10 mM DMSO stock solution dropwise to the buffer to achieve the desired final concentration. For example, to make 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock to 9.99 mL of buffer.

  • Continue vortexing for another 30-60 seconds to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Use the working solution immediately.

Visualizations

KCC2_Signaling_Pathway cluster_neuron Neuron GABA_A_Receptor GABA-A Receptor Low_Cl_in Low Intracellular Cl- GABA_A_Receptor->Low_Cl_in Cl- Influx KCC2_Transporter KCC2 Transporter KCC2_Transporter->Low_Cl_in Maintains Gradient Hyperpolarization Hyperpolarization (Inhibition) Low_Cl_in->Hyperpolarization Leads to VU0463271 VU0463271 VU0463271->KCC2_Transporter Inhibits GABA GABA GABA->GABA_A_Receptor Binds to Cl_out High Extracellular Cl- Cl_out->KCC2_Transporter Cl- Efflux K_out Extracellular K+ K_in Intracellular K+ K_in->KCC2_Transporter K+ Efflux

Caption: Role of KCC2 in GABAergic inhibitory neurotransmission and its inhibition by VU0463271.

Troubleshooting_Workflow Start Start: Prepare Aqueous Working Solution Check_Precipitate Observe for Precipitation Start->Check_Precipitate No_Precipitate Solution Clear: Proceed with Experiment Check_Precipitate->No_Precipitate No Precipitate_Observed Precipitation Observed Check_Precipitate->Precipitate_Observed Yes Troubleshoot Troubleshooting Steps Precipitate_Observed->Troubleshoot Lower_Concentration Lower Final Concentration Troubleshoot->Lower_Concentration Option 1 Improve_Mixing Improve Mixing Technique (e.g., vortexing) Troubleshoot->Improve_Mixing Option 2 Modify_Buffer Modify Buffer (pH, co-solvents) Troubleshoot->Modify_Buffer Option 3 Recheck Re-prepare and Observe Lower_Concentration->Recheck Improve_Mixing->Recheck Modify_Buffer->Recheck Recheck->No_Precipitate Successful Recheck->Troubleshoot Still Precipitates

Caption: Workflow for troubleshooting VU0463271 precipitation in aqueous solutions.

References

Troubleshooting unexpected results in VU0463271 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective KCC2 inhibitor, VU0463271.

Troubleshooting Guides & FAQs

This section addresses common issues and unexpected results that may be encountered during experiments with VU0463271.

Q1: Why am I not observing the expected physiological effect of VU0463271 (e.g., neuronal hyperexcitability, depolarizing shift in EGABA)?

A1: Several factors could contribute to a lack of an observable effect. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Verification: Ensure the purity and integrity of your VU0463271 stock. If possible, verify its identity and purity using analytical methods.

    • Solubility: VU0463271 is soluble in DMSO. Prepare fresh stock solutions in high-quality, anhydrous DMSO to a concentration of 10 mM[1]. For working solutions, dilute the stock in your experimental buffer. Be aware that hygroscopic DMSO can impact solubility[2].

    • Precipitation: Visually inspect your final working solution for any signs of precipitation, especially after dilution in aqueous buffers. Sonication may be required to fully dissolve the compound[3][4].

  • Experimental Conditions:

    • Concentration: The effective concentration of VU0463271 can vary depending on the experimental preparation. While the IC50 for KCC2 is 61 nM, higher concentrations (e.g., 100 nM to 10 µM) are often used in cellular and slice preparations to ensure target engagement[1][5][6]. You may need to perform a concentration-response curve to determine the optimal concentration for your specific model.

    • Incubation Time: Ensure sufficient pre-incubation time for the compound to reach its target. In slice preparations, a 15-minute pre-incubation has been used[1].

    • pH and Temperature: Verify that the pH and temperature of your experimental solutions are within the optimal range for your preparation and for the stability of the compound.

  • Cellular/Tissue Health:

    • Viability: Confirm the health and viability of your cells or tissue slices. Poor health can lead to compromised transporter function and unresponsiveness to pharmacological agents.

    • KCC2 Expression: The expression levels of KCC2 can vary between different neuronal types and developmental stages[7][8]. Ensure that your chosen experimental model expresses sufficient levels of KCC2.

Q2: I am observing significant variability in my results between experiments. What could be the cause?

A2: Variability can arise from several sources. Here are some factors to consider:

  • Solution Preparation:

    • Freshness: Prepare fresh working solutions of VU0463271 for each experiment from a frozen stock. The stability of VU0463271 in aqueous solutions over long periods may be limited.

    • Pipetting Accuracy: Use calibrated pipettes to ensure accurate and consistent dilutions.

  • Experimental Model:

    • Animal/Cell Line Variation: Biological variability between animals or cell passages can contribute to different responses. Use age- and sex-matched animals and cells with a consistent passage number.

    • Slice Quality: In brain slice experiments, the quality and health of the slices are critical. Ensure consistent slicing parameters and recovery conditions.

  • Recording Stability (Electrophysiology):

    • Seal Stability: In patch-clamp experiments, an unstable seal can lead to noisy and variable recordings. Ensure a high-resistance seal (>1 GΩ) is formed and maintained throughout the recording[9][10].

    • Pipette Drift: Mechanical drift of the recording pipette can alter the recording conditions and introduce variability[11]. Ensure the micromanipulator and headstage are securely fixed.

    • Junction Potentials: Correct for liquid junction potentials, especially when using different intracellular and extracellular solutions[1][12].

Q3: I am seeing an unexpected decrease in neuronal activity or a paradoxical effect with VU0463271. Why might this happen?

A3: While VU0463271 is a selective KCC2 inhibitor expected to increase neuronal excitability, paradoxical effects can occur under certain conditions.

  • Off-Target Effects: Although VU0463271 is highly selective for KCC2 over NKCC1, it has shown some off-target activity at higher concentrations[1]. At micromolar concentrations, it can interact with targets such as the translocator protein (TSPO), the neurokinin 1 (NK1) receptor, and the 5-HT1A receptor[1]. Consider whether these off-target effects could be relevant in your experimental context.

  • Network Effects: In complex neuronal networks, inhibiting KCC2 can lead to complex and sometimes counterintuitive changes in network activity. For instance, while it increases the excitability of individual neurons, it has been shown to disrupt the generation of structured ictal (seizure-like) events in some in vitro models[13].

  • Comparison with Non-selective Blockers: The effects of VU0463271 can differ from those of less selective compounds like furosemide. Furosemide inhibits both KCC2 and NKCC1 and has been shown to have anti-seizure effects in some models, contrasting with the pro-convulsant effects of selective KCC2 inhibition[1][6][14]. This highlights the importance of the specific roles of different cation-chloride cotransporters in regulating network activity.

Quantitative Data Summary

The following tables summarize key quantitative data from experiments using VU0463271.

Table 1: Potency and Selectivity of VU0463271

TargetIC50Selectivity vs. NKCC1Reference
KCC261 nM>100-fold[5][6]

Table 2: Off-Target Activities of VU0463271

TargetIC50 (µM)Assay TypeReference
TSPO (rat, heart)0.204Radiometric binding[1]
NK1 (human, membrane)4.975Radiometric binding[1]
5-HT1A (human, membrane)5.516Radiometric binding[1]

Table 3: Electrophysiological Effects of VU0463271 in Cultured Hippocampal Neurons

ParameterConcentrationEffectReference
EGABA10 µMShift from -76 mV to -36 mV[1]
EGABA100 nMShift from -73 mV to -42 mV[1]
Spontaneous Action Potentials10 µMIncrease from 18 to 78 AP/min[1]
Spontaneous Action Potentials100 nMIncrease from 22 to 83 AP/min[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving VU0463271.

In Vitro Electrophysiology: Gramicidin (B1672133) Perforated Patch-Clamp Recording

This protocol is used to measure the reversal potential of GABAA receptor-mediated currents (EGABA) while maintaining the endogenous intracellular chloride concentration.

1. Solutions and Reagents:

  • External Solution (ACSF): 126 mM NaCl, 3.5 mM KCl, 2 mM CaCl2, 1.3 mM MgCl2, 25 mM NaHCO3, 1.2 mM NaH2PO4, and 11 mM glucose, saturated with 95% O2/5% CO2.

  • Pipette Solution: 140 mM KCl and 10 mM HEPES, pH adjusted to 7.4 with KOH.

  • Gramicidin Stock Solution: 50 mg/mL in DMSO.

  • VU0463271 Stock Solution: 10 mM in DMSO[1].

2. Procedure:

  • Prepare the pipette solution and add gramicidin to a final concentration of 50 µg/mL just before use. Sonicate briefly to aid dissolution.

  • Pull patch pipettes from borosilicate glass to a resistance of 4-6 MΩ.

  • Back-fill the pipette with the gramicidin-containing solution.

  • Establish a high-resistance (>1 GΩ) seal on the cell membrane.

  • Monitor the access resistance as the gramicidin perforates the membrane. The recording can begin when the access resistance is stable (typically < 50 MΩ).

  • Apply the GABAA agonist muscimol (B1676869) (5 µM) to elicit GABAA receptor-mediated currents.

  • Use a voltage ramp protocol (e.g., -100 mV to +40 mV over 1 second) to determine the reversal potential of the muscimol-activated current (EGABA).

  • Perfuse the cells with VU0463271 at the desired concentration (e.g., 10 µM) for 5 minutes and repeat the EGABA measurement.

  • A depolarizing shift in EGABA indicates inhibition of KCC2.

In Vivo Microinfusion and EEG Recording

This protocol is for assessing the in vivo effects of VU0463271 on neuronal activity in the hippocampus.

1. Animals and Surgery:

  • Use adult male C57BL/6J mice.

  • Anesthetize the mice and place them in a stereotaxic frame.

  • Implant a guide cannula targeting the dorsal hippocampus.

  • Implant EEG recording electrodes over the hippocampus.

  • Allow for a post-surgical recovery period of at least one week.

2. Solutions and Reagents:

  • VU0463271 Infusion Solution: Dissolve VU0463271 in a vehicle solution (e.g., PBS) to the desired concentration (e.g., 100 µM)[15].

  • Vehicle Control: The same solution without VU0463271.

3. Procedure:

  • Habituate the mice to the recording chamber and tethered recording setup.

  • Record baseline EEG activity for a defined period.

  • Microinfuse a small volume (e.g., 500 nL) of the VU0463271 solution or vehicle into the hippocampus over 1 minute.

  • Continue to record EEG activity and observe the animal's behavior.

  • Analyze the EEG data for changes in power spectrum and the occurrence of epileptiform discharges. An increase in low-frequency activity and the appearance of rhythmic spiking are indicative of a pro-convulsant effect[1].

Visualizations

Signaling Pathway and Experimental Workflows

KCC2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_ions Ion Movement cluster_gaba GABAergic Synapse cluster_inhibition VU0463271 Action KCC2 KCC2 Transporter Cl_out Cl- Efflux KCC2->Cl_out Drives Increased_Cl Increased Intracellular [Cl-] KCC2->Increased_Cl leads to Cl_in Low Intracellular [Cl-] Cl_out->Cl_in GABA_R GABA-A Receptor Cl_in->GABA_R Maintains Gradient for Hyperpolarization Hyperpolarizing IPSP GABA_R->Hyperpolarization Leads to Depolarization Depolarizing GABA Response GABA_R->Depolarization Results in VU0463271 VU0463271 VU0463271->KCC2 Inhibits Inhibition Inhibition Increased_Cl->GABA_R Alters Gradient for Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability

Caption: Signaling pathway of KCC2 inhibition by VU0463271.

Electrophysiology_Workflow start Start: Prepare Cell/Slice patch Establish Gigaseal (>1 GΩ) Perforated Patch with Gramicidin start->patch baseline Record Baseline E_GABA (Muscimol Application) patch->baseline treatment Apply VU0463271 baseline->treatment post_treatment Record Post-Treatment E_GABA treatment->post_treatment analysis Analyze Data: Compare E_GABA shift post_treatment->analysis end End analysis->end

Caption: Workflow for perforated patch-clamp experiments.

Troubleshooting_Logic start Unexpected Result (e.g., No Effect) check_compound Check VU0463271 - Purity - Solubility - Freshness start->check_compound check_protocol Review Protocol - Concentration - Incubation Time start->check_protocol check_prep Assess Preparation - Cell/Slice Health - KCC2 Expression start->check_prep resolve Problem Resolved check_compound->resolve Issue Found no_resolve Problem Persists check_compound->no_resolve No Issue check_protocol->resolve Issue Found check_protocol->no_resolve No Issue check_prep->resolve Issue Found check_prep->no_resolve No Issue consider_alt Consider Alternative Explanations - Off-target effects - Network dynamics no_resolve->consider_alt

Caption: Logical troubleshooting workflow for VU0463271 experiments.

References

Technical Support Center: Molarity Calculations with Hydrated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals working with hydrated compounds, including fractional hydrates like quarterhydrates.

Frequently Asked Questions (FAQs)

Q1: What is a quarterhydrate, and how does it impact my molarity calculations?

A quarterhydrate is a type of hydrated compound where, on average, a quarter (0.25) of a water molecule is associated with each formula unit of the anhydrous salt. When preparing a solution, it is crucial to account for this water of hydration in your calculations. The primary impact is on the molar mass of the solute; the mass of the associated water must be included to accurately determine the number of moles you are weighing out.[1][2]

Q2: How do I correctly calculate the molar mass of a quarterhydrate?

To calculate the molar mass of a quarterhydrate, you must add the molar mass of the anhydrous compound to the molar mass of the fractional water component.[3][4] The general formula is:

Molar Mass of Hydrate (B1144303) = Molar Mass of Anhydrous Salt + (n × Molar Mass of H₂O)

Where 'n' is the number of water molecules, in this case, 0.25.

Example Calculation: Let's consider a fictional substance, "Compound X," with a molar mass of 200 g/mol .

  • Molar Mass of Anhydrous Compound X: 200 g/mol

  • Molar Mass of Water (H₂O): ~18.015 g/mol

  • Molar Mass of Compound X Quarterhydrate (Compound X • 0.25H₂O): 200 g/mol + (0.25 × 18.015 g/mol ) = 200 + 4.504 = 204.504 g/mol

This calculated molar mass of the hydrated compound should be used in all subsequent molarity calculations.[2][5]

Q3: What is the standard experimental protocol for preparing a solution from a hydrated compound?

The correct procedure involves using the molar mass of the hydrated form to calculate the required mass for your desired concentration and volume. You then dissolve this mass in a portion of the solvent before bringing the solution to its final volume.[6] It is a common misconception that the water from the hydrate should be subtracted from the total solvent volume; instead, one should dissolve the solute and then add solvent up to the desired final volume.[5][6]

Troubleshooting Guide

Issue: My final solution concentration is slightly lower than intended.

  • Possible Cause 1: Incorrect Molar Mass. You may have used the molar mass of the anhydrous form of the compound instead of the hydrated form. This would lead to weighing out fewer moles of the solute than required. Always use the full formula weight of the hydrate as stated on the chemical bottle.[2][5]

  • Possible Cause 2: Inaccurate Final Volume. When preparing a solution, especially in a volumetric flask, ensure the bottom of the meniscus aligns precisely with the calibration mark. Adding too much solvent will dilute the solution.

  • Possible Cause 3: Incomplete Dissolution. Ensure all of the solute has completely dissolved in the initial volume of the solvent before topping up to the final volume.

Issue: Should I subtract the water from the hydrate when measuring my solvent?

No. While the water molecules attached to the hydrate do contribute to the final volume, the standard and most accurate laboratory practice is to dissolve the calculated mass of the hydrated compound in a portion of the solvent and then add more solvent to reach the desired final volume (e.g., in a volumetric flask).[6] This method automatically accounts for the volume occupied by the dissolved solute and its water of hydration.

Data Presentation: Molar Mass Comparison

The table below illustrates the difference in molar mass for a hypothetical "Compound X" (Anhydrous Molar Mass = 200 g/mol ) in its anhydrous, monohydrate, and quarterhydrate forms.

Compound FormFormulaMolar Mass Calculation ( g/mol )Final Molar Mass ( g/mol )
AnhydrousCompound X200200.000
Quarterhydrate Compound X • 0.25H₂O 200 + (0.25 × 18.015) 204.504
MonohydrateCompound X • H₂O200 + (1 × 18.015)218.015

Experimental Protocol: Preparation of a 1 Molar Solution of Compound X Quarterhydrate

This protocol details the steps to prepare 100 mL of a 1.0 M solution of "Compound X • 0.25H₂O".

1. Objective: To prepare 100 mL of a 1.0 M aqueous solution.

2. Materials:

  • Compound X • 0.25H₂O (Molar Mass = 204.504 g/mol )

  • Deionized Water

  • 100 mL Volumetric Flask

  • Weighing Boat

  • Spatula

  • Analytical Balance

  • Funnel

  • Wash Bottle with Deionized Water

3. Calculations:

  • Molarity (M) = Moles of Solute / Liters of Solution[7][8]

  • Moles needed = Molarity × Liters of Solution = 1.0 mol/L × 0.100 L = 0.1 moles

  • Mass needed = Moles × Molar Mass of Hydrate = 0.1 moles × 204.504 g/mol = 20.45 g

4. Procedure:

  • Accurately weigh out 20.45 g of Compound X • 0.25H₂O using an analytical balance.

  • Place a funnel on the neck of the 100 mL volumetric flask. Carefully transfer the weighed powder into the flask.

  • Add approximately 50-70 mL of deionized water to the flask.

  • Swirl the flask gently to dissolve the compound completely. Ensure no solid particles remain.

  • Once the solute is fully dissolved, carefully add deionized water up to the 100 mL calibration mark. Use a dropper for the final additions to ensure the bottom of the meniscus is precisely on the line.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

Visualization of the Calculation Workflow

The following diagram illustrates the logical steps for accurately preparing a solution from a hydrated compound.

G start Start: Prepare Solution check_hydrate Is the compound a hydrate (e.g., quarterhydrate)? start->check_hydrate calc_anhydrous Use Molar Mass of Anhydrous Compound check_hydrate->calc_anhydrous No calc_hydrate Calculate Molar Mass of HYDRATED Compound (Salt + n*H2O) check_hydrate->calc_hydrate Yes calc_mass Calculate Mass Required: Mass = Molarity x Volume x Molar Mass calc_anhydrous->calc_mass calc_hydrate->calc_mass weigh Weigh Calculated Mass of the Compound calc_mass->weigh dissolve Dissolve in Solvent (less than final volume) weigh->dissolve fill Add Solvent to Final Volume in Volumetric Flask dissolve->fill mix Mix Until Homogeneous fill->mix end_node End: Solution Prepared mix->end_node

References

VU0463271 degradation products and their potential effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VU0463271. The information addresses common challenges and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of VU0463271 and their biological effects?

Currently, detailed information regarding the specific chemical structures of VU0463271's degradation products or their distinct pharmacological effects is not extensively documented in publicly available literature. However, it is known that VU0463271 is rapidly metabolized and cleared in vivo.[1][2] Researchers should be aware of this rapid clearance, as it has significant implications for experimental design, particularly in live animal studies. The focus of troubleshooting should be on the compound's metabolic instability rather than the effects of specific, uncharacterized degradation products.

Q2: What are the recommended storage and handling conditions for VU0463271?

Proper storage is crucial to maintain the integrity of VU0463271. For long-term storage, the powdered form should be kept at -20°C, where it can remain stable for up to three years.[1] Stock solutions, typically prepared in DMSO[1][3], should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one year or at -80°C for up to two years.[1]

Q3: What are the key pharmacological properties of VU0463271?

VU0463271 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2).[1][3] Its high selectivity for KCC2 over the closely related Na-K-2Cl cotransporter 1 (NKCC1) makes it a valuable tool for studying the specific roles of KCC2 in neuronal function.[3]

Quantitative Pharmacological Data

ParameterValueSpecies/SystemReference
IC₅₀ (KCC2) 61 nMNot Specified[1][3]
Selectivity >100-fold vs. NKCC1Not Specified[3]
In Vivo Clearance (Rat) 57 mL/min/kgRat[1]
In Vivo Half-life (t₁/₂) 9 minRat[1]
Volume of Distribution (Vss) 0.4 L/kgRat[1]

Q4: Are there any known off-target effects of VU0463271?

While VU0463271 is highly selective for KCC2 over NKCC1 and shows no activity against a broad panel of GPCRs, ion channels, and transporters, a secondary pharmacology screen did identify potential interactions with other proteins.[2][3] These include the mitochondrial translocator protein (TSPO) with an IC₅₀ of approximately 200 nM and the α1B adrenergic receptor with an IC₅₀ of around 350 nM.[2] However, these off-target proteins are not known to directly regulate chloride homeostasis.[2] Researchers should consider these potential off-target effects when interpreting data, especially at higher concentrations.

Troubleshooting Guide

Problem 1: Inconsistent or no effect observed in in vivo experiments after systemic administration.

  • Potential Cause: Due to its rapid metabolism and short half-life of approximately 9 minutes in rats, systemically administered VU0463271 may be cleared from circulation before it can reach effective concentrations in the central nervous system for a sustained period.[1][2]

  • Troubleshooting Steps:

    • Re-evaluate the route of administration. Direct administration to the target tissue, such as through intrahippocampal microinfusion, has been shown to be effective in producing localized effects and can bypass the issue of rapid systemic clearance.[2]

    • Consider a continuous infusion protocol. If systemic administration is necessary, a continuous infusion paradigm may be required to maintain steady-state plasma concentrations of the compound.

    • Verify compound integrity. Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[1]

Problem 2: Variability in results from in vitro slice preparations.

  • Potential Cause: Inconsistent pre-incubation times or issues with compound washout can lead to variable results. The effects of VU0463271 have been shown to be reversible upon washout.[2]

  • Troubleshooting Steps:

    • Standardize pre-incubation time. For slice preparations, a pre-incubation period of at least 15 minutes with VU0463271 has been used to ensure adequate tissue penetration and target engagement.[2]

    • Ensure complete washout. If studying the reversibility of the effect, ensure a sufficient washout period with fresh artificial cerebrospinal fluid (aCSF) to completely remove the compound from the slice.

    • Monitor bath concentration. For longer experiments, consider the stability of the compound in the experimental buffer and whether replenishment is necessary.

Problem 3: Observed cellular effects do not align with expected KCC2 inhibition.

  • Potential Cause: At higher concentrations, off-target effects, although considered minor, could contribute to the observed phenotype.[2] Alternatively, the experimental system may have compensatory mechanisms that mask the effects of KCC2 inhibition.

  • Troubleshooting Steps:

    • Perform a dose-response curve. Use the lowest effective concentration of VU0463271 to minimize the risk of off-target effects. The IC₅₀ of 61 nM can serve as a starting point for concentration selection.[1]

    • Use appropriate controls. Include a less active enantiomer or a structurally related but inactive compound as a negative control to confirm that the observed effects are specific to KCC2 inhibition.

    • Consider the experimental model. The role and expression levels of KCC2 can vary between different neuronal cell types and developmental stages.[4]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology in Hippocampal Slices

This protocol is adapted from methodologies used to study the effects of VU0463271 on epileptiform activity.[2][5]

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from mice or rats using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

  • Recording: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF (e.g., at 2 ml/min) at 32 ± 0.5°C.[6]

  • Baseline Recording: Record baseline neuronal activity (e.g., field potentials or patch-clamp recordings) for a stable period (e.g., 10-20 minutes).

  • VU0463271 Application: Bath-apply VU0463271 at the desired concentration (e.g., 100 nM to 10 µM) by dissolving it in the perfusing aCSF.[2][6] A pre-incubation of at least 15 minutes is recommended for some applications.[2]

  • Data Acquisition: Record the effects of VU0463271 on neuronal activity. In studies of epileptiform activity, this may involve inducing seizure-like events with agents like 4-AP or in a low-magnesium aCSF model.[2][5]

  • Washout: To test for reversibility, perfuse the slice with aCSF lacking VU0463271 for an extended period (e.g., 30 minutes or more) and continue recording.[5]

Protocol 2: In Vivo Microinfusion in Mice

This protocol is based on methods for direct administration of VU0463271 into the hippocampus to study its effects on brain activity in vivo.[2]

  • Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame.

  • Craniotomy: Perform a craniotomy over the target brain region (e.g., the dorsal hippocampus).

  • Cannula Implantation: Implant a guide cannula targeted to the desired coordinates.

  • VU0463271 Preparation: Prepare a solution of VU0463271 in a vehicle suitable for intracranial injection (e.g., saline with a small percentage of DMSO). A concentration of 100 µM has been used.[2]

  • Microinfusion: Using an infusion pump connected to an internal cannula, infuse a small volume of the VU0463271 solution (e.g., 1 µL over 1 minute) into the target region.[2]

  • Behavioral and Electrophysiological Monitoring: Monitor the animal's behavior and/or record electroencephalogram (EEG) activity to assess the effects of the compound. Effects such as rhythmic spiking activity have been observed to begin shortly after infusion.[2]

  • Histological Verification: After the experiment, perfuse the animal and perform histology to verify the location of the infusion.

Visualizations

G GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R binds Cl_influx Cl- Influx GABA_A_R->Cl_influx opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization KCC2 KCC2 Transporter Cl_extrusion Cl- Extrusion KCC2->Cl_extrusion mediates Low_Cl Low Intracellular [Cl-] Cl_extrusion->Low_Cl Low_Cl->Hyperpolarization maintains gradient for VU0463271 VU0463271 VU0463271->KCC2 inhibits

Caption: Role of KCC2 in GABAergic inhibition and its modulation by VU0463271.

G start Start: Prepare Hippocampal Slice recover Slice Recovery (>1 hr) start->recover baseline Record Baseline Activity (~15 min) recover->baseline apply_drug Bath Apply VU0463271 baseline->apply_drug record_effect Record Effect of VU0463271 apply_drug->record_effect washout Washout with aCSF (~30 min) record_effect->washout record_washout Record During Washout washout->record_washout end End Experiment record_washout->end

Caption: Experimental workflow for in vitro slice electrophysiology with VU0463271.

References

Navigating Experiments with VU0463271 Quarterhydrate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize variability in experiments utilizing the selective KCC2 inhibitor, VU0463271 quarterhydrate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for key experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is VU0463271 and what is its primary mechanism of action?

A1: VU0463271 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2), with an IC50 of 61 nM.[1] Its primary mechanism of action is the inhibition of KCC2-mediated chloride extrusion from neurons. This leads to an increase in intracellular chloride concentration, causing a depolarizing shift in the reversal potential for GABAA receptor-mediated currents (EGABA).[2][3] Consequently, GABAergic neurotransmission can become less hyperpolarizing or even excitatory, leading to increased neuronal excitability.[2][3]

Q2: What is the significance of the "quarterhydrate" form of VU0463271?

A2: The "quarterhydrate" designation indicates that, on average, one molecule of water is associated with every four molecules of VU0463271. This is a critical consideration for preparing stock solutions, as the molecular weight of the powder will be slightly higher than the anhydrous form. It is imperative to use the batch-specific molecular weight provided on the certificate of analysis to ensure accurate concentration calculations, a potential source of significant experimental variability.[1][4]

Q3: How should I prepare and store stock solutions of VU0463271?

A3: VU0463271 is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5][6] For a stock solution, it is recommended to dissolve VU0463271 in high-quality, anhydrous DMSO at a concentration of 10 mM or higher (up to 50 mM).[2][5] It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of VU0463271.[1][6]

Storage Recommendations for VU0463271:

FormStorage TemperatureDuration
Powder-20°C3 years[1]
+4°C2 years[1]
Stock Solution in DMSO-80°C6 months to 2 years[1][6]
-20°C1 month to 1 year[1][6]

To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: What are the typical working concentrations for VU0463271 in different experimental models?

A4: The optimal working concentration of VU0463271 will depend on the specific experimental setup. However, based on published studies, the following ranges are commonly used:

  • Cell-based assays (e.g., HEK293 cells): 100 nM to 10 µM[2]

  • Cultured neurons: 100 nM to 10 µM[2]

  • Brain slice electrophysiology: 100 nM to 10 µM[2][7]

  • In vivo microinfusion: The concentration for in vivo studies will need to be optimized based on the specific delivery method and animal model.

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Stock Solution or Media 1. Use of old or hygroscopic DMSO. 2. Stock solution concentration is too high. 3. The aqueous buffer is not compatible.1. Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[1][6] 2. If precipitation occurs, try preparing a fresh, more dilute stock solution. Consider gentle warming and sonication to aid dissolution.[1] 3. When diluting the DMSO stock into aqueous experimental media, ensure rapid and thorough mixing. The final DMSO concentration in the experimental media should be kept low (typically <0.1%) to avoid solvent effects.
Inconsistent or No Effect of VU0463271 1. Inaccurate stock solution concentration due to incorrect molecular weight calculation (especially with the quarterhydrate form). 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 3. Low expression or activity of KCC2 in the experimental model. 4. Poor pharmacokinetic properties in vivo (high clearance, short half-life).[8][9]1. Always use the batch-specific molecular weight from the certificate of analysis for calculations.[4] 2. Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles.[1] 3. Confirm KCC2 expression and baseline activity in your cell line or tissue preparation. 4. For in vivo experiments, consider the route of administration and sampling times carefully. Continuous infusion may be necessary to maintain effective concentrations.
Off-Target Effects or Cellular Toxicity 1. Working concentration is too high. 2. Final DMSO concentration is too high.1. Perform a dose-response experiment to identify the lowest effective concentration. 2. Ensure the final concentration of DMSO in your experimental medium is as low as possible and include a vehicle control (medium with the same concentration of DMSO) in your experimental design.

Experimental Protocols

Gramicidin (B1672133) Perforated Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of VU0463271 on the GABAA receptor reversal potential (EGABA) while maintaining the endogenous intracellular chloride concentration.

Materials:

  • This compound

  • Anhydrous DMSO

  • Gramicidin

  • Standard external and internal pipette solutions for patch-clamp recording

  • Cultured neurons or acute brain slices

Procedure:

  • Prepare a 10 mM stock solution of VU0463271 in anhydrous DMSO.

  • Prepare a fresh stock solution of gramicidin (e.g., 50 mg/mL in DMSO).[10]

  • Prepare the internal pipette solution and add gramicidin to a final concentration of 10-50 µg/mL. Sonicate briefly to ensure it is well-dissolved.[11]

  • Backfill the patch pipette with the gramicidin-containing internal solution, being careful to avoid introducing bubbles. The tip of the pipette can be briefly dipped in gramicidin-free solution to facilitate seal formation.[10]

  • Establish a gigaohm seal and allow time for the gramicidin to perforate the membrane, monitoring the series resistance until it stabilizes.

  • Record baseline EGABA by applying puffs of GABA or by measuring spontaneous or evoked GABAergic currents at different holding potentials.

  • Bath apply VU0463271 at the desired final concentration (e.g., 1-10 µM).

  • After a 5-10 minute incubation period, re-measure EGABA to determine the effect of VU0463271.

  • A washout step can be included to assess the reversibility of the effect.

Thallium Flux Assay for KCC2 Activity

This cell-based assay provides a high-throughput method to assess KCC2 inhibitor activity. It relies on the principle that KCC2 can transport thallium (Tl+) ions, and the influx of Tl+ can be measured using a Tl+-sensitive fluorescent dye.[12][13][14]

Materials:

  • HEK293 cells stably expressing KCC2

  • This compound

  • Anhydrous DMSO

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM)

  • Assay buffer and Tl+ stimulus solution

  • Fluorescence plate reader

Procedure:

  • Plate KCC2-expressing HEK293 cells in a 96- or 384-well plate.

  • Load the cells with a Tl+-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare a dilution series of VU0463271 in assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells.

  • Pre-incubate the cells with VU0463271 or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.

  • Measure baseline fluorescence using a fluorescence plate reader.

  • Add the Tl+ stimulus solution to all wells to initiate KCC2-mediated Tl+ influx.

  • Immediately begin kinetic fluorescence readings to measure the rate of Tl+ influx.

  • Calculate the initial rate of fluorescence increase for each condition. The inhibition by VU0463271 will be reflected by a decrease in the rate of Tl+ influx.

Visualizations

Signaling Pathway of VU0463271 Action

VU0463271_Pathway cluster_neuron Neuron KCC2 KCC2 Cl_in High Intracellular Cl- Cl_out Low Intracellular Cl- KCC2->Cl_out Promotes Cl- extrusion GABA_A_R GABA_A Receptor Depolarized_EGABA Depolarized EGABA GABA_A_R->Depolarized_EGABA Mediates Depolarization Hyperpolarized_EGABA Hyperpolarized EGABA GABA_A_R->Hyperpolarized_EGABA Mediates Hyperpolarization Cl_in->Depolarized_EGABA Leads to Cl_out->Hyperpolarized_EGABA Leads to VU0463271 VU0463271 VU0463271->KCC2 Inhibits VU0463271->Cl_in Results in GABA GABA GABA->GABA_A_R Activates

Caption: Mechanism of VU0463271 action on GABAergic signaling.

Experimental Workflow for Assessing VU0463271 Efficacy

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare VU0463271 Stock Solution (DMSO) Incubation Incubate with VU0463271 Stock_Solution->Incubation Cell_Culture Prepare Experimental Model (e.g., Cultured Neurons) Baseline Record Baseline (e.g., EGABA) Cell_Culture->Baseline Baseline->Incubation Measurement Measure Effect (e.g., Shift in EGABA) Incubation->Measurement Data_Analysis Analyze Data Measurement->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General workflow for in vitro VU0463271 experiments.

References

VU0463271 off-target activity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target activity of VU0463271, particularly at high concentrations, for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed at high concentrations of VU0463271.

High concentrations of VU0463271 can lead to off-target activities that may confound experimental results. This guide provides a systematic approach to troubleshoot and identify potential off-target effects.

  • Confirm On-Target KCC2 Inhibition: First, ensure that the observed phenotype is not a direct result of potent KCC2 inhibition. Selective pharmacological inhibition of KCC2 by VU0463271 can cause a depolarizing shift in the GABA reversal potential (EGABA), leading to increased neuronal excitability and epileptiform discharges.[1][2]

    • Experiment: Perform electrophysiological recordings (e.g., patch-clamp) to measure EGABA in the presence of VU0463271 at the concentration of interest. A significant depolarizing shift would confirm KCC2 inhibition.

  • Evaluate Potential Off-Target Engagement: If the observed phenotype cannot be solely attributed to KCC2 inhibition, consider the known off-target profile of VU0463271. At higher concentrations, VU0463271 has been shown to interact with other proteins.

    • Experiment: Conduct binding or functional assays for the known off-targets of VU0463271. For example, a radioligand binding assay can determine the affinity of VU0463271 for receptors like TSPO or α1B-adrenergic receptors.

  • Dose-Response Analysis: Perform a comprehensive dose-response curve for the observed phenotype. This can help differentiate between on-target and off-target effects, which may have different potency ranges.

  • Use a Structurally Unrelated KCC2 Inhibitor: To confirm that the primary phenotype is due to KCC2 inhibition, use a structurally different KCC2 inhibitor as a control. If the phenotype persists with the alternative inhibitor, it is likely an on-target effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of VU0463271?

A1: The primary target of VU0463271 is the neuron-specific K+-Cl- cotransporter 2 (KCC2).[3][4] It is a potent and selective inhibitor of KCC2 with an IC50 of 61 nM.[3] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing (inhibitory) action of GABAA receptors.[4][5]

Q2: What are the known off-target activities of VU0463271 at high concentrations?

A2: A secondary pharmacology screen revealed that VU0463271 can interact with several other proteins, particularly at micromolar concentrations. The most potent off-target hits are summarized in the table below.[1]

Q3: What are the expected functional consequences of on-target KCC2 inhibition by VU0463271?

A3: Inhibition of KCC2 by VU0463271 leads to an increase in intracellular chloride concentration. This causes a depolarizing shift in the GABAA reversal potential (EGABA), reducing the efficacy of GABAergic inhibition.[1][6] Consequently, application of VU0463271 can lead to neuronal hyperexcitability and induce epileptiform discharges in both in vitro hippocampal slices and in vivo.[1][2][3] For instance, 100 nM VU0463271 has been shown to shift EGABA from -73 mV to -42 mV in cultured hippocampal neurons.[1]

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: To distinguish between on-target and off-target effects, consider the following:

  • Concentration: Use the lowest effective concentration of VU0463271 to maximize selectivity for KCC2. Off-target effects are more prominent at higher concentrations.

  • Control Compounds: Employ a structurally unrelated KCC2 inhibitor to see if the same effect is produced. Additionally, use specific antagonists for the known off-targets of VU0463271 to see if they can block the observed phenotype.

  • Cell Type: The expression levels of KCC2 and the off-target proteins may vary between different cell types or brain regions. Characterize the expression profile of your experimental system.

Quantitative Data Summary

Table 1: Off-Target Profile of VU0463271

TargetSpeciesAssay TypeIC50 (µM)
Translocator protein (TSPO)RatRadiometric binding0.204
α1B Adrenergic Receptor--~0.350
Neurokinin NK1 ReceptorHumanRadiometric binding4.975
5-HT1A ReceptorHumanRadiometric binding5.516

Data sourced from a secondary pharmacology screen.[1]

Experimental Protocols

Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for assessing the binding affinity of VU0463271 to a potential off-target receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from tissue known to express the receptor.

  • Assay Buffer: Prepare an appropriate binding buffer specific to the target receptor.

  • Incubation: In a microplate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [3H]PK 11195 for TSPO), and varying concentrations of VU0463271.[1]

  • Equilibrium: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of VU0463271 that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Unexpected Phenotype with VU0463271 confirm_on_target Confirm KCC2 Inhibition (e.g., measure EGABA) start->confirm_on_target evaluate_off_target Evaluate Off-Target Engagement (Binding/Functional Assays) confirm_on_target->evaluate_off_target Phenotype not fully explained by KCC2i conclusion_on_target Phenotype is likely On-Target confirm_on_target->conclusion_on_target Phenotype consistent with KCC2i dose_response Perform Dose-Response Analysis evaluate_off_target->dose_response control_compound Use Structurally Unrelated KCC2 Inhibitor dose_response->control_compound control_compound->conclusion_on_target Phenotype reproduced conclusion_off_target Phenotype is likely Off-Target control_compound->conclusion_off_target Phenotype not reproduced

Caption: Troubleshooting workflow for unexpected phenotypes with VU0463271.

signaling_pathway cluster_pathway Mechanism of VU0463271 Action VU0463271 VU0463271 KCC2 KCC2 Transporter VU0463271->KCC2 Inhibits Cl_out Cl- Efflux VU0463271->Cl_out Blocks KCC2->Cl_out Cl_in Increased Intracellular [Cl-] EGABA Depolarizing Shift in EGABA Cl_in->EGABA GABA_inhibition Reduced GABAergic Inhibition EGABA->GABA_inhibition Excitability Neuronal Hyperexcitability GABA_inhibition->Excitability

Caption: On-target signaling pathway of VU0463271 via KCC2 inhibition.

References

Best practices for storing VU0463271 quarterhydrate long-term

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and experimental use of VU0463271 quarterhydrate, a potent and selective antagonist of the neuronal K-Cl cotransporter, KCC2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for VU0463271?

A1: VU0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2). It is not a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor. This specificity makes it a valuable tool for studying the role of KCC2 in neuronal chloride homeostasis and its implications in various neurological conditions.

Q2: What is a "quarterhydrate," and how does it affect the handling of the compound?

A2: A "quarterhydrate" indicates that, on average, there is one water molecule for every four molecules of VU0463271 in the solid form. This bound water contributes to the overall molecular weight and should be accounted for when preparing stock solutions to ensure accurate concentrations. It is also important to store the compound in a dry environment to prevent further water absorption or loss, which could alter its effective concentration.

Q3: Can VU0463271 be used in in vivo studies?

A3: Yes, VU0463271 has been used in in vivo studies, including microinfusion into the hippocampus of mice to study its effects on neuronal excitability.[1][2] However, researchers should be aware that the compound has been reported to have poor pharmacokinetic properties, which may limit its systemic applications.[3]

Q4: What are the expected effects of KCC2 inhibition by VU0463271 in neurons?

A4: Inhibition of KCC2 by VU0463271 is expected to impair chloride extrusion from neurons. This leads to an increase in the intracellular chloride concentration, causing a depolarizing shift in the reversal potential for GABAA receptor-mediated currents (EGABA). Consequently, GABAergic neurotransmission can become less hyperpolarizing or even excitatory, leading to increased neuronal excitability and, in some cases, epileptiform discharges.[1][2]

Long-Term Storage of this compound

Proper storage of this compound is crucial for maintaining its stability and ensuring the reproducibility of experimental results.

Storage Recommendations
FormStorage TemperatureDurationContainerNotes
Solid (As Received) +4°CUp to 1 yearTightly sealed, opaque vialStore in a desiccator to protect from moisture. Avoid direct sunlight.
Stock Solution (DMSO) -20°CUp to 1 monthAliquoted in tightly sealed, amber vialsMinimize freeze-thaw cycles. DMSO is hygroscopic; handle in a low-humidity environment.
-80°CUp to 6 monthsAliquoted in tightly sealed, amber vialsPreferred for longer-term storage of solutions. Aliquoting is critical to prevent degradation from repeated temperature changes and moisture absorption.[4]

KCC2 Signaling Pathway

The activity of the KCC2 transporter is tightly regulated by a complex network of signaling pathways that involve various kinases and phosphatases. These pathways can influence KCC2 expression, trafficking to the plasma membrane, and its intrinsic transport activity.

KCC2_Signaling BDNF BDNF TrkB TrkB BDNF->TrkB Insulin Insulin/IGF-1 IGFR IGF-1R Insulin->IGFR Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Serotonin 5-HT HTR2A 5-HT2A Serotonin->HTR2A PLC PLCγ TrkB->PLC Shc Shc/FRS-2 TrkB->Shc PKC PKC mGluR1->PKC HTR2A->PKC KCC2 KCC2 PLC->KCC2 Inh Shc->KCC2 Inh PKC->KCC2 Act WNK WNKs SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Act SPAK_OSR1->KCC2 Inh PP1 PP1 PP1->KCC2 Act CaN Calcineurin (PP2B) CaN->KCC2 Act

Caption: Simplified signaling pathways regulating KCC2 activity.

Experimental Protocols

In Vitro Electrophysiology: Gramicidin (B1672133) Perforated-Patch Recording

This protocol is designed to measure the effect of VU0463271 on the GABAA receptor reversal potential (EGABA) in cultured neurons, which provides a functional readout of KCC2 activity.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical)

  • External recording solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal pipette solution (in mM): 140 KCl, 10 HEPES (pH 7.2)

  • Gramicidin stock solution (e.g., 50 mg/mL in DMSO)

  • VU0463271 stock solution (e.g., 10 mM in DMSO)

  • GABAA receptor agonist (e.g., GABA or muscimol)

  • Patch-clamp setup with amplifier and data acquisition system

Methodology:

  • Prepare Gramicidin-Containing Pipette Solution:

    • On the day of the experiment, dilute the gramicidin stock solution into the internal pipette solution to a final concentration of 50-100 µg/mL.

    • Vortex and sonicate the solution to ensure gramicidin is well-dispersed.

    • Back-fill the patch pipette tip with gramicidin-free internal solution, then fill the rest of the pipette with the gramicidin-containing solution. This prevents gramicidin from interfering with seal formation.

  • Establish Perforated-Patch Configuration:

    • Obtain a gigaohm seal on a neuron.

    • Monitor the perforation process by applying voltage steps and observing the gradual appearance of capacitive transients and a decrease in access resistance. This typically takes 15-30 minutes. The perforated configuration is stable when the access resistance is stable.

  • Measure Baseline EGABA:

    • In voltage-clamp mode, hold the neuron at various potentials (e.g., from -80 mV to -40 mV in 10 mV steps).

    • At each holding potential, apply a brief puff of a GABAA agonist (e.g., 10 µM muscimol) to elicit a current.

    • Plot the peak current amplitude against the holding potential to generate an I-V curve. The x-intercept of this curve is the baseline EGABA.

  • Apply VU0463271:

    • Perfuse the recording chamber with the external solution containing the desired concentration of VU0463271 (e.g., 1-10 µM). A vehicle control (e.g., 0.1% DMSO) should be performed in separate experiments.

    • Allow 5-10 minutes for the compound to take effect.

  • Measure EGABA in the Presence of VU0463271:

    • Repeat the I-V protocol described in step 3 to determine the new EGABA. A depolarizing shift in EGABA indicates inhibition of KCC2.

  • Washout:

    • To test for reversibility, perfuse the chamber with the external solution without VU0463271 and re-measure EGABA.

Troubleshooting Guide

Troubleshooting_Workflow Start Experiment Start Issue Issue Encountered: Inconsistent or No Effect of VU0463271 Start->Issue CheckCompound Check Compound Integrity Issue->CheckCompound CheckProtocol Review Experimental Protocol Issue->CheckProtocol CheckCellHealth Assess Cell/Animal Health Issue->CheckCellHealth CheckSetup Verify Equipment and Reagents Issue->CheckSetup Sub_Compound1 Was the stock solution stored correctly (-80°C, protected from light)? CheckCompound->Sub_Compound1 Sub_Compound2 Have there been multiple freeze-thaw cycles? CheckCompound->Sub_Compound2 Sub_Compound3 Was the final concentration calculated correctly, accounting for the quarterhydrate form? CheckCompound->Sub_Compound3 Sub_Protocol1 Is the vehicle concentration (DMSO) below cytotoxic levels (typically <0.1%)? CheckProtocol->Sub_Protocol1 Sub_Protocol2 Is the incubation time with the compound sufficient? CheckProtocol->Sub_Protocol2 Sub_Protocol3 Are you using an appropriate assay to measure KCC2 function (e.g., perforated-patch)? CheckProtocol->Sub_Protocol3 Sub_Cell1 Are the cultured neurons healthy and at an appropriate developmental stage (expressing sufficient KCC2)? CheckCellHealth->Sub_Cell1 Sub_Cell2 In in vivo studies, was the compound delivered effectively to the target region? CheckCellHealth->Sub_Cell2 Sub_Setup1 Are all solutions fresh and correctly prepared? CheckSetup->Sub_Setup1 Sub_Setup2 Is the recording setup (e.g., patch-clamp rig) functioning correctly and free of drift? CheckSetup->Sub_Setup2 Resolution Problem Resolved Sub_Compound1->Resolution Sub_Compound2->Resolution Sub_Compound3->Resolution Sub_Protocol1->Resolution Sub_Protocol2->Resolution Sub_Protocol3->Resolution Sub_Cell1->Resolution Sub_Cell2->Resolution Sub_Setup1->Resolution Sub_Setup2->Resolution

Caption: Troubleshooting workflow for experiments with VU0463271.

Issue: High variability in the effect of VU0463271 between experiments.

  • Possible Cause 1: Compound Instability.

    • Solution: Ensure that stock solutions are properly aliquoted and stored at -80°C to minimize freeze-thaw cycles.[4] DMSO is hygroscopic, so exposure of the stock solution to ambient air should be minimized to prevent changes in concentration. Prepare fresh dilutions from a new aliquot for each experiment.

  • Possible Cause 2: Differences in KCC2 Expression.

    • Solution: KCC2 expression levels can vary depending on the developmental stage of cultured neurons and the specific brain region in vivo. Ensure that you are using cells or animals at a consistent developmental stage where KCC2 is robustly expressed. Inconsistent KCC2 expression can lead to variable responses to its inhibition.

  • Possible Cause 3: Vehicle Effects.

    • Solution: High concentrations of DMSO can have biological effects. Ensure that the final concentration of DMSO in your experiments is consistent and as low as possible (ideally ≤0.1%). Always include a vehicle-only control group to account for any effects of the solvent.

Issue: No observable effect of VU0463271.

  • Possible Cause 1: Incorrect Experimental Technique.

    • Solution: Measuring changes in KCC2 function requires sensitive techniques. Whole-cell patch-clamp recordings with a high chloride concentration in the pipette will dialyze the cell and obscure the effects of KCC2 inhibition. Use the gramicidin perforated-patch technique or non-invasive methods like chloride imaging to accurately assess KCC2-dependent chloride homeostasis.

  • Possible Cause 2: Inadequate Compound Concentration or Incubation Time.

    • Solution: Ensure that the concentration of VU0463271 used is appropriate for your experimental system (typically in the low micromolar range for in vitro studies).[1][2] Also, allow for sufficient incubation time for the compound to reach its target and exert its effect.

  • Possible Cause 3: Degraded Compound.

    • Solution: If the compound has been stored improperly or for an extended period, it may have degraded. If you suspect this, it is best to use a fresh vial of the compound. You can also perform a quality control check using a simple, robust assay where a strong effect is expected.

References

Reversibility of KCC2 Inhibition by VU0463271: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the reversibility of KCC2 inhibition by the selective antagonist VU0463271 following its washout. The information is presented in a question-and-answer format to address common experimental concerns.

Frequently Asked Questions (FAQs)

Q1: Is the inhibition of KCC2 by VU0463271 reversible upon washout?

Yes, the inhibitory effect of VU0463271 on KCC2 is reversible. Studies have demonstrated that after washing out the compound, KCC2 function, as measured by the GABAergic reversal potential (EGABA) and the glycine (B1666218) reversal potential (EGly), returns to baseline levels.[1]

Q2: How quickly does KCC2 function recover after VU0463271 washout?

Recovery of KCC2 function is rapid following the removal of VU0463271. In cultured hippocampal neurons and KCC2-expressing HEK cells, a 5-minute washout period has been shown to be sufficient for EGABA and EGly to return to pre-treatment values.[1]

Q3: What is the expected magnitude of change in the GABA reversal potential (EGABA) upon application and washout of VU0463271?

Application of VU0463271 causes a significant depolarizing shift in EGABA. For instance, in cultured hippocampal neurons, 10 µM VU0463271 can shift EGABA from approximately -80 mV to -62 mV.[1] Following a 5-minute washout, EGABA values have been observed to recover to approximately -80 mV.[1] Similarly, 100 nM VU0463271 shifted EGABA from -73 mV to -42 mV, which recovered to -78 mV after washout.[1]

Troubleshooting Guide

Issue: Incomplete or slow recovery of KCC2 function after VU0463271 washout.

  • Possible Cause 1: Insufficient Washout Duration or Inefficient Perfusion.

    • Troubleshooting Step: Ensure a continuous and complete exchange of the extracellular solution during the washout period. A standard washout protocol involves perfusing the cells with a VU0463271-free solution for at least 5 minutes. Verify that your perfusion system allows for a rapid and thorough replacement of the bath solution.

  • Possible Cause 2: Cellular Stress or Rundown.

    • Troubleshooting Step: Prolonged recordings or suboptimal cell health can lead to a general decline in cellular function, including transporter activity. Monitor key cell health indicators throughout the experiment. It is advisable to obtain a stable baseline before drug application and to complete the washout and recovery recording within a reasonable timeframe to minimize rundown.

  • Possible Cause 3: Off-target effects at high concentrations.

    • Troubleshooting Step: While VU0463271 is a selective KCC2 inhibitor, using excessively high concentrations may lead to off-target effects that could complicate washout and recovery.[1] Stick to the recommended concentration range (e.g., 100 nM to 10 µM) to ensure specific KCC2 inhibition.

Experimental Protocols

A detailed methodology for assessing the reversibility of KCC2 inhibition is crucial for reproducible results.

Experimental Setup: Gramicidin perforated-patch recordings are recommended to maintain the intrinsic intracellular chloride concentration.[1] This technique is essential for accurately measuring shifts in the chloride-dependent EGABA and EGly.

Cell Preparation and Recording:

  • Prepare cultured hippocampal neurons or KCC2-expressing HEK cells for electrophysiological recording.

  • Establish a stable baseline recording of EGABA or EGly by applying brief puffs of muscimol (B1676869) (for GABAA receptors) or glycine, respectively, and measuring the reversal potential of the evoked currents.[1]

  • Perfuse the cells with a solution containing the desired concentration of VU0463271 (e.g., 10 µM or 100 nM) for 5 minutes.[1]

  • During the application, continue to measure EGABA or EGly to observe the inhibitory effect.

  • Initiate the washout by perfusing the cells with a VU0463271-free external solution for a minimum of 5 minutes.[1]

  • Measure EGABA or EGly after the washout period to assess the extent of recovery.

Quantitative Data Summary

The following tables summarize the quantitative data on the reversibility of VU0463271's effect on KCC2 function.

Table 1: Effect of 10 µM VU0463271 on EGly in KCC2-expressing HEK Cells [1]

ConditionEGly (mV)
Basal-71 ± 2
During VU0463271-35 ± 1
After Washout-63 ± 2

Table 2: Effect of VU0463271 on EGABA in Cultured Hippocampal Neurons [1]

VU0463271 Conc.Basal EGABA (mV)During VU0463271 EGABA (mV)After Washout EGABA (mV)
10 µM-80 ± 5-62 ± 1-80 ± 5
100 nM-73 ± 4-42 ± 3-78 ± 7

Visualizations

.dot

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare Cell Culture (e.g., Hippocampal Neurons) patch Establish Perforated-Patch Recording start->patch baseline Record Baseline E_GABA patch->baseline drug_app Apply VU0463271 (5 min) baseline->drug_app Observe shift in E_GABA washout Washout VU0463271 (5 min) drug_app->washout recovery Record Recovery E_GABA washout->recovery Observe return to baseline compare Compare E_GABA values (Baseline vs. Drug vs. Recovery) recovery->compare

Caption: Experimental workflow for assessing the reversibility of KCC2 inhibition.

.dot

signaling_pathway KCC2_active Active KCC2 KCC2_inhibited Inhibited KCC2 Cl_extrusion Chloride Extrusion KCC2_active->Cl_extrusion maintains low [Cl-]i Washout Washout KCC2_inhibited->Washout is removed by Depolarizing_GABA Depolarizing GABA Response KCC2_inhibited->Depolarizing_GABA leads to VU0463271 VU0463271 VU0463271->KCC2_inhibited binds and inhibits Washout->KCC2_active restores activity Hyperpolarizing_GABA Hyperpolarizing GABA Response Cl_extrusion->Hyperpolarizing_GABA

Caption: Logical relationship of VU0463271 action and washout on KCC2 function.

References

Validation & Comparative

A Comparative Guide to KCC2 Inhibitors: VU0463271 vs. Furosemide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel KCC2 inhibitor VU0463271 with the established, non-selective inhibitor furosemide (B1674285), supported by experimental data.

The K-Cl cotransporter 2 (KCC2), a neuron-specific chloride extruder, is a critical regulator of inhibitory neurotransmission. Its function is essential for maintaining a low intracellular chloride concentration, which is necessary for the hyperpolarizing action of GABAergic signaling in mature neurons.[1] Dysregulation of KCC2 has been implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling target for therapeutic intervention.[2]

This guide focuses on a comparative analysis of two key inhibitors: VU0463271, a potent and highly selective antagonist, and furosemide, a widely used loop diuretic with known KCC2 inhibitory activity.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative parameters of VU0463271 and furosemide as KCC2 inhibitors, based on available experimental data.

ParameterVU0463271FurosemideReference(s)
KCC2 IC50 61 nM~25-50 µM (Ki)[3][4]
NKCC1 IC50 >10 µM (>100-fold selectivity vs KCC2)~25-50 µM (Ki)[3][5]
Selectivity (KCC2 vs. NKCC1) High (>100-fold)Low (~1-fold)[3][5]
In Vivo Effect on Neuronal Excitability Pro-convulsantCan be anti-convulsant (likely due to NKCC1 inhibition and other off-target effects)[5][6]

Deciphering the KCC2 Signaling Pathway

The activity of KCC2 is tightly regulated by a complex network of signaling pathways that influence its expression, membrane localization, and transport activity. Understanding this pathway is crucial for interpreting the effects of its inhibitors.

KCC2_Signaling_Pathway KCC2 KCC2 K_out K+ KCC2->K_out K+ extrusion Cl_out Cl- KCC2->Cl_out Cl- extrusion GABA_A_R GABA-A Receptor Cl_in Low [Cl-] GABA_A_R->Cl_in Cl- influx (Hyperpolarization) GABA GABA GABA->GABA_A_R binds Cl_in->KCC2 activates K_in K+ K_in->KCC2 WNK_SPAK WNK/SPAK Kinases WNK_SPAK->KCC2 inhibits PKC PKC PKC->KCC2 modulates

Caption: Simplified KCC2 signaling pathway in a mature neuron.

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust in vitro assays. Below are the detailed protocols for two commonly employed methods.

Thallium (Tl+) Influx Assay

This high-throughput fluorescence-based assay is a common method for measuring the activity of K+ transporters like KCC2. Thallium ions act as a surrogate for potassium and produce a fluorescent signal upon entering the cell and binding to a specific dye.

Experimental Workflow:

Thallium_Influx_Assay A Plate KCC2-expressing cells B Load cells with Tl+-sensitive fluorescent dye A->B C Pre-incubate with inhibitor (VU0463271 or Furosemide) B->C D Add Tl+ containing solution to initiate influx C->D E Measure fluorescence intensity over time D->E F Calculate initial rate of Tl+ influx E->F G Determine IC50 value F->G

Caption: Workflow for the Thallium Influx Assay.

Protocol:

  • Cell Plating: HEK293 cells stably expressing human KCC2 are plated in 384-well microplates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer. Probenecid can be included to prevent dye leakage.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (VU0463271 or furosemide) for a defined period.

  • Thallium Stimulation: A stimulus buffer containing thallium and chloride is added to the wells to initiate KCC2-mediated ion transport.

  • Fluorescence Reading: The fluorescence intensity is measured kinetically using a plate reader (e.g., FLIPR).

  • Data Analysis: The initial rate of fluorescence increase, corresponding to the rate of thallium influx, is calculated. These rates are then plotted against the inhibitor concentrations to determine the IC50 value.[2]

86Rb+ Uptake Assay

This radioisotope-based assay directly measures the uptake of the potassium analog, Rubidium-86 (86Rb+), through KCC2.

Experimental Workflow:

Rb86_Uptake_Assay A Plate KCC2-expressing cells B Pre-incubate with inhibitor (VU0463271 or Furosemide) A->B C Initiate uptake with 86Rb+ containing buffer B->C D Stop uptake by washing with ice-cold buffer C->D E Lyse cells D->E F Measure radioactivity using a scintillation counter E->F G Determine inhibitor potency F->G

Caption: Workflow for the 86Rb+ Uptake Assay.

Protocol:

  • Cell Culture: Cells expressing KCC2 are grown to confluence in appropriate culture dishes.

  • Pre-incubation: The cells are washed and pre-incubated in a flux buffer containing the desired concentrations of the inhibitor.

  • Uptake Initiation: The pre-incubation solution is replaced with a flux buffer containing 86Rb+ to start the uptake.

  • Uptake Termination: After a specific time, the uptake is stopped by rapidly washing the cells with an ice-cold, isotope-free buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of 86Rb+ uptake is normalized to the protein content and plotted against the inhibitor concentration to determine its potency.[7]

Conclusion

VU0463271 represents a significant advancement in the pharmacological toolkit for studying KCC2. Its high potency and selectivity for KCC2 over NKCC1 allow for a more precise dissection of KCC2's physiological and pathological roles.[3] In contrast, furosemide's lack of selectivity makes it a less ideal tool for specific KCC2 investigation, as its observed effects are a composite of actions on both KCC and NKCC transporters, as well as other potential off-target interactions.[5] The pro-convulsant nature of VU0463271 underscores the critical role of KCC2 in maintaining neuronal inhibition, while the variable effects of furosemide highlight the complex interplay of different ion transporters in regulating neuronal excitability.[5][6] For researchers aiming to specifically probe the function and therapeutic potential of KCC2, VU0463271 is the superior tool.

References

Validating KCC2 Inhibition: A Comparative Guide to VU0463271 and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The K+/Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific protein crucial for establishing the low intracellular chloride concentration required for fast hyperpolarizing synaptic inhibition mediated by GABAA receptors.[1] Dysfunction of KCC2 is implicated in a wide range of neurological disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders, making it a significant therapeutic target.[2] Validating the effects of KCC2 inhibition is paramount for both basic research and drug development. This guide provides a comparative analysis of two primary methodologies for studying KCC2 loss-of-function: acute pharmacological inhibition with the selective antagonist VU0463271 and chronic genetic manipulation through knockout or knockdown models.

Comparing Pharmacological and Genetic Inhibition of KCC2

Both the selective pharmacological inhibitor VU0463271 and genetic models that reduce or ablate KCC2 expression produce phenotypes consistent with impaired GABAergic inhibition and neuronal hyperexcitability.[3] VU0463271 is a potent and selective KCC2 inhibitor (IC50 = 61 nM) with over 100-fold selectivity against the related transporter NKCC1.[4] Its application provides a model for acute loss of KCC2 function. In contrast, genetic models, such as conditional knockouts or shRNA-mediated knockdown, allow for the study of chronic KCC2 deficiency. The convergence of phenotypes between these two approaches provides strong validation for the on-target effects of VU0463271 and confirms the central role of KCC2 in maintaining neuronal inhibition.

Quantitative Comparison of Electrophysiological Effects

The primary consequence of KCC2 inhibition is a disruption of chloride homeostasis, leading to a depolarizing (positive) shift in the GABAA reversal potential (E_GABA) and an increase in intracellular chloride concentration ([Cl-]i). Below is a summary of quantitative data from studies using VU0463271 and genetic models.

Method of InhibitionModel SystemBasal E_GABA (mV)E_GABA after Inhibition (mV)ΔE_GABA (mV)Basal [Cl-]i (mM)[Cl-]i after Inhibition (mM)Reference(s)
Pharmacological
10 µM VU0463271Cultured Hippocampal Neurons-76 ± 5-36 ± 2+409.8 ± 1.639.1 ± 2.6[1]
Genetic
KCC2 shRNA KnockdownCultured Hippocampal Neurons-72 ± 1.2-53 ± 1.5+19~10.9~19.5[5]
KCC2 Conditional KO (Cre+)Cultured Hippocampal Neurons-63.4 ± 1.9-46.3 ± 2.4+17.112.9 ± 0.923.6 ± 2.2[6]
Phenotypic Outcomes of KCC2 Inhibition

The disruption of chloride homeostasis and GABAergic signaling leads to significant network-level consequences, most notably an increased susceptibility to seizures.

Method of InhibitionModel SystemKey Phenotypic OutcomesReference(s)
Pharmacological
VU0463271 (in vitro)Hippocampal SlicesInduction of recurrent epileptiform discharges.[1][7]
VU0463271 (in vivo)Adult Mouse HippocampusRapid onset of epileptiform discharges.[1][4][7]
Genetic
Full KCC2 KnockoutMousePerinatal lethality due to respiratory failure and severe motor deficits.[8][9][10]
KCC2b Isoform KnockoutMouseSpontaneous seizures and premature death by postnatal week 3.[9]
Conditional KCC2 KOMouseSpontaneous seizures, premature death.[9]
KCC2 Heterozygous (50% reduction)MouseIncreased susceptibility to pentylenetetrazole (PTZ)-induced seizures.[8]
KCC2 shRNA KnockdownCultured NeuronsIncreased susceptibility to excitotoxicity.[5]

Signaling Pathways and Logical Comparisons

KCC2_Signaling_Pathway GABA GABA GABA_A GABA_A GABA->GABA_A binds Cl_out High [Cl-]out Cl_out->GABA_A influx Cl_in Low [Cl-]in KCC2 KCC2 Cl_in->KCC2 K_in High [K+]in K_in->KCC2 K_out Low [K+]out Hyperpolarization Membrane Hyperpolarization (Inhibition) VU0463271 VU0463271 VU0463271->KCC2 inhibits Genetic_KO Genetic Knockout/ Knockdown Genetic_KO->KCC2 ablates GABA_A->Hyperpolarization leads to KCC2->Cl_in extrudes Cl- KCC2->K_in cotransports K+ KCC2->GABA_A maintains gradient for

Logical_Comparison cluster_pharma Pharmacological Inhibition (VU0463271) cluster_genetic Genetic Inhibition (KO/KD) Pharma_Node Acute Effect Reversible High Temporal Control Dose-Dependent Potential Off-Target Effects (though selective) Poor Pharmacokinetics In Vivo Validation Validation of KCC2 Function Pharma_Node->Validation Genetic_Node Chronic Effect Irreversible (KO) / Stable (KD) Developmental Compensation Possible High Target Specificity No Pharmacokinetic Issues Genetic_Node->Validation

Experimental Protocols

Gramicidin (B1672133) Perforated Patch-Clamp Electrophysiology

This technique is essential for measuring E_GABA without altering the native intracellular chloride concentration, which would be compromised in a conventional whole-cell patch-clamp configuration.

Objective: To determine the reversal potential of GABAA receptor-mediated currents (E_GABA) in neurons.

Materials:

  • External Solution (ACSF): Comprising (in mM): 126 NaCl, 3 KCl, 2.4 CaCl2, 1.3 MgCl2, 1.24 NaH2PO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2–5% CO2.

  • Pipette Solution: Containing (in mM): 100 KCl and 10 HEPES, adjusted to pH 7.4 with KOH.

  • Gramicidin Stock: 10-20 mg/ml in DMSO. Final concentration in pipette solution is 50-100 µg/ml (sonicate briefly before use).[11]

  • GABAA Agonist: Muscimol or Isoguvacine for focal application.[5]

Procedure:

  • Slice Preparation: Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated ACSF. Dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired region (e.g., hippocampus) using a vibratome.[9]

  • Recording Setup: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at 32-34°C.

  • Patch Pipette: Back-fill a borosilicate glass pipette (3-5 MΩ resistance) with the gramicidin-containing internal solution.

  • Giga-seal Formation: Approach a target neuron under visual guidance (DIC or fluorescence) and form a high-resistance (>1 GΩ) seal.

  • Perforation: Monitor the access resistance. It will gradually decrease over 20-40 minutes as gramicidin channels incorporate into the patched membrane, allowing electrical access while preventing the dialysis of chloride ions.[11]

  • E_GABA Measurement:

    • Clamp the neuron in voltage-clamp mode.

    • Apply a voltage ramp protocol (e.g., from -90 mV to -30 mV) before and during a brief focal application of a GABAA agonist onto the neuron's soma.[5]

    • Subtract the pre-agonist current from the current during agonist application to isolate the GABA-mediated current.

    • The voltage at which this subtracted current is zero is the E_GABA.

  • Data Analysis: Compare E_GABA values between control neurons and neurons treated with VU0463271, or between neurons from wild-type and KCC2 genetic models. The intracellular chloride concentration can be calculated from E_GABA using the Nernst equation.

Experimental_Workflow start Hypothesis: KCC2 inhibition causes neuronal hyperexcitability pharma pharma start->pharma genetic genetic start->genetic electrophys Electrophysiology (Gramicidin Perforated Patch) ephys_data ephys_data electrophys->ephys_data behavior Behavioral Analysis (Seizure Monitoring) behavior_data behavior_data behavior->behavior_data conclusion Conclusion: Pharmacological and genetic inhibition yield convergent results, validating KCC2's role in inhibition. pharma->electrophys pharma->behavior genetic->electrophys genetic->behavior ephys_data->conclusion behavior_data->conclusion

Conclusion

The selective KCC2 inhibitor VU0463271 serves as a powerful tool for investigating the acute consequences of impaired chloride extrusion. The resulting electrophysiological and network-level phenotypes, such as a depolarized E_GABA and the induction of epileptiform activity, are strongly corroborated by findings from various genetic models of chronic KCC2 deficiency.[3][4] This convergence validates the central, non-redundant role of KCC2 in maintaining inhibitory tone and provides a robust framework for screening and developing therapeutic agents that modulate KCC2 function for the treatment of neurological disorders.

References

A Comparative Guide to VU0463271 and VU0240551 for In Vivo KCC2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used small molecule inhibitors of the K-Cl cotransporter 2 (KCC2), VU0463271 and VU0240551. This document is intended to assist researchers in selecting the most appropriate tool compound for their in vivo studies by presenting a side-by-side analysis of their potency, selectivity, known off-target effects, and available pharmacokinetic data.

At a Glance: Key Differences

FeatureVU0463271VU0240551
Primary Target KCC2KCC2
Potency (IC50 for KCC2) 61 nM[1][2][3]560 nM
Selectivity >100-fold selective over NKCC1[1][3]Selective over NKCC1
Known Off-Target Effects Mitochondrial Translocator Protein (TSPO), α1B adrenergic receptor[4]hERG, L-type Ca2+ channels
In Vivo Efficacy Induces hyperexcitability and epileptiform discharges[1][4][5]Attenuates GABA-induced hyperpolarization
In Vivo Pharmacokinetics Rapidly metabolized systemically in rats (t1/2 = 9 min)Data not readily available

Introduction to KCC2 Inhibition

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for maintaining low intracellular chloride concentrations. This low chloride level is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in mature neurons. Inhibition of KCC2 leads to an increase in intracellular chloride, causing a depolarizing shift in the reversal potential for GABA and glycine. This can result in a paradoxical excitatory effect of these normally inhibitory neurotransmitters, leading to neuronal hyperexcitability. Consequently, KCC2 has emerged as a significant therapeutic target for a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity. The specific pharmacological inhibition of KCC2 is a critical tool for elucidating its physiological roles and for validating it as a drug target.

In Vitro Profile: Potency and Selectivity

A direct comparison of the in vitro inhibitory activity reveals that VU0463271 is significantly more potent than VU0240551 in blocking KCC2 function.

CompoundTargetIC50Selectivity over NKCC1Key Findings
VU0463271 KCC261 nM[1][2][3]>100-fold[1][3]Potent and highly selective inhibitor. Causes a reversible depolarizing shift in EGABA in cultured neurons.[4][5]
VU0240551 KCC2560 nMSelectiveAttenuates GABA-induced hyperpolarization in Purkinje cells.

In Vivo Profile: Pharmacokinetics and Effects

Pharmacokinetic Parameters
CompoundAnimal ModelRoute of AdministrationKey Parameters
VU0463271 RatIntravenous (1 mg/kg)Clearance: 57 mL/min/kgVolume of Distribution (Vss): 0.4 L/kgHalf-life (t1/2): 9 minutes
VU0240551 --In vivo pharmacokinetic data not readily available.
In Vivo Efficacy and Observed Effects
  • VU0463271: Direct microinfusion into the mouse hippocampus (100 μM) rapidly induces epileptiform discharges, demonstrating that acute KCC2 inhibition in vivo leads to significant neuronal hyperexcitability.[1][4][5] This pro-convulsant effect underscores the critical role of KCC2 in maintaining inhibitory tone in the brain.[1][4]

  • VU0240551: In vivo studies have shown that intrathecal administration in rats can modulate neuronal function. However, a detailed characterization of its effects on network activity and behavior following systemic administration is limited.

Off-Target Profile

Understanding the off-target activities of pharmacological inhibitors is crucial for interpreting experimental results. Both VU0463271 and VU0240551 have known interactions with other proteins that should be considered.

CompoundKnown Off-TargetsPotential Implications
VU0463271 Mitochondrial Translocator Protein (TSPO) (IC50 ~200 nM)[4]α1B adrenergic receptor (IC50 ~350 nM)[4]TSPO is involved in neuroinflammation and steroidogenesis. α1B adrenergic receptors are involved in neurotransmission and cardiovascular regulation.
VU0240551 hERG channelsL-type Ca2+ channelshERG channel inhibition can have cardiotoxic effects. L-type Ca2+ channel modulation can affect neuronal excitability and cardiovascular function.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of research findings. Below are summaries of experimental protocols for the use of VU0463271 and VU0240551 as described in the literature.

In Vivo Microinfusion of VU0463271
  • Objective: To assess the acute effects of KCC2 inhibition on hippocampal network activity in vivo.

  • Animal Model: Adult mice.

  • Procedure:

    • Surgical implantation of a guide cannula targeting the dorsal hippocampus.

    • Following recovery, a microinjection cannula is inserted through the guide cannula.

    • VU0463271 (100 μM) is dissolved in artificial cerebrospinal fluid (aCSF).

    • A total volume of 500 nL is infused into the hippocampus over a period of 1 minute.[4]

    • Electroencephalogram (EEG) activity is monitored before, during, and after the infusion to record epileptiform discharges.[4]

Intrathecal Administration of VU0240551
  • Objective: To investigate the role of KCC2 in spinal cord function.

  • Animal Model: Adult rats.

  • Procedure:

    • VU0240551 is dissolved in a vehicle solution (e.g., 10% DMSO in saline).

    • A volume of 10-20 µL is injected into the intrathecal space, typically between the L5 and L6 vertebrae.

    • Behavioral or electrophysiological assessments are performed at specified time points after injection.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the implications of KCC2 inhibition.

KCC2_Inhibition_Pathway cluster_membrane Neuronal Membrane KCC2 KCC2 Transporter Cl_in Intracellular Cl- KCC2->Cl_in inhibition leads to increased [Cl-]i Cl_out Extracellular Cl- KCC2->Cl_out Cl- extrusion GABA_A GABA-A Receptor GABA_A->Cl_in Cl- influx GABA GABA GABA->GABA_A binds Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Low [Cl-]i leads to Depolarization Depolarization (Excitation) Cl_in->Depolarization High [Cl-]i leads to VU0463271 VU0463271 VU0463271->KCC2 inhibits VU0240551 VU0240551 VU0240551->KCC2 inhibits

Caption: Signaling pathway of KCC2-mediated chloride extrusion and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment potency Potency Assay (IC50 determination) decision Select Appropriate Inhibitor for In Vivo Study potency->decision selectivity Selectivity Assay (vs. NKCC1) selectivity->decision pk Pharmacokinetic Study (t1/2, Clearance, Vss) efficacy Efficacy Study (e.g., EEG recording) pk->efficacy compound Test Compound (VU0463271 or VU0240551) compound->potency compound->selectivity off_target Off-Target Profiling compound->off_target off_target->decision decision->pk

Caption: Logical workflow for selecting and validating a KCC2 inhibitor.

Conclusion and Recommendations

The choice between VU0463271 and VU0240551 for in vivo KCC2 inhibition depends critically on the experimental goals and design.

  • VU0463271 is the preferred compound for studies requiring high potency and selectivity for KCC2. Its well-characterized in vivo pharmacokinetics, albeit revealing rapid systemic clearance, allow for precise experimental design, particularly for acute and localized inhibition studies using direct brain administration techniques. Its pro-convulsant effects are robust and well-documented.

  • VU0240551 is a less potent inhibitor of KCC2 with known off-target effects on ion channels. The significant gap in publicly available in vivo pharmacokinetic data makes it challenging to design and interpret studies involving systemic administration. It may be suitable for in vitro experiments or in vivo studies where high potency is not the primary concern and its off-target effects can be controlled for or are not expected to interfere with the experimental readout.

Recommendation: For most in vivo applications aiming to specifically investigate the consequences of acute KCC2 inhibition in the central nervous system, VU0463271 is the more rigorously characterized and potent tool. However, its rapid metabolism necessitates local administration for sustained effects. Researchers considering systemic administration of a KCC2 inhibitor should be aware of the limited pharmacokinetic data available for VU0240551 and may need to conduct preliminary pharmacokinetic studies to inform their experimental design. The off-target profiles of both compounds should be carefully considered when interpreting experimental outcomes.

References

Navigating KCC2 Inhibition: A Guide to Control Experiments for VU0463271

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the KCC2 co-transporter, the selective inhibitor VU0463271 offers a potent tool. However, rigorous and well-controlled experiments are paramount to generating reproducible and interpretable data. This guide provides a comparative overview of essential control experiments for studying the effects of VU0463271, complete with experimental protocols and quantitative data.

The potassium-chloride cotransporter 2 (KCC2) is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations, which is essential for fast hyperpolarizing GABAergic inhibition in the mature central nervous system.[1] Dysregulation of KCC2 function is implicated in a variety of neurological disorders, including epilepsy and neuropathic pain, making it a key therapeutic target.[1] VU0463271 is a potent and selective inhibitor of KCC2 with an IC50 of 61 nM and over 100-fold selectivity against the related NKCC1 co-transporter. To accurately attribute observed effects to the inhibition of KCC2 by VU0463271, a comprehensive set of control experiments is necessary.

Data Presentation: Comparing VU0463271 with Controls

The following tables summarize quantitative data for VU0463271 and its common controls in key in vitro assays.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)IC50 / EC50SelectivityKey Findings
VU0463271 KCC2 61 nM (IC50) >100-fold vs. NKCC1 Potent and selective KCC2 inhibitor.
FurosemideKCCs, NKCCsMicromolar rangeNon-selectiveCommonly used as a non-selective control; can have opposing effects to VU0463271 in some seizure models.[2][3]
BumetanideNKCC1 > KCCsMicromolar rangeSelective for NKCC1 over KCCsUsed to differentiate between KCC2 and NKCC1-mediated effects.[4]
Vehicle (DMSO)N/AN/AN/AEssential negative control to account for solvent effects.[4][5]

Table 2: Effects on GABA Reversal Potential (EGABA) in Neurons

TreatmentConcentrationChange in EGABAIntracellular Chloride [Cl-]iExperimental System
VU0463271 10 µM Depolarizing shift Increased Cultured hippocampal neurons [3]
FurosemideHigh µM - mMDepolarizing shiftIncreasedCultured hippocampal neurons[3]
Vehicle (DMSO)0.1%No significant changeNo significant changeCultured hippocampal neurons
KCC2 KnockoutN/ADepolarized EGABA compared to wild-typeIncreasedCultured hippocampal neurons from KCC2flox mice + Cre[6]

Key Experimental Protocols

To ensure the validity of findings, detailed and standardized protocols are crucial. Below are methodologies for key experiments cited in the study of VU0463271.

Gramicidin-Perforated Patch-Clamp Electrophysiology for EGABA Measurement

This technique is the gold standard for measuring the reversal potential of GABA-A receptor-mediated currents (EGABA) without disturbing the intracellular chloride concentration.[1]

Objective: To determine the effect of VU0463271 on the GABA reversal potential, a functional readout of KCC2 activity.

Methodology:

  • Cell Preparation: Use primary cultured neurons or acute brain slices.

  • Pipette Solution: Prepare an internal solution containing gramicidin (B1672133) (e.g., 50-100 µg/mL). Gramicidin forms pores in the cell membrane that are permeable to monovalent cations but not anions like chloride, thus preserving the neuron's endogenous intracellular chloride concentration.[7][8]

  • Recording: Establish a gigaohm seal and allow time for the gramicidin to perforate the membrane, monitoring the access resistance.

  • GABA Application: Apply GABA (e.g., via puff application) at various holding potentials to determine the reversal potential (EGABA), which is the potential at which the GABA-induced current reverses polarity.

  • Compound Application: After establishing a baseline EGABA, perfuse the bath with VU0463271, a control compound (e.g., furosemide), or vehicle, and re-measure EGABA.

  • Data Analysis: A depolarizing (positive) shift in EGABA indicates an increase in intracellular chloride, consistent with KCC2 inhibition.[6]

Thallium Flux Assay for KCC2 Activity

This is a fluorescence-based assay suitable for high-throughput screening of KCC2 modulators.[9][10] Thallium (Tl+) can substitute for potassium (K+) and is transported by KCC2.[10]

Objective: To quantify the inhibitory effect of VU0463271 on KCC2 transport activity.

Methodology:

  • Cell Lines: Use HEK-293 cells stably expressing KCC2. As a negative control, use untransfected HEK-293 cells.[5][10]

  • Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., Thallos-AM).[5]

  • Compound Incubation: Incubate the cells with various concentrations of VU0463271, control inhibitors, or vehicle.

  • Thallium Stimulation: Add a stimulus solution containing thallium sulfate.[5][11]

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the rate of thallium influx via KCC2.

  • Data Analysis: Inhibition of KCC2 will result in a decreased rate of thallium influx and thus a lower fluorescence signal. Calculate IC50 values based on the concentration-response curve.

In Vivo Seizure Models

These models are used to assess the physiological consequences of KCC2 inhibition in a whole animal.

Objective: To determine the effect of VU0463271 on seizure susceptibility and severity.

Methodology:

  • Animal Model: Use adult mice or rats.

  • Drug Administration: Administer VU0463271 or vehicle via an appropriate route (e.g., intracerebroventricular microinfusion).[2]

  • Seizure Induction: Induce seizures using a chemoconvulsant (e.g., 4-aminopyridine) or by creating a pro-epileptic environment (e.g., low-magnesium artificial cerebrospinal fluid in brain slices).[12]

  • Monitoring: Record electroencephalographic (EEG) activity to monitor for epileptiform discharges and observe behavioral seizures.

  • Data Analysis: Quantify seizure parameters such as latency to the first seizure, seizure duration, and frequency of epileptiform discharges. Inhibition of KCC2 with VU0463271 is expected to exacerbate seizure activity.[2][12]

Mandatory Visualizations

Signaling Pathway of KCC2

KCC2_pathway cluster_neuron Neuron cluster_in Intracellular cluster_out Extracellular KCC2 KCC2 Cl_out High [Cl-] KCC2->Cl_out K_out Low [K+] KCC2->K_out GABAAR GABA-A Receptor Cl_in Low [Cl-] GABAAR->Cl_in Hyperpolarization Hyperpolarization GABAAR->Hyperpolarization Cl_in->KCC2 Cl- Efflux K_in High [K+] K_in->KCC2 K+ Efflux Cl_out->GABAAR Cl- Influx GABA GABA GABA->GABAAR VU0463271 VU0463271 VU0463271->KCC2 Inhibition

Caption: Signaling pathway of KCC2-mediated chloride extrusion and its inhibition by VU0463271.

Experimental Workflow for EGABA Measurement

EGABA_workflow cluster_prep Preparation cluster_rec Recording cluster_treat Treatment cluster_analysis Analysis prep_cells Prepare cultured neurons or brain slices prep_pipette Prepare gramicidin- containing pipette solution establish_seal Establish gigaohm seal prep_pipette->establish_seal perforate Allow membrane perforation establish_seal->perforate record_baseline Record baseline E-GABA perforate->record_baseline apply_compound Apply VU0463271 or Control record_baseline->apply_compound record_post Record post-treatment E-GABA apply_compound->record_post compare_egaba Compare baseline and post-treatment E-GABA record_post->compare_egaba conclusion Determine effect on KCC2 function compare_egaba->conclusion

Caption: Workflow for gramicidin-perforated patch-clamp measurement of EGABA.

Logical Relationships of Control Experiments

control_logic cluster_positive Positive Controls cluster_negative Negative Controls cluster_comparator Alternative Modulators VU0463271 VU0463271 (Test Compound) Furosemide Furosemide (Non-selective inhibitor) VU0463271->Furosemide Compare inhibitory profile Bumetanide Bumetanide (NKCC1 inhibitor) VU0463271->Bumetanide Assess KCC2 selectivity Vehicle Vehicle (DMSO) VU0463271->Vehicle Control for solvent effects Inactive_Analog Inactive Analog (If available) VU0463271->Inactive_Analog Control for off-target effects KCC2_KO KCC2 Knockout/Null Cells VU0463271->KCC2_KO Confirm KCC2 dependence KCC2_Potentiator KCC2 Potentiator (e.g., CLP257) VU0463271->KCC2_Potentiator Contrast inhibition vs. potentiation

Caption: Logical relationships between VU0463271 and various control experiments.

References

VU0463271: A More Selective KCC2 Inhibitor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of VU0463271 with older, less selective compounds, supported by experimental data, reveals its superior profile for specifically targeting the KCC2 transporter.

For researchers investigating the role of the neuron-specific K-Cl cotransporter 2 (KCC2) in health and disease, the availability of selective pharmacological tools is paramount. KCC2 is crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing action of GABAergic inhibition in mature neurons.[1][2][3] Dysregulation of KCC2 function has been implicated in various neurological disorders, including epilepsy and neuropathic pain.[4][5] This guide provides a comparative analysis of VU0463271 and older KCC2 inhibitors, highlighting the enhanced selectivity of VU0463271 based on available experimental data.

Superior Selectivity Profile of VU0463271

VU0463271 is a potent and selective inhibitor of KCC2 with an IC50 of 61 nM.[6][7][8] Critically, it exhibits over 100-fold selectivity for KCC2 versus the Na-K-2Cl cotransporter 1 (NKCC1), another member of the cation-chloride cotransporter family.[6][7][8] This high degree of selectivity is a significant advancement over older compounds like furosemide (B1674285) and DIOA, which are known for their non-selective inhibition of cation-chloride cotransporters.[1][2][4][9]

Furosemide, a widely used loop diuretic, inhibits both KCC and NKCC transporters with similar potency.[7][8] This lack of specificity complicates the interpretation of experimental results, as effects could be attributable to the inhibition of either transporter.[1][2][9] Similarly, DIOA, while more potent than furosemide, also suffers from poor specificity and can affect cell viability.[10][11] The enhanced selectivity of VU0463271 allows for more precise dissection of KCC2's physiological and pathological roles.[4][12]

CompoundTarget(s)IC50 / Ki for KCC2Selectivity over NKCC1Key Limitations
VU0463271 KCC2 61 nM >100-fold Poor pharmacokinetic properties[10][11]
FurosemideKCCs & NKCCsKi ≈ 25–50 μM[7][8]Non-selective[1][2][4][9]Lacks specificity, confounding results[1][9]
DIOAKCCs & other transportersIC50 ≈ 10 μM[10]Poor specificityAffects cell viability[10][11]

Experimental Evidence for Selectivity

The selectivity of VU0463271 has been demonstrated through various experimental protocols, primarily utilizing cell-based assays and electrophysiological recordings.

Thallium Flux Assays

A common method to assess KCC2 activity is the thallium (Tl+) flux assay. Since KCC2 can transport Tl+ as a potassium congener, measuring Tl+ influx into cells overexpressing KCC2 provides a quantitative measure of transporter activity.

Experimental Protocol:

  • Cell Culture: HEK-293 cells are stably transfected to express KCC2.

  • Assay Initiation: Cells are washed and incubated in a chloride-free buffer to induce KCC2-mediated Tl+ influx.

  • Compound Application: Various concentrations of the test inhibitor (e.g., VU0463271, furosemide) are added to the cells.

  • Tl+ Influx Measurement: A Tl+-sensitive fluorescent dye is used to measure the rate of Tl+ influx upon the addition of a Tl+-containing solution.

  • Data Analysis: The fluorescence signal is monitored over time, and the initial rate of Tl+ influx is calculated. IC50 values are determined by fitting the concentration-response data to a logistical equation.

To determine selectivity, a similar assay is performed on cells overexpressing NKCC1. The ratio of the IC50 for NKCC1 to the IC50 for KCC2 provides the selectivity index.

Electrophysiological Recordings

Whole-cell patch-clamp recordings from neurons are used to measure the reversal potential of GABA-A receptor-mediated currents (EGABA), which is directly influenced by the intracellular chloride concentration maintained by KCC2.

Experimental Protocol:

  • Cell Preparation: Primary cultured neurons or brain slices are prepared for recording.

  • Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, and the membrane is ruptured to allow electrical access to the cell interior (whole-cell configuration).

  • EGABA Measurement: The membrane potential is clamped at various voltages, and a GABA-A receptor agonist (e.g., muscimol) is applied to evoke currents. The voltage at which the current reverses direction is the EGABA.

  • Inhibitor Application: The selective KCC2 inhibitor VU0463271 is perfused onto the neuron, and the EGABA is re-measured. A depolarizing shift in EGABA indicates an increase in intracellular chloride and thus inhibition of KCC2.

  • Data Comparison: The magnitude of the EGABA shift caused by VU0463271 is compared to that induced by non-selective inhibitors to assess its specific effect on KCC2.

KCC2 Signaling and Inhibition

KCC2 plays a pivotal role in neuronal signaling by establishing the chloride gradient necessary for inhibitory neurotransmission. Its activity is tightly regulated by phosphorylation and dephosphorylation events.

Caption: KCC2-mediated chloride extrusion and its inhibition by VU0463271.

In mature neurons, KCC2 actively extrudes chloride, keeping its intracellular concentration low. When GABA binds to its receptor, the resulting influx of chloride leads to hyperpolarization and synaptic inhibition. VU0463271 directly blocks KCC2, leading to an accumulation of intracellular chloride. This diminishes the hyperpolarizing effect of GABA, potentially shifting it towards depolarization and increased neuronal excitability.

Conclusion

References

The Great Divide: A Comparative Analysis of VU0463271 and Other M1 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs) is a journey fraught with nuance. While the therapeutic potential for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia is immense, the pharmacological profiles of these molecules can vary significantly, leading to vastly different in vivo outcomes. This guide provides a comparative analysis of VU0463271 and other key M1 PAMs, highlighting the critical distinction between 'pure' PAMs and 'ago-PAMs' and the implications for drug development.

The M1 receptor, a G-protein coupled receptor, plays a crucial role in learning, memory, and cognitive function.[1][2][3] Positive allosteric modulators that enhance the signal of the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor, have emerged as a promising therapeutic strategy.[1] This approach aims to maintain the spatial and temporal dynamics of natural cholinergic signaling. However, a critical divergence has appeared in the field: the presence or absence of intrinsic agonist activity in these PAMs.

The Agonist Conundrum: A Fork in the Road to Efficacy

M1 PAMs can be broadly categorized into two classes: those that only potentiate the effect of an orthosteric agonist (pure PAMs) and those that also possess intrinsic agonist activity, capable of activating the receptor in the absence of the endogenous ligand (ago-PAMs).[4][5] This seemingly subtle difference has profound implications for both therapeutic efficacy and adverse effect profiles.

Ago-PAMs, such as PF-06764427 and MK-7622, have been shown to induce robust receptor activation.[4][6] While this can lead to potentiation of M1 signaling, it also carries the risk of over-activating the receptor, potentially leading to adverse effects such as seizures and cognitive impairment.[4][6] In contrast, 'pure' PAMs, like VU0453595 and VU0486846, are designed to enhance M1 signaling only in the presence of acetylcholine, thereby preserving the physiological patterns of receptor activation.[4][6]

Comparative Efficacy and Safety of M1 PAMs

The following table summarizes the key pharmacological and in vivo characteristics of VU0467319 (the clinical candidate derived from the VU0463271 series) and other notable M1 PAMs.

CompoundTypeM1 PAM Potency (EC50)M1 Agonist ActivityIn Vivo Efficacy (Cognition)In Vivo Adverse Effects (e.g., Seizures)Reference
VU0467319 (VU319) Pure PAM492 nMMinimal (>30 µM)Efficacious in NOR modelNone observed[7][8]
VU0453595 Pure PAM2140 nMDevoidEfficacious in NOR modelNone observed[4][9]
VU0486846 Pure PAM~310-630 nMWeakEfficacious in NOR modelNone observed[6]
PF-06764427 Ago-PAMPotentRobustImpaired PFC functionInduced behavioral convulsions[4][6]
MK-7622 Ago-PAMPotentRobustFailed to improve NORInduced severe behavioral convulsions[4]
BQCA Ago-PAMPotentSignificantPotentiates mPFC neuron activityInduced behavioral convulsions[8][10]
TAK-071 Pure PAMLow cooperativityNot specifiedImproved scopolamine-induced cognitive deficitsFavorable side effect profile vs. xanomeline[11]

NOR: Novel Object Recognition task, a preclinical model of learning and memory.

M1 Receptor Signaling Pathway

The canonical signaling pathway for the M1 muscarinic receptor involves its coupling to Gq/11 proteins.[12][13] This initiates a cascade of intracellular events crucial for neuronal function.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds GP Gq/11 M1R->GP Activates PLC Phospholipase C (PLC) GP->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates ERK ERK1/2 PKC->ERK Activates Neuronal_Effects Neuronal Effects (e.g., Axonal Growth) ERK->Neuronal_Effects Leads to

Figure 1: Simplified M1 receptor signaling cascade.

Experimental Protocols

A fundamental aspect of characterizing M1 PAMs is the use of specific in vitro and in vivo assays. Below are representative methodologies.

In Vitro Calcium Mobilization Assay

This assay is crucial for determining the potency and efficacy of M1 PAMs.

Objective: To measure the ability of a compound to potentiate an acetylcholine-induced calcium response in cells expressing the M1 receptor.

Methodology:

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human M1 receptor are cultured in appropriate media.[10]

  • Cell Plating: Cells are seeded into 96-well plates and incubated.[10]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

  • Compound Addition: The test compound (e.g., VU0467319) is added at various concentrations.

  • Agonist Stimulation: A sub-maximal concentration (EC20) of acetylcholine is added to the wells.

  • Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR or FDSS).[9]

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and maximal potentiation (efficacy) of the PAM.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture M1-expressing CHO cells Start->Cell_Culture Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Add_PAM Add M1 PAM (test compound) Dye_Loading->Add_PAM Add_ACh Add EC20 ACh Add_PAM->Add_ACh Measure_Fluorescence Measure fluorescence (calcium signal) Add_ACh->Measure_Fluorescence Data_Analysis Analyze data (EC50, Emax) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a calcium mobilization assay.

In Vivo Novel Object Recognition (NOR) Task

This behavioral assay assesses a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory.

Objective: To evaluate the pro-cognitive effects of an M1 PAM.

Methodology:

  • Habituation: Rodents (rats or mice) are habituated to an empty testing arena.[4][6]

  • Compound Administration: The test compound or vehicle is administered (e.g., orally or intraperitoneally).[4][6]

  • Training (Familiarization) Phase: Animals are placed in the arena with two identical objects and the time spent exploring each object is recorded.[4]

  • Retention Interval: A delay is introduced (e.g., 24 hours).[4]

  • Testing Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.[4]

  • Data Analysis: A recognition index is calculated. A higher index for the compound-treated group compared to the vehicle group indicates improved memory.[4]

Conclusion

The development of M1 positive allosteric modulators represents a significant advancement in the pursuit of novel treatments for cognitive deficits. The comparative analysis of VU0463271 (and its clinical successor VU319) with other M1 PAMs underscores a critical lesson: the absence of significant agonist activity is a key determinant of a favorable in vivo profile, maximizing pro-cognitive efficacy while minimizing the risk of adverse effects. As the field moves forward, a continued focus on developing 'pure' PAMs with optimal pharmacokinetic and pharmacodynamic properties will be paramount to translating the promise of M1 modulation into safe and effective therapies for patients.

References

Cross-Validation of KCC2 Inhibition: A Comparative Analysis of VU0463271 and RNAi-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the experimental validation of KCC2 as a therapeutic target, comparing the pharmacological inhibitor VU0463271 with genetic knockdown by RNA interference.

This guide provides a comprehensive comparison of two key methodologies for studying the function of the neuronal potassium-chloride cotransporter KCC2: pharmacological inhibition using the selective antagonist VU0463271 and genetic silencing through RNA interference (RNAi). Understanding the nuances, strengths, and limitations of each approach is critical for the robust validation of KCC2 as a therapeutic target in neurological disorders such as epilepsy and neuropathic pain.[1]

Comparative Efficacy and Phenotypic Outcomes

ParameterVU0463271RNAi-mediated KCC2 KnockdownReference
Mechanism of Action Direct, reversible antagonism of KCC2 transporter activityPost-transcriptional silencing of KCC2 mRNA, leading to reduced protein expression[2][3][4]
Onset of Effect Rapid (minutes)Delayed (days, dependent on transfection and protein turnover)[2][4]
Duration of Effect Transient, dependent on compound washoutStable and long-lasting, potentially permanent in stable cell lines[2][4]
Specificity Highly selective for KCC2 over NKCC1, but potential off-target effects at higher concentrations.[2][3]High on-target specificity with properly designed shRNA/siRNA; potential for off-target effects due to unintended mRNA binding.[2][4]
Reported Electrophysiological Effects Depolarizing shift in EGABA, increased neuronal spiking, induction of epileptiform discharges.[2]Increased intracellular chloride concentration, compromised neuronal survival under stress.[4][2][4]
Observed Phenotypes in vivo Induction of seizures.[5]Not explicitly detailed in the provided search results for in vivo phenotypes directly comparable to VU0463271.[5]

Experimental Protocols

Pharmacological Inhibition with VU0463271

This protocol is a generalized procedure based on common practices in the field.

Objective: To acutely inhibit KCC2 function in neuronal preparations.

Materials:

  • VU0463271 (Tocris Bioscience or other reputable supplier)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Artificial cerebrospinal fluid (aCSF) or appropriate neuronal culture medium

  • Neuronal culture or acute brain slice preparation

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of VU0463271 (e.g., 10-50 mM) in DMSO. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in aCSF or culture medium to the final desired concentration (e.-g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.

  • Application:

    • In vitro slice preparations: Perfuse the brain slice with aCSF containing VU0463271 for a designated period (e.g., 5-15 minutes) prior to and during electrophysiological recording.[2]

    • Neuronal cultures: Replace the culture medium with medium containing VU0463271.

  • Washout (for assessing reversibility): Perfuse the preparation with drug-free aCSF or replace the medium with fresh, drug-free medium.

  • Data Acquisition: Record neuronal activity (e.g., patch-clamp for EGABA, extracellular field recordings for network activity) before, during, and after VU0463271 application.

VU0463271_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare VU0463271 Stock (DMSO) working Dilute to Working Concentration in aCSF stock->working application Apply VU0463271 working->application prep Prepare Neuronal Culture/Slice baseline Baseline Recording prep->baseline baseline->application washout Washout application->washout data Data Acquisition & Analysis washout->data

Pharmacological inhibition workflow with VU0463271.

RNAi-Mediated KCC2 Knockdown

This protocol outlines a general workflow for shRNA-mediated knockdown in cultured neurons.

Objective: To achieve a stable reduction in KCC2 protein expression.

Materials:

  • Short hairpin RNA (shRNA) constructs targeting KCC2 (and a non-targeting scramble control) in a suitable viral vector (e.g., lentivirus, AAV).

  • Packaging plasmids for virus production.

  • HEK293T cells (for virus production).

  • Primary neuronal cultures.

  • Transfection reagent (for virus production).

  • Reagents for validation (qRT-PCR primers, KCC2 antibody).

Procedure:

  • shRNA Design and Vector Construction: Design and clone shRNA sequences targeting rat or mouse KCC2 into a viral vector. Include a fluorescent reporter (e.g., GFP) to identify transfected/transduced cells.

  • Viral Particle Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Collect the virus-containing supernatant 48-72 hours post-transfection.

  • Viral Transduction of Neurons: Add the viral particles to primary neuronal cultures at a predetermined multiplicity of infection (MOI).

  • Incubation: Allow several days for the shRNA to be expressed and for KCC2 protein levels to decrease. The optimal time will depend on the promoter driving shRNA expression and the turnover rate of KCC2.

  • Validation of Knockdown:

    • Qualitative: Assess the reduction in KCC2 expression via immunocytochemistry using a KCC2-specific antibody.

    • Quantitative: Measure the decrease in KCC2 mRNA levels using qRT-PCR and protein levels using Western blotting.

  • Functional Assays: Perform electrophysiological or other functional assays on transduced (e.g., GFP-positive) neurons and compare with cells transduced with a scramble control.

RNAi_Workflow cluster_construct Vector Preparation cluster_transduction Transduction & Expression cluster_validation Validation & Assay design shRNA Design & Cloning virus Viral Particle Production design->virus transduce Transduce Neurons virus->transduce incubate Incubate for Expression transduce->incubate validate Validate Knockdown (qPCR/Western) incubate->validate assay Functional Assays validate->assay

Signaling and Functional Consequences of KCC2 Inhibition

KCC2 is the primary chloride extruder in mature neurons, establishing the low intracellular chloride concentration necessary for the hyperpolarizing action of GABAA receptors. Inhibition of KCC2, either pharmacologically or genetically, disrupts this fundamental process.

KCC2_Signaling_Pathway KCC2 KCC2 Cl_out Chloride Extrusion KCC2->Cl_out drives Cl_in Low [Cl⁻]i Cl_out->Cl_in GABA_A GABA-A Receptor Cl_in->GABA_A enables Hyperpolarization Hyperpolarizing IPSP GABA_A->Hyperpolarization leads to Inhibition Synaptic Inhibition Hyperpolarization->Inhibition VU0463271 VU0463271 VU0463271->KCC2 RNAi RNAi (shRNA) RNAi->KCC2  reduces expression

Mechanism of KCC2-mediated synaptic inhibition and its disruption.

Conclusion

References

Assessing the Specificity of VU0463271 Against a Panel of Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the K-Cl cotransporter 2 (KCC2) inhibitor, VU0463271, against a panel of other transporters. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their studies. This document summarizes key quantitative data, outlines experimental methodologies, and visually represents relevant pathways and workflows.

Executive Summary

VU0463271 is a potent and highly selective inhibitor of the neuronal K-Cl cotransporter, KCC2, with a reported half-maximal inhibitory concentration (IC50) of 61 nM.[1] Its selectivity for KCC2 is highlighted by a greater than 100-fold weaker activity against the closely related Na-K-2Cl cotransporter 1 (NKCC1).[1] Furthermore, VU0463271 has been reported to be inactive against a broad panel of 68 G-protein coupled receptors (GPCRs), ion channels, and other transporters, underscoring its specific mechanism of action. This guide provides a comparative analysis of VU0463271 with other modulators of KCC2, including the non-selective inhibitor furosemide (B1674285) and the KCC2 activator CLP257.

Data Presentation: Specificity and Potency Comparison

The following table summarizes the inhibitory/activator concentrations of VU0463271 and comparator compounds against KCC2 and other relevant transporters.

CompoundTarget TransporterActivityIC50 / EC50Selectivity Notes
VU0463271 KCC2 Inhibitor 61 nM >100-fold selective over NKCC1.[1] Inactive against a panel of 68 other GPCRs, ion channels, and transporters. Some off-target hits identified in secondary screening include the mitochondrial translocator protein (TSPO) and the α1B adrenergic receptor.
FurosemideKCCs & NKCCsInhibitorHigh µM to mM rangeNon-selective inhibitor of both KCC and NKCC family transporters. Also interacts with other transporters including Organic Anion Transporters (OATs), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 4 (MRP4).[2]
BumetanideNKCC1 & KCC2InhibitorHigh µM rangeInhibits both NKCC1 and KCC2.
CLP257KCC2Activator616 nM (EC50)Selective for KCC2 over other KCC family members (KCC1, KCC3, KCC4), NKCC1, and GABA-A receptors. Inactive against a panel of 55 other receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Rubidium (Rb+) Flux Assay for KCC2 Activity

This assay is a common method to determine the activity of KCC2 and the potency of its inhibitors. It measures the transport of rubidium ions (Rb+), a congener of potassium (K+), through the KCC2 transporter.

Principle: KCC2 transports both K+ and Cl- ions out of the cell. Due to their similar properties, Rb+ can substitute for K+ in this transport process. The rate of Rb+ transport is therefore proportional to KCC2 activity.

Protocol Outline:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing KCC2 are cultured to confluence in appropriate media.

  • Pre-incubation: Cells are washed and pre-incubated in a flux buffer. To isolate KCC2 activity, inhibitors of other potential Rb+ transport pathways, such as the Na+/K+-ATPase (using ouabain), are often included.

  • Initiation of Flux: The flux is initiated by adding a buffer containing 86Rb+ (a radioactive isotope of rubidium) and the test compound (e.g., VU0463271) at various concentrations.

  • Termination of Flux: After a defined incubation period, the transport is stopped by rapidly washing the cells with an ice-cold stop solution to remove extracellular 86Rb+.

  • Quantification: The cells are lysed, and the intracellular 86Rb+ is quantified using a scintillation counter.

  • Data Analysis: The amount of 86Rb+ uptake is plotted against the concentration of the test compound to determine the IC50 value, which is the concentration of the inhibitor that reduces the transporter activity by 50%.

Gramicidin-Perforated Patch-Clamp Electrophysiology for Measuring EGABA

This electrophysiological technique is used to measure the reversal potential of GABA-A receptor-mediated currents (EGABA), which is an indirect measure of the intracellular chloride concentration ([Cl-]i) and thus KCC2 activity.

Principle: KCC2 activity determines the [Cl-]i in neurons. The direction and magnitude of current flow through GABA-A receptor channels depend on the relationship between the membrane potential and EGABA, which is set by the chloride gradient. Gramicidin (B1672133) forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride, thus preserving the endogenous intracellular chloride concentration during the recording.

Protocol Outline:

  • Cell Preparation: Neurons (e.g., cultured hippocampal neurons) are prepared for patch-clamp recording.

  • Pipette Solution: The patch pipette is filled with a solution containing gramicidin.

  • Patch Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. Over time, gramicidin molecules from the pipette solution insert into the cell membrane patch, forming pores and allowing electrical access to the cell interior without dialyzing the intracellular chloride.

  • GABA Application: GABA is applied to the neuron, activating GABA-A receptors and eliciting a current.

  • Voltage Clamp: The cell is voltage-clamped at different holding potentials, and the GABA-elicited current is measured at each potential.

  • Determination of EGABA: The reversal potential (EGABA) is the membrane potential at which the GABA-elicited current reverses its polarity (from inward to outward or vice-versa). This is determined by plotting the current-voltage relationship. A shift in EGABA to more depolarized potentials indicates an increase in intracellular chloride, suggesting inhibition of KCC2.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of KCC2 and the experimental workflows described above.

KCC2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KCC2 KCC2 K_in K+ Cl_in Cl- NKCC1 NKCC1 NKCC1->K_in Influx NKCC1->Cl_in Influx Na_in Na+ NKCC1->Na_in Influx K_out K+ K_out->KCC2 Efflux K_out->NKCC1 Cl_out Cl- Cl_out->KCC2 Efflux Cl_out->NKCC1 Na_out Na+ Na_out->NKCC1 VU0463271 VU0463271 VU0463271->KCC2 Inhibits Furosemide Furosemide Furosemide->KCC2 Inhibits Furosemide->NKCC1 Inhibits Rb_Flux_Assay_Workflow start Start: KCC2-expressing cells preincubation Pre-incubation with buffer (e.g., with ouabain) start->preincubation treatment Add 86Rb+ and VU0463271 (varying concentrations) preincubation->treatment incubation Incubate for a defined time treatment->incubation stop_reaction Stop flux with ice-cold buffer incubation->stop_reaction lysis Cell Lysis stop_reaction->lysis quantification Quantify intracellular 86Rb+ (Scintillation Counting) lysis->quantification analysis Data Analysis: Determine IC50 quantification->analysis Patch_Clamp_Workflow start Start: Cultured neurons pipette_prep Prepare patch pipette with gramicidin-containing solution start->pipette_prep seal Form giga-seal on neuron pipette_prep->seal perforation Allow time for membrane perforation seal->perforation gaba_app Apply GABA to elicit current perforation->gaba_app voltage_clamp Voltage clamp at various potentials gaba_app->voltage_clamp measure Measure GABA-elicited current voltage_clamp->measure analysis Plot I-V curve to determine EGABA measure->analysis

References

A Comparative Analysis of VU0463271 and CLP257: In Vivo Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research, the modulation of the K-Cl cotransporter KCC2 has emerged as a promising therapeutic strategy for a variety of neurological disorders. This guide provides a comparative overview of two key modulators, VU0463271 and CLP257, focusing on their in vivo efficacy, mechanisms of action, and the experimental protocols used to evaluate them. While both compounds have been investigated for their effects on neuronal chloride homeostasis, significant disparities in their pharmacological profiles have been revealed.

Mechanistic Divergence: A Tale of Two Compounds

Initially, both VU0463271 and CLP257 were linked to the modulation of KCC2. However, subsequent research has unveiled a critical distinction in their mechanisms of action.

VU0463271 is consistently characterized as a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2, with a reported IC50 of 61 nM.[1] It exhibits over 100-fold selectivity for KCC2 over the Na-K-Cl cotransporter NKCC1.[1] By inhibiting KCC2, VU0463271 impairs the extrusion of chloride ions from neurons, leading to a depolarizing shift in the GABA reversal potential (EGABA).[2][3][4] This impairment of KCC2 function results in increased neuronal excitability.[2][3][4]

CLP257 , on the other hand, was first identified as a KCC2 activator.[5] However, this classification has been a subject of debate. More recent studies suggest that the physiological and behavioral effects of CLP257 are likely independent of KCC2.[6] These studies indicate that CLP257 does not directly bind to or activate KCC2, but rather potentiates GABAA receptor activity.[6] Some research also suggests that CLP257 may increase the plasma membrane expression of KCC2 post-translationally.[5][7] This controversy surrounding its mechanism of action is a critical consideration for researchers.

In Vivo Efficacy: Contrasting Physiological Outcomes

The differing mechanisms of VU0463271 and CLP257 translate to distinct in vivo effects.

VU0463271: Induction of Hyperexcitability and Seizures

Consistent with its role as a KCC2 inhibitor, in vivo studies have demonstrated that VU0463271 promotes neuronal hyperexcitability. Microinfusion of VU0463271 directly into the mouse dorsal hippocampus has been shown to rapidly induce epileptiform discharges.[2][3][8][9] Similarly, application of VU0463271 to hippocampal slices under low-magnesium conditions leads to unremitting recurrent epileptiform discharges.[2][3][8][9] These findings underscore the critical role of KCC2 in maintaining inhibitory control in the central nervous system.

CLP257: Analgesic Effects in Neuropathic Pain and Controversial Anticonvulsant Activity

In contrast to VU0463271, in vivo studies with CLP257 have primarily focused on its potential therapeutic effects. In rat models of peripheral nerve injury (PNI), CLP257 has been shown to alleviate hypersensitivity.[10][11] It was observed to renormalize the increased evoked field responses in the superficial dorsal horn of the spinal cord in PNI animals.[10][11] However, the analgesic efficacy of CLP257 was noted to be weaker than that of gabapentin, which may be attributed to its poor pharmacokinetic profile, with a terminal half-life of less than 15 minutes.[11]

The effects of CLP257 on seizure activity are less clear. While some studies suggest it may have anticonvulsant properties by improving chloride homeostasis,[12] others have reported that high concentrations of CLP257 can actually increase the duration of ictal-like discharges in vitro.[1][13]

Quantitative Data Summary

CompoundTargetReported IC50/EC50In Vivo ModelObserved Effect
VU0463271 KCC2 InhibitorIC50 = 61 nM[1]Mouse HippocampusInduction of epileptiform discharges[2][3][8][9]
CLP257 KCC2 Activator (disputed); GABAA Receptor PotentiatorEC50 = 616 nM (as KCC2 activator)[5]Rat Peripheral Nerve InjuryAlleviation of hypersensitivity[10][11]

Experimental Protocols

In Vivo Microinfusion of VU0463271
  • Animal Model: Adult male C57BL/6J mice.

  • Surgery: Mice are anesthetized, and a guide cannula is stereotaxically implanted targeting the dorsal hippocampus.

  • Microinfusion: Following a recovery period, VU0463271 (e.g., 1 mM in artificial cerebrospinal fluid with DMSO) or vehicle is infused into the hippocampus via an internal cannula connected to a microsyringe pump.

  • Electrophysiological Recording: A recording electrode is implanted in the hippocampus to monitor local field potentials for epileptiform activity.

  • Data Analysis: The frequency and duration of epileptiform discharges are quantified and compared between VU0463271- and vehicle-treated animals.[2][3]

Neuropathic Pain Model and CLP257 Administration
  • Animal Model: Adult male Sprague-Dawley rats.

  • Peripheral Nerve Injury (PNI) Model: The sciatic nerve is exposed and ligated to induce neuropathic pain.

  • Behavioral Testing: Mechanical withdrawal thresholds are assessed using von Frey filaments to measure hypersensitivity.

  • CLP257 Administration: CLP257 is administered, for example, via intraperitoneal (IP) injection at varying doses (e.g., up to 100 mg/kg).[11]

  • Electrophysiology: In a separate cohort of animals, evoked field electrophysiological responses in the superficial dorsal horn to mechanical stimuli are recorded before and after CLP257 administration.[10][11]

  • Pharmacokinetic Analysis: Blood samples are collected at different time points after CLP257 administration to determine its plasma concentration and half-life.[11]

Signaling Pathways and Experimental Workflows

cluster_VU0463271 VU0463271 Signaling Pathway VU0463271 VU0463271 KCC2 KCC2 VU0463271->KCC2 Inhibits Cl_extrusion Chloride Extrusion (Decreased) KCC2->Cl_extrusion Intracellular_Cl Intracellular Cl- (Increased) Cl_extrusion->Intracellular_Cl EGABA_depolarization EGABA Depolarization Intracellular_Cl->EGABA_depolarization Neuronal_Hyperexcitability Neuronal Hyperexcitability EGABA_depolarization->Neuronal_Hyperexcitability

Caption: Signaling pathway of the KCC2 inhibitor VU0463271.

cluster_CLP257 Proposed CLP257 Signaling Pathways CLP257 CLP257 GABAAR GABAA Receptor CLP257->GABAAR Potentiates KCC2_expression KCC2 Plasma Membrane Expression (Increased) CLP257->KCC2_expression Increases (Post-translational) GABA_potentiation GABAergic Inhibition (Potentiated) GABAAR->GABA_potentiation Cl_extrusion_CLP Chloride Extrusion (Increased) KCC2_expression->Cl_extrusion_CLP Therapeutic_Effect Therapeutic Effect (e.g., Analgesia) GABA_potentiation->Therapeutic_Effect Cl_extrusion_CLP->Therapeutic_Effect

Caption: Proposed signaling pathways of CLP257, highlighting its controversial mechanism.

cluster_workflow In Vivo Efficacy Testing Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) Disease_Induction Disease/Condition Induction (e.g., PNI, Cannulation) Animal_Model->Disease_Induction Compound_Admin Compound Administration (e.g., IP, Microinfusion) Disease_Induction->Compound_Admin Outcome_Measurement Outcome Measurement (Behavioral, Electrophysiological) Compound_Admin->Outcome_Measurement Data_Analysis Data Analysis and Comparison Outcome_Measurement->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing.

Conclusion

VU0463271 and CLP257 represent two distinct pharmacological tools for probing the role of chloride homeostasis in the nervous system. VU0463271 is a well-characterized KCC2 inhibitor that reliably induces neuronal hyperexcitability, making it a valuable tool for studying the consequences of impaired chloride extrusion. In contrast, the mechanism of action of CLP257 is more complex and controversial. While it shows promise in preclinical models of neuropathic pain, its efficacy may be limited by a poor pharmacokinetic profile, and its effects are likely mediated through mechanisms that may include, but are not limited to, KCC2. Researchers should carefully consider these mechanistic differences when designing experiments and interpreting results. Further investigation into the precise molecular targets of CLP257 is warranted to fully understand its therapeutic potential.

References

Head-to-head comparison of VU0463271 and bumetanide on KCC2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the pharmacological tools targeting the neuronal K-Cl cotransporter.

The potassium-chloride cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for establishing and maintaining the low intracellular chloride concentration necessary for fast hyperpolarizing synaptic inhibition in the mature central nervous system.[1] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a key target for therapeutic development.[2][3]

This guide provides a detailed, data-driven comparison of two key pharmacological agents used to modulate KCC2 activity: the selective antagonist VU0463271 and the loop diuretic bumetanide (B1668049). While both compounds inhibit KCC2, they exhibit vastly different profiles in terms of potency, selectivity, and mechanism of action.

Quantitative Performance Metrics

VU0463271 stands out as a highly potent and selective inhibitor of KCC2. In contrast, bumetanide, a well-known inhibitor of Na-K-2Cl cotransporters (NKCCs), displays significantly weaker activity against KCC2.[1][4] The key quantitative differences are summarized below.

ParameterVU0463271BumetanideFold DifferenceReference
KCC2 IC₅₀ 61 nM655 µM>10,000x[4][5][6]
NKCC1 IC₅₀ >>50 µM~0.5-5 µM>10,000x[1][4][7]
Selectivity (KCC2 vs. NKCC1) >100-foldNon-selective-[5][6]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

VU0463271 is a selective antagonist of KCC2.[5][6] Structural studies on the related transporter KCC1 suggest that VU0463271 binds to an extracellular vestibule, locking the transporter in an outward-open, inactive conformation.[8][9] This prevents the binding and translocation of potassium and chloride ions, thereby inhibiting KCC2-mediated chloride extrusion.

Bumetanide is a loop diuretic that acts as a pan-transporter inhibitor, affecting both NKCC and KCC transporters.[4][10] Its primary clinical effect is mediated through potent inhibition of NKCC2 in the kidney and NKCC1 throughout the body.[1][4][11] Its inhibitory effect on KCC2 is significantly less potent, requiring concentrations that are several orders of magnitude higher than those needed to block NKCC1.[4][7]

Experimental Methodologies

The quantitative data presented in this guide are primarily derived from in vitro functional assays using human embryonic kidney (HEK293) cells engineered to overexpress the target transporters.

KCC2 and NKCC1 Functional Assays

A common method to assess the function of KCC2 and NKCC1 is through ion flux assays, which measure the transport of a specific ion or its surrogate into the cells.

1. Thallium (Tl⁺) Flux Assay for High-Throughput Screening:

  • Principle: This assay uses the potassium surrogate ion, thallium (Tl⁺), and a Tl⁺-sensitive fluorescent dye (e.g., fluozin-2). KCC2-mediated influx of Tl⁺ leads to an increase in fluorescence.

  • Cell Preparation: HEK293 cells overexpressing KCC2 are plated in 384-well plates.[4]

  • Assay Protocol:

    • Cells are loaded with the fluozin-2 dye.

    • Test compounds (like VU0463271 or bumetanide) are added at various concentrations.

    • A solution containing Tl⁺ is added to initiate the flux.

    • The increase in intracellular fluorescence is measured over time using a plate reader.

    • The rate of fluorescence increase is proportional to KCC2 activity, and its inhibition by the test compound is used to calculate the IC₅₀ value.

2. Rubidium (⁸⁶Rb⁺) Uptake Assay:

  • Principle: This assay uses the radioactive potassium isotope, rubidium-86 (⁸⁶Rb⁺), to directly measure ion transport.

  • Cell Preparation: HEK293 cells overexpressing either KCC2 or NKCC1 are used.[4]

  • Assay Protocol for KCC2:

    • To isolate KCC2 activity, the function of the native Na-K-2Cl cotransporter is abrogated by pre-treating the cells with N-ethylmaleimide (NEM), which stimulates K-Cl cotransport.[4]

    • Cells are incubated with the test compound.

    • ⁸⁶Rb⁺ is added to the extracellular medium.

    • After a defined period, the uptake is stopped, and cells are washed to remove extracellular ⁸⁶Rb⁺.

    • The amount of intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.

  • Assay Protocol for NKCC1:

    • NKCC1 is stimulated by exposing the cells to a hyperosmotic solution.[4]

    • The subsequent steps of compound incubation, ⁸⁶Rb⁺ uptake, and quantification are similar to the KCC2 protocol.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibitory activity of compounds on KCC2 using a cell-based ion flux assay.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start HEK293 Cells Expressing KCC2 plate Plate cells in 384-well plate start->plate load_dye Load with Tl⁺-sensitive dye plate->load_dye add_compound Add VU0463271 or Bumetanide load_dye->add_compound add_tl Initiate flux with Tl⁺ add_compound->add_tl measure Measure fluorescence change add_tl->measure calc Calculate rate of Tl⁺ influx measure->calc dose_response Generate Dose-Response Curve calc->dose_response ic50 Determine IC₅₀ Value dose_response->ic50 caption Workflow for KCC2 Thallium Flux Assay.

Caption: Workflow for KCC2 Thallium Flux Assay.

Functional Consequences in Neuronal Systems

The high selectivity of VU0463271 for KCC2 makes it a precise tool to study the physiological roles of this transporter. Inhibition of KCC2 with VU0463271 leads to a depolarizing shift in the GABA reversal potential (EGABA), increased neuronal spiking, and the induction of epileptiform discharges in hippocampal slices and in vivo.[5][12] This confirms that KCC2 function is critical for maintaining robust GABAergic inhibition.

Bumetanide's effects are more complex due to its action on multiple transporters. While it inhibits KCC2 at high concentrations, its primary effect in the central nervous system at lower, clinically relevant doses is thought to be the inhibition of NKCC1.[11][13] In conditions where NKCC1 is pathologically upregulated (e.g., in some forms of epilepsy or after neuronal injury), bumetanide can help restore the chloride gradient and enhance GABAergic inhibition.[13]

The diagram below illustrates the opposing roles of NKCC1 and KCC2 in neuronal chloride homeostasis and how they are targeted by bumetanide and VU0463271.

G cluster_cell Neuron KCC2 KCC2 (Cl⁻ Efflux) Cl_low Low [Cl⁻]i (Hyperpolarizing GABA) KCC2->Cl_low NKCC1 NKCC1 (Cl⁻ Influx) VU0463271 VU0463271 VU0463271->KCC2 Potent Inhibition Bumetanide Bumetanide Bumetanide->KCC2 Weak Inhibition Bumetanide->NKCC1 Potent Inhibition caption Pharmacological Targeting of Neuronal Chloride Transporters.

Caption: Pharmacological Targeting of Neuronal Chloride Transporters.

Conclusion

VU0463271 and bumetanide are fundamentally different tools for modulating KCC2.

  • VU0463271 is a research tool of unparalleled potency and selectivity, making it the gold standard for investigating the specific roles of KCC2 in vitro and in vivo. Its use has been instrumental in confirming the critical role of KCC2 in maintaining inhibitory neurotransmission.[5][12]

  • Bumetanide is a non-selective cation-chloride cotransporter inhibitor. While it does inhibit KCC2, this action is weak and occurs at concentrations much higher than those required to block NKCC1.[4] Its effects in the nervous system are primarily attributed to NKCC1 inhibition, and it serves as a valuable tool for studying the role of this transporter in neuronal chloride accumulation under developmental or pathological conditions.[10][13]

For researchers aiming to specifically dissect the function of KCC2, VU0463271 is the superior compound. For studies investigating the broader effects of cation-chloride cotransport, particularly the role of NKCC1, bumetanide remains a relevant, albeit less selective, pharmacological agent.

References

A Comparative Guide to the Pro-convulsant vs. Anti-convulsant Effects of KCC2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The K+/Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific transporter critical for maintaining low intracellular chloride ([Cl-]i) concentrations in the mature central nervous system.[1] This function is paramount for the hyperpolarizing, inhibitory action of GABA upon binding to GABAA receptors.[2] Given that impaired KCC2 function leads to a pathological increase in [Cl-]i and is strongly associated with epileptogenesis, the transporter has emerged as a key therapeutic target.[3][4]

However, the literature presents a complex, often paradoxical picture of the effects of KCC2 inhibition. While direct antagonism is largely pro-convulsant, certain compounds with KCC2-inhibiting properties have been investigated for anti-convulsant effects, creating a critical need for contextual evaluation. This guide objectively compares the pro-convulsant and anti-convulsant data, details the experimental protocols used, and provides a logical framework for understanding these dual outcomes.

The Central Role of KCC2 in GABAergic Signaling

In mature neurons, the high expression and activity of KCC2 extrude chloride ions, establishing a low intracellular chloride concentration. This sets the electrochemical gradient so that the activation of GABAA receptor channels leads to Cl- influx, hyperpolarizing the neuron and making it less likely to fire an action potential—the basis of synaptic inhibition.[4]

In contrast, during early development or in certain pathological states like epilepsy and trauma, KCC2 expression is low while the Na+-K+-Cl- cotransporter 1 (NKCC1), which imports chloride, is high.[5] This results in elevated intracellular chloride, causing GABAA receptor activation to lead to Cl- efflux and depolarization, a paradoxically excitatory effect.[6] Therefore, the effect of inhibiting KCC2 is critically dependent on the baseline state of neuronal chloride homeostasis.

GABASignaling cluster_mature Mature Neuron (High KCC2) cluster_pathological Pathological/Immature Neuron (Low KCC2) KCC2_m KCC2 Active Cl_low Low Intracellular [Cl-] KCC2_m->Cl_low GABA_A_m GABA-A Receptor Activation Influx Cl- Influx GABA_A_m->Influx Cl_low->GABA_A_m Gradient Hyperpolarization Hyperpolarization (INHIBITION) Influx->Hyperpolarization KCC2_p KCC2 Inactive/Low Cl_high High Intracellular [Cl-] KCC2_p->Cl_high GABA_A_p GABA-A Receptor Activation Efflux Cl- Efflux GABA_A_p->Efflux Cl_high->GABA_A_p Gradient Depolarization Depolarization (EXCITATION) Efflux->Depolarization KCC2_inhibition KCC2 Inhibition KCC2_inhibition->KCC2_p shifts state Workflow cluster_model 1. Seizure Model Induction cluster_treatment 2. Treatment Administration cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis model_invivo In Vivo Model (e.g., PTZ or Kainic Acid injection) treatment Administer KCC2 Inhibitor or Vehicle Control model_invivo->treatment model_invitro In Vitro Model (e.g., 0-Mg²⁺ in brain slices) model_invitro->treatment acq_ephys Cellular Electrophysiology (Patch-Clamp for E_GABA) model_invitro->acq_ephys acq_eeg EEG / Field Potential Recording treatment->acq_eeg acq_behavior Behavioral Scoring (e.g., Racine Scale) treatment->acq_behavior analysis Quantify Seizure Frequency, Duration, Latency, etc. acq_eeg->analysis acq_behavior->analysis acq_ephys->analysis Logic start Neuronal State state_normal Mature / Healthy State High KCC2, Low NKCC1 (Low baseline [Cl-]i) start->state_normal state_patho Immature / Pathological State Low KCC2, High NKCC1 (High baseline [Cl-]i) start->state_patho inhibitor Apply Transporter Inhibitor state_normal->inhibitor Specific KCC2 Inhibition state_patho->inhibitor NKCC1 > KCC2 Inhibition (e.g., Low-Dose Bumetanide) outcome_mixed Dose-Dependent Effect state_patho->outcome_mixed High-Dose / Non-specific Inhibition (NKCC1 + KCC2) outcome_pro PRO-CONVULSANT (GABAergic inhibition is weakened) inhibitor->outcome_pro outcome_anti ANTI-CONVULSANT (Chloride loading is reduced) inhibitor->outcome_anti

References

Independent Analysis of VU0463271's Potency at the KCC2 Transporter

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the reported half-maximal inhibitory concentration (IC50) of the K-Cl cotransporter 2 (KCC2) antagonist, VU0463271, with alternative inhibitors. This guide provides a detailed examination of the experimental data and methodologies to support independent verification.

This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially replicate the reported potency of VU0463271, a widely used tool compound for studying KCC2 function.

Comparative Analysis of KCC2 Inhibitor Potency

The primary reported IC50 for VU0463271 in inhibiting KCC2 is 61 nM.[1][2] This value originates from a 2012 study by Delpire et al., which utilized a rubidium-86 (⁸⁶Rb⁺) uptake assay in HEK293 cells overexpressing KCC2.[1][2] While no direct independent replications of this exact IC50 value have been identified in the literature, the compound's activity is indirectly supported by its consistent use as a selective KCC2 inhibitor in numerous subsequent studies.[3]

For comparison, several other compounds are known to inhibit KCC2, though generally with significantly lower potency. The table below summarizes the reported IC50 values for VU0463271 and its alternatives. It is important to note that the experimental conditions for determining these values may vary between studies, which can influence the outcome.[4]

CompoundReported IC50 (KCC2)Primary Assay MethodKey Characteristics
VU0463271 61 nM [1][2]⁸⁶Rb⁺ Uptake Assay[1]Potent and selective inhibitor with >100-fold selectivity over NKCC1.[1][2]
ML077537 nM[1][5][6]⁸⁶Rb⁺ Uptake Assay[7]A precursor to VU0463271 with good selectivity over NKCC1.[1][7]
Furosemide (B1674285)~500 µM - 1 mM[7]⁸⁶Rb⁺ Uptake / Tl⁺ Influx Assays[7][8]A loop diuretic that acts as a non-selective inhibitor of both KCC and NKCC transporters.[3][7]
DIOA~10 µM[7]Tl⁺ Influx Assay[8]A [(dihydroindenyl)oxy]alkanoic acid derivative with poor specificity that can affect cell viability.[7]

Experimental Protocols for IC50 Determination

The most relevant and widely accepted method for determining the IC50 of KCC2 inhibitors is the ⁸⁶Rb⁺ flux assay. This method measures the uptake of radioactive rubidium, a potassium surrogate, into cells expressing the KCC2 transporter.

⁸⁶Rb⁺ Flux Assay for KCC2 Inhibition

This protocol is based on the methodology described in the primary literature for VU0463271.[9][10]

1. Cell Culture and Preparation:

  • HEK293 cells are stably transfected to overexpress the KCC2 transporter.

  • Cells are cultured in appropriate media (e.g., DMEM supplemented with FBS and antibiotics) until they reach a suitable confluency.

  • For the assay, cells are plated in poly-L-lysine-coated multi-well plates.

2. Assay Procedure:

  • The cell culture medium is aspirated, and the cells are washed with a pre-incubation buffer.

  • Cells are then pre-incubated for a short period (e.g., 10-15 minutes) in a hypotonic saline solution to activate the KCC2 transporters. This solution typically contains ouabain (B1677812) to block the Na⁺/K⁺-ATPase and N-ethylmaleimide (NEM) to further stimulate K-Cl cotransport.[9][10]

  • Following pre-incubation, the solution is replaced with an uptake solution containing a low concentration of potassium, ⁸⁶Rb⁺ as a tracer, and varying concentrations of the test inhibitor (e.g., VU0463271).

  • The uptake of ⁸⁶Rb⁺ is allowed to proceed for a defined period (e.g., 15 minutes) during which the flux is linear.[10]

3. Measurement and Data Analysis:

  • The uptake is terminated by rapidly washing the cells with an ice-cold stop solution to remove extracellular ⁸⁶Rb⁺.

  • The cells are then lysed, and the intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.

  • The furosemide-sensitive component of the flux, which represents KCC-mediated transport, is calculated by subtracting the flux measured in the presence of a high concentration of furosemide (e.g., 2 mM) from the total flux.[9][10]

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the ⁸⁶Rb⁺ flux assay for determining the IC50 of a KCC2 inhibitor.

IC50_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture KCC2-expressing HEK293 cells Plate Plate cells in multi-well plates Culture->Plate Preincubation Pre-incubate with hypotonic buffer (+ Ouabain, NEM) Plate->Preincubation Incubation Incubate with ⁸⁶Rb⁺ and inhibitor (varying concentrations) Preincubation->Incubation Wash Stop uptake with ice-cold buffer Incubation->Wash Lysis Lyse cells to release intracellular ⁸⁶Rb⁺ Wash->Lysis Count Quantify ⁸⁶Rb⁺ with scintillation counter Lysis->Count Calculate Calculate percent inhibition Count->Calculate Plot Plot dose-response curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for KCC2 IC50 determination using the ⁸⁶Rb⁺ flux assay.

References

Safety Operating Guide

Proper Disposal Procedures for VU0463271 Quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of VU0463271 quarterhydrate is a critical component of laboratory safety and chemical management. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, in line with general laboratory safety protocols and available chemical information.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Response: In the event of a spill, avoid generating dust. Clean up spills using absorbent materials and place the waste in a sealed container for proper disposal.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

  • Waste Identification and Collection:

    • Treat all this compound waste, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and empty containers, as hazardous chemical waste.

    • Collect this waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation and the responsible researcher's name.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable storage time for hazardous waste in a satellite accumulation area.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with all necessary information about the waste, including its chemical composition and quantity.

Important Note: Never dispose of this compound down the drain or in the regular trash.[1][2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.

Quantitative Data for VU0463271

The following table summarizes key quantitative data for VU0463271.

PropertyValueSource
Molecular Weight 382.5 g/mol Tocris Bioscience
IC₅₀ for KCC2 61 nMMedchemExpress[3]
Solubility in DMSO 10.01 mMTargetMol
Storage Temperature (Powder) -20°C for long termMedKoo Biosciences
Storage Temperature (in Solvent) -80°C for up to 1 yearTargetMol

Mechanism of Action: Inhibition of KCC2

VU0463271 is a potent and selective antagonist of the K⁺/Cl⁻ cotransporter 2 (KCC2).[3] KCC2 is primarily expressed in neurons and is responsible for extruding chloride ions, which is crucial for maintaining the hyperpolarizing action of GABAergic inhibition. By inhibiting KCC2, VU0463271 disrupts this chloride homeostasis.

VU0463271_Mechanism_of_Action cluster_neuron Neuronal Membrane KCC2 KCC2 Transporter Cl_out Cl⁻ Extrusion KCC2->Cl_out Facilitates GABA_inhibition Hyperpolarizing GABAergic Inhibition Cl_out->GABA_inhibition Maintains VU0463271 VU0463271 VU0463271->KCC2 Inhibits

Inhibitory action of VU0463271 on the KCC2 transporter.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper disposal of chemical waste, applicable to this compound.

Chemical_Waste_Disposal_Workflow start Waste Generation (this compound) collect Collect in a Designated, Labeled Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Satellite Accumulation Area segregate->store request Request EHS Pickup store->request dispose Proper Disposal by EHS request->dispose

References

Essential Safety and Logistical Information for Handling VU0463271 Quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidelines, and disposal procedures for the handling of VU0463271 quarterhydrate, a potent and selective KCC2 inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper management of this chemical compound.

Quantitative Data Summary

For quick reference, the key quantitative data for VU0463271 are summarized in the table below.

PropertyValueSource
Molecular Weight 382.5 g/mol Tocris Bioscience[1]
Formula C₁₉H₁₈N₄OS₂Tocris Bioscience[1]
Appearance Off-white to yellow solidMedchemExpress
Purity ≥98% (HPLC)Tocris Bioscience[1]
CAS Number 1391737-01-1Tocris Bioscience[1]
IC₅₀ for KCC2 61 nMMedchemExpress[2], R&D Systems[3]
Solubility in DMSO Up to 50 mMR&D Systems[3]
Storage Temperature Powder: -20°C for long-term (years), +4°C for short-term. Stock Solution: -80°C (up to 2 years) or -20°C (up to 1 year).MedchemExpress[2], MedKoo Biosciences[4], R&D Systems[3]

Personal Protective Equipment (PPE)

Given that VU0463271 is a potent compound, strict adherence to PPE guidelines is mandatory to prevent exposure. The required level of protection depends on the nature of the task being performed.

For Handling Powder:

  • Respiratory Protection: A full-face powered air-purifying respirator (PAPR) or a supplied-air respirator is essential to prevent inhalation of fine particles.

  • Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs should be worn.

  • Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile) is required.

  • Eye Protection: If not using a full-face respirator, chemical splash goggles are mandatory.

  • Additional Protection: Disposable sleeves should be used to protect the arms.

For Handling Solutions:

  • Ventilation: All work must be conducted in a certified chemical fume hood or another suitable ventilated enclosure.

  • Body Protection: A standard lab coat is required.

  • Hand Protection: A single pair of chemical-resistant gloves is necessary.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach is crucial for minimizing risks when working with this compound.

  • Preparation of the Work Area:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Decontaminate the work surface before starting.

    • Have a spill kit readily accessible.

  • Donning PPE:

    • Put on PPE in the correct order, ensuring a proper fit, especially for respiratory protection.

  • Weighing and Solution Preparation:

    • When handling the powder form, conduct all weighing and initial dilutions within a containment device such as a glove box or a ventilated balance enclosure.

    • For preparing stock solutions, slowly add the solvent to the powder to avoid aerosolization. A common solvent is DMSO.[1][3]

  • Experimental Procedures:

    • Perform all subsequent dilutions and experimental steps within a chemical fume hood.

    • Use dedicated and clearly labeled equipment.

  • Decontamination:

    • After completing the work, decontaminate all equipment and work surfaces with an appropriate cleaning agent.

  • Doffing PPE:

    • Remove PPE carefully in the designated area to prevent self-contamination.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Unused/Expired Compound: Do not dispose of the solid compound or its solutions down the drain or in the regular trash. It must be collected in a clearly labeled, sealed, and compatible container designated as hazardous waste. Arrange for disposal through a certified hazardous waste vendor.

  • Contaminated Labware: All disposable items that have come into contact with the compound (e.g., pipette tips, vials, flasks) should be collected in a puncture-resistant and sealed container labeled as "Hazardous Waste" with the chemical name.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Aqueous Waste: Collect all aqueous waste containing VU0463271 in a sealed and clearly labeled container. Do not mix with other waste streams unless their compatibility has been confirmed.

Signaling Pathway Diagram

VU0463271 is a potent and selective inhibitor of the K⁺-Cl⁻ cotransporter 2 (KCC2).[1][2] KCC2 is crucial for establishing the low intracellular chloride concentration necessary for the hyperpolarizing action of GABAergic neurotransmission in mature neurons. By inhibiting KCC2, VU0463271 leads to an increase in intracellular chloride, which can shift the GABAergic response from inhibitory to excitatory.

KCC2_Inhibition Mechanism of VU0463271 Action on KCC2-Mediated Chloride Transport cluster_neuron Neuron cluster_effect Effect of Inhibition KCC2 KCC2 Transporter Intra_Cl Intracellular Cl⁻ (Low) KCC2->Intra_Cl K⁺-Cl⁻ Efflux (Maintains Low [Cl⁻]i) Increased_Cl Increased Intracellular Cl⁻ GABA_A GABA-A Receptor GABA_A->Intra_Cl Cl⁻ Influx (Hyperpolarization/Inhibition) Intra_K Intracellular K⁺ Intra_K->Intra_Cl K⁺-Cl⁻ Efflux (Maintains Low [Cl⁻]i) GABA GABA GABA->GABA_A Binds VU0463271 VU0463271 VU0463271->KCC2 Inhibits Depolarization Depolarizing GABA Response (Hyperexcitability) Increased_Cl->Depolarization Leads to

Caption: Inhibition of KCC2 by VU0463271 disrupts chloride homeostasis in neurons.

Experimental Protocols

The following are summaries of experimental methodologies from key research publications that have utilized VU0463271.

In Vitro Electrophysiology in Hippocampal Slices

From Sivakumaran et al. (2015), J. Neurosci.[5][6]

  • Slice Preparation:

    • Male C57BL/6J mice (postnatal day 21-28) are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.

    • Slices are allowed to recover for at least 1 hour in a submerged chamber with continuously oxygenated aCSF at room temperature.

  • Electrophysiological Recordings:

    • Slices are transferred to a recording chamber and perfused with oxygenated aCSF at 32-34°C.

    • For inducing epileptiform activity, a low-Mg²⁺ aCSF is used.

    • Extracellular field potential recordings are made from the CA1 or CA3 pyramidal cell layer using glass microelectrodes filled with aCSF.

    • Whole-cell patch-clamp recordings from pyramidal neurons are performed to measure the reversal potential of GABA-A receptor-mediated currents (E_GABA).

  • Drug Application:

    • VU0463271 is dissolved in DMSO to create a stock solution (e.g., 10 mM).

    • The stock solution is then diluted in aCSF to the final desired concentration (e.g., 10 µM) and applied to the slices via the perfusion system.

    • The effects of VU0463271 on neuronal activity and E_GABA are recorded. For instance, a 5-minute perfusion of 10 µM VU0463271 has been shown to shift E_GABA values to more depolarized potentials.[5]

In Vivo Microinfusion and EEG Recording

From Sivakumaran et al. (2015), J. Neurosci.[5][6]

  • Animal Surgery:

    • Adult male C57BL/6J mice are anesthetized with isoflurane.

    • The animal is placed in a stereotaxic frame.

    • A guide cannula is implanted over the dorsal hippocampus.

    • EEG electrodes are implanted over the cortex.

    • The implants are secured with dental cement, and the animal is allowed to recover for at least 3 days.

  • Microinfusion and Recording:

    • On the day of the experiment, the mouse is briefly anesthetized to connect the EEG headstage and the infusion line.

    • VU0463271, dissolved in a vehicle solution, is infused directly into the hippocampus through the guide cannula using a microinjection pump.

    • Continuous video-EEG monitoring is performed before, during, and after the infusion to record any epileptiform discharges.

Thallium Flux Assay for KCC2 Activity

From Delpire et al. (2012), Bioorg. Med. Chem. Lett.

This assay is a common method to assess the function of K⁺ transporters like KCC2, where thallium (Tl⁺) acts as a congener for K⁺.

  • Cell Culture:

    • HEK-293 cells stably expressing KCC2 are cultured in appropriate media.

    • Cells are plated in 96-well plates suitable for fluorescence measurements.

  • Assay Procedure:

    • Cells are loaded with a Tl⁺-sensitive fluorescent dye.

    • The baseline fluorescence is measured.

    • A solution containing Tl⁺ and the test compound (VU0463271) or vehicle is added to the wells.

    • The change in fluorescence, which corresponds to Tl⁺ influx through KCC2, is monitored over time using a fluorescence plate reader.

    • The inhibitory effect of VU0463271 is determined by comparing the rate of fluorescence increase in its presence to that of the vehicle control. This method was instrumental in determining the IC₅₀ of VU0463271.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.